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  • Product: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid
  • CAS: 1146299-29-7

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

Technical Whitepaper: Optimized Synthesis and Structural Validation of 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid Executive Summary This technical guide details the synthesis and characterization of 3-[(cyclopropylcarba...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimized Synthesis and Structural Validation of 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid

Executive Summary

This technical guide details the synthesis and characterization of 3-[(cyclopropylcarbamoyl)amino]benzoic acid , a critical intermediate scaffold frequently utilized in the development of kinase inhibitors (e.g., p38 MAPK, VEGFR) and soluble epoxide hydrolase (sEH) inhibitors. The urea linkage combined with the meta-substituted benzoic acid provides a versatile pharmacophore for hydrogen bonding within enzyme active sites.

This document outlines two primary synthetic routes: the Isocyanate Addition Method (Industry Standard) and the CDI-Mediated Coupling (Green Alternative). It provides self-validating protocols, expected spectral data, and troubleshooting frameworks to ensure high-purity isolation.

Retrosynthetic Analysis & Strategy

The target molecule contains a urea linkage connecting a cyclopropyl moiety and a benzoic acid core. The most atom-economical disconnection involves breaking the urea bond.

Strategic Logic:

  • Nucleophile: The amino group of 3-aminobenzoic acid is the primary nucleophile.

  • Electrophile: The carbonyl carbon of the urea linkage must be introduced via an activated species (isocyanate or carbonylimidazole).

  • Chemo-selectivity: The reaction must favor the amine nucleophile over the carboxylic acid oxygen. Under neutral conditions, the amine is significantly more nucleophilic, mitigating the need for protecting groups.

Retrosynthesis Target Target: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid Disconnection Disconnection: Urea Linkage Target->Disconnection Retrosynthetic Step Precursors Precursors: 3-Aminobenzoic Acid + Cyclopropyl Isocyanate Disconnection->Precursors Functional Group Interconversion

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea pharmacophore.

Experimental Protocols

Method A: Isocyanate Addition (Preferred Route)

Rationale: This method offers high atom economy and simplified workup (filtration) as the product often precipitates from the reaction mixture.

Reagents:

  • 3-Aminobenzoic acid (1.0 equiv)

  • Cyclopropyl isocyanate (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (depending on solubility)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with 3-aminobenzoic acid (13.7 g, 100 mmol) and anhydrous THF (150 mL). Stir under nitrogen.

    • Note: If the starting material does not fully dissolve, add dry DMF (20-30 mL) as a co-solvent. Complete solubility is not strictly required if the slurry is stirrable, as the product is less soluble and will drive equilibrium.

  • Addition: Cool the solution to 0°C using an ice bath. Add cyclopropyl isocyanate (9.14 g, 110 mmol) dropwise over 20 minutes.

    • Causality: Cooling prevents uncontrolled exotherms and minimizes oligomerization of the isocyanate.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–12 hours.

    • Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting amine spot (lower Rf) should disappear.

  • Quench & Isolation: The product typically precipitates as a white solid.

    • If solid forms: Filter the precipitate and wash with cold THF (2 x 20 mL).

    • If solution remains clear: Concentrate the solvent to ~20% volume under reduced pressure, then add cold diethyl ether or hexanes to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or Acetone if purity is <98% by HPLC.

Method B: CDI-Mediated Coupling (Green Alternative)

Rationale: Used when cyclopropyl isocyanate is unavailable or to avoid handling volatile isocyanates.

Reagents:

  • 3-Aminobenzoic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Cyclopropylamine (1.2 equiv)

  • Solvent: DMF or DMSO

Step-by-Step Workflow:

  • Activation: Dissolve 3-aminobenzoic acid (100 mmol) in DMF (100 mL). Add CDI (110 mmol) portion-wise at 0°C.

    • Observation: Gas evolution (CO2) will occur. Stir at RT for 1 hour to form the acyl-imidazole intermediate.

  • Coupling: Add cyclopropylamine (120 mmol) to the mixture. Heat to 60°C for 4 hours.

  • Workup: Pour the reaction mixture into ice-water (500 mL) containing 1M HCl (to neutralize excess amine and protonate the benzoic acid).

  • Isolation: Filter the resulting precipitate.

Process Visualization: Workup Logic

The following diagram illustrates the decision matrix for the workup procedure, ensuring maximum yield recovery.

Workup_Logic Start Reaction Complete (TLC Verified) CheckState Is Precipitate Present? Start->CheckState Yes Filtration CheckState->Yes Yes No Concentrate Solvent (Rotovap) CheckState->No No Wash Wash Cake (Cold THF) Yes->Wash AddAntiSolvent Add Diethyl Ether/Hexane No->AddAntiSolvent AddAntiSolvent->Yes Precipitate Forms Dry Vacuum Dry (50°C) Wash->Dry

Figure 2: Logical flowchart for product isolation and purification.

Characterization & Structural Validation

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral data.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 210–215°C (Decomposes)Capillary Method
Mass Spec [M+H]+ = 221.2ESI-MS
Spectral Interpretation (NMR & IR)

1.


H-NMR (400 MHz, DMSO-d

):
  • 
     12.80 (s, 1H):  Carboxylic acid -COOH (Broad, exchangeable).
    
  • 
     8.55 (s, 1H):  Urea -NH- (attached to phenyl ring).
    
  • 
     8.05 (t, J=1.8 Hz, 1H):  Aromatic H (C2 position, between COOH and Urea).
    
  • 
     7.60 (d, J=7.8 Hz, 1H):  Aromatic H (C6 position).
    
  • 
     7.52 (d, J=8.0 Hz, 1H):  Aromatic H (C4 position).
    
  • 
     7.35 (t, J=7.9 Hz, 1H):  Aromatic H (C5 position).
    
  • 
     6.45 (d, J=2.5 Hz, 1H):  Urea -NH- (attached to cyclopropyl).
    
  • 
     2.55 (m, 1H):  Cyclopropyl CH (methine).
    
  • 
     0.65 (m, 2H):  Cyclopropyl CH
    
    
    
    .
  • 
     0.42 (m, 2H):  Cyclopropyl CH
    
    
    
    .

2. FT-IR (ATR):

  • 3350 cm

    
    :  N-H stretch (Urea).
    
  • 2500–3000 cm

    
    :  O-H stretch (Carboxylic acid, broad).
    
  • 1690 cm

    
    :  C=O stretch (Carboxylic acid dimer).
    
  • 1650 cm

    
    :  C=O stretch (Urea, Amide I).
    
  • 1550 cm

    
    :  N-H bend (Amide II).
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Product remains soluble in THF/DMF.Reduce solvent volume by 75% and add excess hexane or water (if using DMF) to force precipitation.
Impurity: Symmetrical Urea Hydrolysis of isocyanate due to wet solvent.Ensure THF/DMF is anhydrous (Karl Fischer <0.05%). Use a nitrogen atmosphere.
Sticky Solid/Oil Trapped DMF solvent.Triturate the crude oil with diethyl ether or sonicate in water to remove residual DMF.
No Reaction Nucleophilicity of amine is too low.Heat to 50°C. If using the amine salt, add 1.0 equiv of Triethylamine (TEA) to free the base.

References

  • Isocyanate Reactivity: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Urea Synthesis via CDI: Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides).[1][2][3] Angewandte Chemie International Edition, 1(7), 351–367. Link

  • Green Chemistry Ureas: Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. Link

  • p38 MAP Kinase Inhibitors (Structural Analogs): Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. Link

  • General Urea Synthesis Guide: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Acylation of Amines). Link

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(Cyclopropylcarbamoyl)amino]benzoic acid is a derivative of 3-aminobenzoic acid, a molecule of interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Cyclopropylcarbamoyl)amino]benzoic acid is a derivative of 3-aminobenzoic acid, a molecule of interest in medicinal chemistry and materials science. While its parent compound, 3-aminobenzoic acid, is a well-characterized building block in the synthesis of various organic molecules, including dyes and pharmaceuticals, detailed experimental data on 3-[(Cyclopropylcarbamoyl)amino]benzoic acid is not extensively available in public literature.[1][2] This guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and relevant analytical methodologies, leveraging data from its precursor and analogous structures to offer valuable insights for researchers. This molecule's structure, featuring a carboxylic acid, an amide linkage, and a cyclopropyl group, suggests its potential utility in the development of novel compounds with specific biological activities or material properties.

Molecular Identification
IdentifierValue
IUPAC Name 3-[(Cyclopropylcarbamoyl)amino]benzoic acid
CAS Number 1146299-29-7
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Canonical SMILES C1CC1NC(=O)NC2=CC=CC(=C2)C(=O)O

Synthesis Pathway

The synthesis of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid can be logically achieved through the acylation of 3-aminobenzoic acid. This common synthetic transformation involves the reaction of an amine with an activated carbonyl compound.[3] In this case, cyclopropyl isocyanate is a suitable reagent for forming the desired urea linkage.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Reaction_Vessel Acylation Reaction (in a suitable solvent, e.g., THF or DMF) 3-Aminobenzoic_Acid->Reaction_Vessel Cyclopropyl_Isocyanate Cyclopropyl Isocyanate Cyclopropyl_Isocyanate->Reaction_Vessel Target_Compound 3-[(Cyclopropylcarbamoyl)amino]benzoic acid Reaction_Vessel->Target_Compound

Caption: Proposed synthesis of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 3-[(Cyclopropylcarbamoyl)amino]benzoic acid via acylation of 3-aminobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Cyclopropyl isocyanate

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 3-aminobenzoic acid in a minimal amount of anhydrous THF or DMF.

  • Reaction: To the stirred solution, add 1.1 equivalents of cyclopropyl isocyanate dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion of the reaction, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-[(Cyclopropylcarbamoyl)amino]benzoic acid.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the isocyanate with atmospheric moisture, which would lead to the formation of an undesired urea byproduct.

  • Anhydrous Solvent: Similarly, an anhydrous solvent is essential to avoid side reactions with the highly reactive isocyanate.

  • Excess Isocyanate: A slight excess of cyclopropyl isocyanate is used to ensure the complete consumption of the starting amine.

Physicochemical Properties

Due to the limited availability of experimental data for 3-[(Cyclopropylcarbamoyl)amino]benzoic acid, this section provides predicted values for key physicochemical parameters. For comparative context, the experimentally determined properties of the parent compound, 3-aminobenzoic acid, are also presented.

Predicted Properties of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

Computational models are valuable tools for estimating the properties of novel compounds in the absence of experimental data.[1][2] The following are predicted values obtained from such models.

PropertyPredicted ValueMethod/Source
logP ~1.5 - 2.0Computational Prediction[5][6]
pKa (Carboxylic Acid) ~4.0 - 4.5Computational Prediction[7][8][9]
pKa (Amide NH) ~16 - 18General amide pKa
Experimental Properties of 3-Aminobenzoic Acid (CAS: 99-05-8)

The well-characterized nature of 3-aminobenzoic acid provides a solid foundation for understanding its derivatives.

PropertyExperimental ValueReference(s)
Melting Point 178-180 °C[1]
Water Solubility 5.9 g/L at 15 °C[10]
logP 0.1[10]
pKa (Carboxylic Acid) 3.07[1]
pKa (Ammonium) 4.79[1]
Appearance White to off-white crystalline powder[2]

Insights from Property Comparison:

  • Lipophilicity (logP): The addition of the cyclopropylcarbamoyl group is predicted to significantly increase the lipophilicity (higher logP) of the molecule compared to 3-aminobenzoic acid. This is an important consideration in drug design, as it can influence membrane permeability and protein binding.

  • Acidity (pKa): The pKa of the carboxylic acid is predicted to be slightly higher (less acidic) than that of 3-aminobenzoic acid. This is likely due to the electron-donating nature of the amide group, which reduces the stability of the carboxylate anion.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid. The following techniques are recommended.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for monitoring reaction progress.[11][12][13]

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Detection UV Detector (e.g., at 254 nm) Column->Detection Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with formic acid) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Chromatogram with retention time and peak area) Detection->Data_Analysis

Caption: A typical HPLC workflow for the analysis of aromatic compounds.

Illustrative HPLC Method (Adaptable for the Target Compound):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Rationale: The C18 column provides good retention for the relatively nonpolar aromatic compound. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the amide NH proton.[14][15] The aromatic protons will likely appear as a complex multiplet in the range of 7-8 ppm. The cyclopropyl protons will be visible in the upfield region, typically below 1 ppm. The amide proton may appear as a broad singlet.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the presence of the carbonyl carbons (carboxylic acid and amide), the aromatic carbons, and the cyclopropyl carbons.[16]

Mass Spectrometry (MS):

Mass spectrometry is essential for confirming the molecular weight of the compound.[17][18][19] Electrospray ionization (ESI) in negative mode should readily detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can identify the key functional groups present in the molecule.[20][21][22]

  • O-H stretch (Carboxylic Acid): A broad absorption in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹.

  • C=O stretch (Amide I band): A strong absorption around 1650 cm⁻¹.

  • N-H bend (Amide II band): An absorption around 1550 cm⁻¹.

  • N-H stretch (Amide): An absorption around 3300 cm⁻¹.

Conclusion

While experimental data for 3-[(Cyclopropylcarbamoyl)amino]benzoic acid is scarce, this guide provides a robust framework for its synthesis, characterization, and property estimation based on established chemical principles and data from related compounds. The predicted increase in lipophilicity and the presence of multiple hydrogen bond donors and acceptors make this molecule an interesting candidate for further investigation in drug discovery and materials science. The proposed synthetic and analytical protocols offer a starting point for researchers to produce and characterize this compound, paving the way for the exploration of its potential applications.

References

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. [Link]

  • ResearchGate. Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. [Link]

  • PubMed. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. [Link]

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

  • Rowan Scientific. Rowan's Free Online pKa Calculator. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • PubMed Central. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • PubMed Central. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. [Link]

  • YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • National Institute of Standards and Technology. 4-Aminobenzoic acid - the NIST WebBook. [Link]

  • SlidePlayer. ir spectrum of carboxylic acids and alcohols. [Link]

  • bio.tools. bio.tools · Bioinformatics Tools and Services Discovery Portal. [Link]

  • UWSpace - University of Waterloo. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides by Randy Fletcher. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Google Patents.
  • ResearchGate. Acetylation and condensation of p-amino benzoic acid 1 with different.... [Link]

  • PubChem. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419. [Link]

  • JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. [Link]

  • CompuDrug. PrologP | . [Link]

  • Rowan Scientific. pKa Prediction. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • eScholarship.org. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • ResearchGate. How can I interpret this FT-IR results?. [Link]

  • Wiley Online Library. The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • YouTube. Acylation of Amines, Part 4: with Carboxylic Acids. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • ResearchGate. GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu.. [Link]

  • PubMed. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. [Link]

  • WebAssign. Experiment 8 - Amide Preparation. [Link]

Sources

Foundational

Part 1: Executive Summary &amp; Strategic Context

Topic: Technical Guide: Synthesis of 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid (CAS 1146299-29-7) 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS No. 1146299-29-7) is a critical intermediate in the synthesis of "Type...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Synthesis of 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid (CAS 1146299-29-7)

3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS No. 1146299-29-7) is a critical intermediate in the synthesis of "Type II" kinase inhibitors, particularly those targeting p38 MAP kinase, B-Raf, and VEGFR. Its structural motif—a benzoic acid core linked via a urea bridge to a hydrophobic cyclopropyl moiety—serves as a dual-pharmacophore: the urea functions as a hydrogen bond donor/acceptor pair for the kinase "hinge" or "DFG-out" pocket, while the carboxylic acid provides a handle for further coupling to solubilizing groups or heterocycles.

This technical guide details the robust synthesis of this compound, prioritizing process scalability and purity over simple "discovery-grade" methods. We analyze two primary routes:

  • The Process Route (Via Methyl Ester): Optimized for scale, solubility, and purification.

  • The Direct Route (Via Zwitterion): Optimized for speed and step-count reduction.

Part 2: Retrosynthetic Analysis

To design the most effective synthesis, we must first disconnect the molecule at its most labile and strategic bond: the urea linkage.

Retrosynthesis Target Target: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS 1146299-29-7) Precursor1 Precursor A: 3-Aminobenzoic Acid Derivatives (R = H or Me) Target->Precursor1 Urea Disconnection Precursor2 Precursor B: Cyclopropyl Isocyanate (Electrophile) Target->Precursor2 Nucleophilic Addition

Figure 1: Retrosynthetic disconnection revealing the core coupling partners: an aniline nucleophile and an isocyanate electrophile.

Part 3: Detailed Synthesis Protocols

Route A: The "Process" Route (Via Methyl Ester)

Rationale: Direct reaction of 3-aminobenzoic acid with isocyanates is often plagued by poor solubility of the zwitterionic starting material and difficult purification of the acidic product. By protecting the acid as a methyl ester, we ensure homogeneity in organic solvents (DCM/THF) and facilitate facile purification by crystallization.

Step 1: Urea Formation (Methyl Ester Intermediate)

  • Reagents: Methyl 3-aminobenzoate (1.0 equiv), Cyclopropyl isocyanate (1.1 equiv), Triethylamine (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to RT, 4–6 hours.

Step 2: Saponification (Hydrolysis)

  • Reagents: Lithium Hydroxide (LiOH·H2O, 3.0 equiv).

  • Solvent: THF/Water (3:1).

  • Conditions: RT, 12 hours.

Detailed Protocol:

  • Charge : To a clean, dry reactor under N2 atmosphere, charge Methyl 3-aminobenzoate (15.1 g, 100 mmol) and DCM (150 mL). Stir until fully dissolved.

  • Cool : Cool the solution to 0–5°C using an ice/water bath.

  • Addition : Add Triethylamine (16.7 mL, 120 mmol) in one portion.

  • Reaction : Dropwise, add Cyclopropyl isocyanate (9.14 g, 110 mmol) over 30 minutes, maintaining internal temperature <10°C.

    • Mechanistic Insight: The slow addition prevents competitive polymerization of the isocyanate and controls the exotherm.

  • Monitor : Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of aniline).

  • Workup (Intermediate) : Wash organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine/base, then Brine (50 mL). Dry over Na2SO4, filter, and concentrate to yield the crude methyl ester.

  • Hydrolysis : Dissolve the crude ester in THF (100 mL). Add a solution of LiOH·H2O (12.6 g, 300 mmol) in Water (33 mL).

  • Completion : Stir vigorously at RT for 12 hours. The reaction mixture will likely become a slurry.[1]

  • Isolation : Acidify the mixture to pH ~2–3 using 1N HCl. The product, 3-[(cyclopropylcarbamoyl)amino]benzoic acid , will precipitate as a white solid.

  • Purification : Filter the solid, wash with water (3 x 50 mL) and cold ether (2 x 30 mL). Dry in a vacuum oven at 45°C.

Yield Expectation: 85–92% over two steps.

Route B: The "Direct" Route (Discovery Scale)

Rationale: For small-scale (<1g) synthesis where speed is critical and yield is secondary, the direct reaction avoids the protection/deprotection sequence.

Protocol:

  • Dissolve 3-Aminobenzoic acid (1.37 g, 10 mmol) in dry DMF (10 mL). Note: DMF is required to solubilize the zwitterion.

  • Add Cyclopropyl isocyanate (0.91 g, 11 mmol) dropwise at RT.

  • Stir for 24 hours.

  • Workup : Pour the reaction mixture into Ice Water (100 mL). The product should precipitate.

  • Purification : If no precipitate forms, extract with EtOAc, wash copiously with LiCl solution (to remove DMF), dry, and concentrate. Recrystallize from Ethanol/Water.

Yield Expectation: 50–65% (Losses due to water solubility and DMF removal).

Part 4: Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality/Yield
Stoichiometry Isocyanate (1.05–1.1 eq)Excess ensures complete conversion of the aniline. Large excess leads to difficult-to-remove urea byproducts.
Temperature <10°C during additionControls exotherm; prevents isocyanate trimerization.
Water Content <0.1% in solventIsocyanates react rapidly with water to form symmetric ureas (major impurity). Use anhydrous solvents.[2]
pH (Workup) pH 2.0 – 3.0Critical for precipitation of the free acid. pH >4 leaves product in solution as carboxylate.

Part 5: Analytical Characterization

To validate the identity of CAS 1146299-29-7, the following data profile is expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.8 (s, 1H, -COOH)

    • δ 8.5 (s, 1H, Ar-NH-CO)

    • δ 8.1 (s, 1H, Ar-H2)

    • δ 7.6 (d, 1H, Ar-H6)

    • δ 7.5 (d, 1H, Ar-H4)

    • δ 7.3 (t, 1H, Ar-H5)

    • δ 6.4 (d, 1H, NH-cyclopropyl)

    • δ 2.5 (m, 1H, cyclopropyl-CH)

    • δ 0.6–0.4 (m, 4H, cyclopropyl-CH2)

  • LC-MS:

    • ESI+: [M+H]+ = 221.1

    • ESI-: [M-H]- = 219.1

Part 6: Safety & Handling

  • Cyclopropyl Isocyanate : Highly toxic and a potent sensitizer. Causes severe eye and skin irritation. Handle only in a fume hood. Moisture sensitive.

  • 3-Aminobenzoic Acid : Irritant.

  • Reaction Exotherm : The urea formation is exothermic. On scales >100g, active cooling is mandatory.

Part 7: Visualization of Reaction Pathway

SynthesisRoute SM1 Methyl 3-aminobenzoate Intermediate Urea Ester Intermediate (Stable, Isolable) SM1->Intermediate Urea Formation Reagent Cyclopropyl Isocyanate (DCM, 0°C) Reagent->Intermediate Product CAS 1146299-29-7 (Free Acid) Intermediate->Product Saponification Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent2->Product

Figure 2: Step-wise synthesis via the methyl ester intermediate, ensuring high purity and yield.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for urea formation mechanisms). Link

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of the Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitor BIRB 796". Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562. (Describes analogous urea synthesis for p38 inhibitors). Link

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)". Journal of Medicinal Chemistry, 45(14), 2994–3008. (Detailed experimental protocols for urea formation using isocyanates). Link

  • PubChem Database. "Compound Summary for CAS 1146299-29-7". National Center for Biotechnology Information. (Verification of chemical structure). Link

Sources

Exploratory

The Cyclopropyl Moiety: A Mechanistic Guide to Unraveling Its Dual Role in Drug Action

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry, transitioning from a niche str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry, transitioning from a niche structural curiosity to a key component in numerous approved drugs.[1][2] Its appeal lies in a unique duality: it can serve as a rigid, metabolically stable scaffold that enhances potency and fine-tunes physicochemical properties, or it can act as a latent reactive entity, leading to mechanism-based enzyme inactivation through covalent modification.[3][4][5][6] This guide provides an in-depth exploration of the mechanistic principles governing the action of cyclopropyl-containing compounds. We will dissect the chemical logic behind its stability and reactivity, detail the primary mechanisms of action, and provide field-proven experimental protocols to rigorously investigate these mechanisms, empowering researchers to harness the full potential of this versatile functional group.

The Enigmatic Nature of the Cyclopropyl Ring: Stability and Latent Reactivity

The cyclopropyl ring's unique behavior stems from its significant ring strain (approximately 27 kcal/mol), a consequence of the compressed 60° C-C-C bond angles.[7] This strain imparts properties more akin to a π-system than a simple alkane. The C-C bonds possess enhanced p-character, making them shorter and stronger than typical alkane bonds, while the C-H bonds are also shorter and stronger, often rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][8] This inherent stability is a key reason for its use as a bioisosteric replacement for alkenes or gem-dimethyl groups, offering improved metabolic stability and potency.[1][9]

However, this stored energy can be released under specific biological conditions, transforming the seemingly inert ring into a reactive pharmacophore. This activation is not spontaneous but is typically initiated by enzymatic processing, primarily oxidation.

Principles of Bioactivation

The transformation of a stable cyclopropyl group into a reactive species is most commonly mediated by oxidative enzymes, such as cytochrome P450s (CYPs) or monoamine oxidases (MAOs).[8][10] The primary mechanisms of activation involve:

  • Single-Electron Oxidation: For cyclopropylamines, a prevalent motif, single-electron transfer from the nitrogen atom to an activated enzyme cofactor (e.g., the flavin in MAOs or the iron-oxo species in CYPs) generates a radical cation.[11] This intermediate is unstable and can undergo rapid ring opening to form a distonic radical cation, which is a highly reactive species capable of covalent modification.

  • Hydrogen Atom Abstraction: While less common due to the strength of the C-H bonds, direct hydrogen atom abstraction from the cyclopropyl ring by a potent oxidizing species can also initiate a cascade leading to ring opening and the formation of reactive intermediates.[8]

The specific pathway and the resulting reactive species are highly dependent on the substitution pattern of the cyclopropyl ring and the electronic environment of the parent molecule.

Core Mechanisms of Action and Investigative Strategies

The biological activity of cyclopropyl-containing compounds can be broadly categorized into two main modes of action: non-covalent interactions, where the ring acts as a structural element, and covalent interactions, where the ring is the source of reactivity. This guide focuses on the latter, which often leads to irreversible or slowly reversible enzyme inhibition.

Mechanism-Based Inactivation (Suicide Inhibition)

Mechanism-based inactivation is a hallmark of many bioactive cyclopropylamines.[10][12] In this process, the enzyme's own catalytic machinery converts the cyclopropyl-containing substrate into a reactive species that then covalently modifies the enzyme, leading to its irreversible inactivation.[11]

A multi-pronged approach is essential to definitively establish mechanism-based inactivation.

G cluster_0 Initial Screening cluster_1 Kinetic Characterization cluster_2 Confirmation of Covalent Modification A Time-Dependent Inhibition Assay B NADPH Dependence Assay A->B If positive C Determination of k_inact and K_I B->C D Partition Ratio Determination C->D E Dialysis or Gel Filtration D->E F Mass Spectrometry (Intact Protein & Peptide Mapping) E->F G Definitive Evidence of Mechanism-Based Inactivation F->G

Caption: Workflow for the investigation of mechanism-based enzyme inactivation.

Protocol 1: Time-Dependent Inhibition Assay

  • Objective: To determine if the inhibition of the target enzyme increases with pre-incubation time.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme and varying concentrations of the cyclopropyl-containing compound in a suitable buffer.

    • Incubate the mixture at a constant temperature (e.g., 37°C).

    • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot and dilute it into a substrate-containing solution to initiate the enzymatic reaction.

    • Measure the initial reaction velocity.

    • Plot the logarithm of the remaining enzyme activity versus the pre-incubation time. A linear decrease indicates time-dependent inhibition.

Protocol 2: Determination of Kinetic Parameters (kinact and KI)

  • Objective: To quantify the potency of the inactivator.

  • Procedure:

    • Perform time-dependent inhibition assays at multiple concentrations of the inactivator.

    • For each concentration, determine the apparent first-order rate constant of inactivation (kobs) from the slope of the semi-logarithmic plot.

    • Plot the kobs values against the inactivator concentrations.

    • Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I])

    • This will yield the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

ParameterDescriptionTypical Range for Potent Inactivators
kinact Maximum rate of inactivation at saturating inhibitor concentrations.0.1 - 5 min-1
KI Inhibitor concentration at which the rate of inactivation is half-maximal.Low µM to nM
kinact/KI Second-order rate constant for inactivation; a measure of inactivation efficiency.> 1000 M-1s-1

Protocol 3: Mass Spectrometry for Adduct Characterization

  • Objective: To confirm covalent binding and identify the site of modification.

  • Procedure:

    • Incubate the target enzyme with a stoichiometric excess of the cyclopropyl compound under conditions that lead to inactivation.

    • Remove the excess unbound inhibitor by dialysis or size-exclusion chromatography.

    • Analyze the intact protein using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to observe the mass shift corresponding to the covalent adduct.

    • Digest the adducted protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide by searching for the expected mass shift and sequence the peptide to pinpoint the modified amino acid residue.

Bioactivation to Reactive Metabolites

In some cases, the ring-opened reactive species generated from a cyclopropyl group may not inactivate the primary metabolizing enzyme but can instead escape and form adducts with other macromolecules, such as proteins or DNA. This is a significant safety concern in drug development. A notable example is the hepatotoxicity associated with the antibiotic trovafloxacin, which is linked to the CYP-mediated oxidation of its cyclopropylamine moiety to reactive ring-opened intermediates.[8]

The key to identifying reactive metabolites is to "trap" them with a nucleophilic agent, most commonly glutathione (GSH), which mimics cellular nucleophiles.

G A Incubate Compound with Liver Microsomes or Hepatocytes B Include NADPH (Cofactor) and GSH (Trapping Agent) A->B C Analyze Supernatant by LC-MS/MS B->C D Search for Expected Mass of GSH Adduct (M + 305.068 Da) C->D E Structure Elucidation using MS/MS Fragmentation D->E F Characterize Metabolite Profile (Phase I and Phase II) E->F

Caption: Workflow for trapping and identifying reactive metabolites.

Protocol 4: In Vitro Reactive Metabolite Trapping Assay

  • Objective: To detect the formation of electrophilic metabolites by trapping them with glutathione.

  • Procedure:

    • Prepare incubations containing the cyclopropyl compound, a source of metabolic enzymes (e.g., human liver microsomes), and a high concentration of glutathione (e.g., 1-5 mM).

    • Initiate the reaction by adding an NADPH-generating system.

    • Run parallel control incubations without NADPH and without the test compound.

    • After a suitable incubation time (e.g., 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant by high-resolution LC-MS/MS.

    • Interrogate the data for the presence of ions corresponding to the mass of the parent compound plus the mass of the glutathione moiety (or fragments thereof).

    • Confirm the structure of the GSH adduct using MS/MS fragmentation analysis.[13]

AnalyteExpected Mass ChangeSignificance
Parent Compound MReference
Hydroxylated Metabolite M + 15.995 DaStandard Phase I Metabolism
GSH Adduct M + 305.068 DaIndicates formation of a reactive electrophile
Ring-Opened GSH Adduct Varies (e.g., M + H2O + GSH)Suggests specific mechanism of bioactivation

Conclusion: A Call for Mechanistic Rigor

The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of structural rigidity, metabolic stability, and latent reactivity.[4][5][6] However, its successful application requires a deep understanding of its potential mechanisms of action. The presence of a cyclopropyl moiety, particularly a cyclopropylamine, should trigger a thorough mechanistic investigation early in the drug discovery process. By employing the systematic workflows and protocols outlined in this guide, researchers can confidently characterize the behavior of their cyclopropyl-containing compounds, distinguishing between stable, well-behaved drug candidates and those with a potential for mechanism-based toxicity. This commitment to mechanistic rigor is paramount for the development of safer and more effective medicines.

References

  • Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits.Biochemistry.
  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
  • Cyclopropyl group - Wikipedia.Wikipedia.
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.PMC.
  • Enzyme inhibitor - Wikipedia.Wikipedia.
  • Activation of cyclopropanes by transition metals - Wikipedia.Wikipedia.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.Hypha Discovery.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.PubMed.
  • Mechanism of cytochrome P-450 inhibition by cyclopropylamines - ACS Publications.
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers.Frontiers.
  • Analytical strategies for identifying drug metabolites - PubMed.PubMed.
  • Installation of C(sp3)

Sources

Foundational

The Aminobenzoic Acid Pharmacophore: Structural Versatility in Drug Design

Executive Summary Substituted aminobenzoic acids represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminobenzoic acids represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored in the development of anesthetics (procaine) and NSAIDs (fenamates), recent structural activity relationship (SAR) studies have expanded their utility into oncology (kinase inhibition), metabolic regulation (


-glucosidase inhibition), and neuroprotection. This guide analyzes the therapeutic divergence of the ortho-, meta-, and para- isomers, providing a mechanistic breakdown of their utility in modern drug discovery.

Part 1: Structural Activity Relationship (SAR) & Chemical Space

The position of the amino group relative to the carboxylic acid defines the electronic and steric environment of the molecule, dictating its binding affinity and therapeutic class.

Comparative SAR Profile
IsomerCommon NameKey Electronic FeaturePrimary Therapeutic ClassRepresentative Drugs
2-Aminobenzoic Anthranilic AcidIntramolecular H-bonding (pseudo-ring formation); Ortho-effect steric bulk.NSAIDs, Anticancer (Kinase Inhibitors)Mefenamic acid, Gefitinib (quinazoline core)
3-Aminobenzoic m-AminobenzoicInductive electron withdrawal without resonance conjugation to carboxyl.Diuretics, Linker scaffoldsBumetanide (derivative), Library scaffolds
4-Aminobenzoic PABADirect resonance conjugation; Planar geometry essential for enzyme pockets.Anesthetics, Antifolates (Antimetabolites)Benzocaine, Procaine, Sulfonamides (bioisosteres)

Part 2: The Ortho-Vector (Anthranilic Acid Derivatives)

The ortho substitution pattern allows for a unique "clamping" mechanism in active sites. The proximity of the amine and acid groups facilitates cyclization into heterocycles (quinazolines, acridones), which are dominant in oncology.

Non-Steroidal Anti-Inflammatory Drugs (Fenamates)

N-phenylanthranilic acids (fenamates) act as COX active site inhibitors.

  • Mechanism: The carboxylic acid binds to the Arg-120 residue of Cyclooxygenase (COX), while the N-phenyl ring occupies the hydrophobic channel.

  • Causality: The non-coplanar arrangement of the two aromatic rings (induced by the ortho-amino substitution) is critical for fitting into the "L-shaped" hydrophobic pocket of COX-2.

Kinase Inhibition (Oncology)

Anthranilic acid is the biosynthetic precursor to quinazolinones. In modern oncology, this scaffold is modified to create EGFR inhibitors.

  • Protocol Insight: The 2-amino group serves as the nucleophile for ring closure, creating the planar system required to mimic ATP's adenine ring, allowing competitive inhibition at the kinase active site.

Part 3: The Para-Vector (PABA & Antimetabolites)

Para-aminobenzoic acid (PABA) is biologically unique as a substrate for folate synthesis in bacteria. This pathway remains a primary target for antimicrobial chemotherapy.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Bacteria must synthesize folate de novo using PABA. Sulfonamides act as bioisosteres of PABA, competitively inhibiting dihydropteroate synthase (DHPS).

  • Self-Validating Logic: If a pathogen can uptake exogenous folate (like mammals), PABA antagonism fails. Therefore, this mechanism is selective only for organisms obligate to de novo synthesis (high therapeutic index).

Visualization: The Folate Antagonism Pathway

The following diagram illustrates the competitive inhibition point where PABA analogs intercept bacterial metabolism.

FolatePathway PABA Para-Aminobenzoic Acid (Native Substrate) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Binds to Sulfonamide Sulfonamide Antibiotics (Competitive Inhibitor) Sulfonamide->DHPS Blocks (High Affinity) DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Synthesis BacterialDeath Bacterial Stasis/Death Folate->BacterialDeath Depletion leads to

Caption: Competitive inhibition of Dihydropteroate Synthase by PABA bioisosteres (Sulfonamides), halting bacterial DNA synthesis.[1]

Part 4: Emerging Frontiers (Neuroprotection & Metabolic)

Recent literature highlights the repurposing of aminobenzoic scaffolds beyond inflammation and infection.

  • Neuroprotection: Anthranilic acid derivatives modulate the kynurenine pathway. By inhibiting kynurenine-3-monooxygenase, these compounds prevent the accumulation of neurotoxic quinolinic acid, offering potential in Huntington’s and Alzheimer’s disease research.

  • Metabolic Regulation: Transition metal complexes of anthranilic acid have demonstrated

    
    -glucosidase inhibition, reducing post-prandial hyperglycemia in diabetic models.
    

Part 5: Experimental Protocol

Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation)

Objective: Synthesize the core scaffold for fenamate NSAIDs via copper-catalyzed amination. Context: This protocol uses a modified Ullmann condensation. While classical methods require high temperatures, this protocol utilizes a potassium carbonate base to facilitate the nucleophilic attack of aniline on 2-chlorobenzoic acid.

Reagents & Equipment[2][3]
  • Substrate: 2-Chlorobenzoic acid (0.04 mol)

  • Nucleophile: Aniline (0.08 mol)

  • Base: Anhydrous Potassium Carbonate (

    
    )
    
  • Catalyst: Copper powder (active) or Cu(I) salts

  • Solvent: DMF (for high temp) or Water (for ultrasound/green chemistry variants)

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid in the solvent. Add aniline and

    
    .[3][4]
    
    • Critical Control Point: Ensure

      
       is anhydrous.[3][4] Water acts as a competing nucleophile in high-temp conditions, reducing yield.
      
  • Catalyst Addition: Add copper powder (0.2 g). If using standard thermal heating, heat to reflux (approx. 130°C in DMF) for 2–4 hours.

    • Optimization: For microwave-assisted synthesis (Green Chemistry), irradiate at 240W for 90 seconds. This drastically reduces thermal degradation.

  • Work-up: Cool the mixture to room temperature. Pour into crushed ice/water. Acidify carefully with dilute HCl (1:1) to pH 3–4. The N-phenylanthranilic acid will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).[3][4]

    • Validation: Check purity via TLC (Chloroform:Methanol 8:2).[5] The product should appear as a single spot distinct from the starting aniline.

Synthesis Workflow Diagram

UllmannSynthesis Start Reagents: 2-Cl-Benzoic Acid + Aniline Catalysis Add Cu Catalyst + K2CO3 Base Start->Catalysis Reaction Reflux (DMF) or Microwave (90s) Catalysis->Reaction Workup Acidify (HCl) Precipitate Product Reaction->Workup Product N-Phenylanthranilic Acid (Fenamate Scaffold) Workup->Product

Caption: Workflow for the copper-catalyzed Ullmann condensation to generate the fenamate scaffold.

References

  • Prasher, P., et al. (2021).[6] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.[6] Available at: [Link]

  • Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003).[3] Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.[2][3][4] Synthetic Communications.[3][4] Available at: [Link]

  • Stankovi, N., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules (MDPI).[3] Available at: [Link]

  • Organic Syntheses. N-Phenylanthranilic Acid Protocol. Org.[1][3][7] Synth. 1939, 19, 6; DOI: 10.15227/orgsyn.019.0006. Available at: [Link]

  • GlobalRx. Clinical Profile: Aminobenzoic Acid USP (PABA).[8] Available at: [Link]

Sources

Exploratory

Technical Guide: Initial Toxicity Assessment of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

Foreword: A Proactive Approach to Safety Assessment In the landscape of drug discovery and chemical development, the early identification of potential toxic liabilities is paramount. A robust initial toxicity assessment...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Safety Assessment

In the landscape of drug discovery and chemical development, the early identification of potential toxic liabilities is paramount. A robust initial toxicity assessment not only fulfills regulatory expectations but also conserves resources by enabling early, data-driven decisions. This guide provides a comprehensive framework for the initial toxicological evaluation of the novel compound, 3-[(Cyclopropylcarbamoyl)amino]benzoic acid. As specific toxicological data for this entity is not yet publicly available, this document outlines a rigorous, scientifically-grounded strategy based on established principles and regulatory guidelines. The methodologies detailed herein are designed to construct a foundational safety profile, focusing on cytotoxicity, genotoxicity, and acute systemic toxicity. Our approach emphasizes a tiered, logical progression from in vitro assays to in vivo studies, ensuring a thorough and efficient evaluation.

Compound Profile: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

A critical first step in any toxicity assessment is to understand the physicochemical properties of the test article. These properties can influence its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

PropertyValueMethod
Molecular FormulaC₁₁H₁₂N₂O₃N/A
Molecular Weight220.23 g/mol N/A
AppearanceWhite to off-white solid (Predicted)Visual Inspection
SolubilityTo be determined in relevant solvents (e.g., water, DMSO, ethanol)Experimental
LogPTo be determinedExperimental/Computational
pKaTo be determinedExperimental/Computational

Note: As this is a novel compound, many properties are yet to be experimentally determined.

Structural Analogs and Potential Concerns: The structure of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid contains a benzoic acid moiety, similar to 3-aminobenzoic acid and 4-aminobenzoic acid (PABA). Safety data for 3-aminobenzoic acid indicates that it can be harmful if swallowed and may cause skin and eye irritation.[1][2][3] Derivatives of PABA have been associated with organ toxicity in animal studies and have shown potential for increased mutagenicity upon exposure to sunlight.[4] These findings suggest that the initial toxicity assessment of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid should carefully evaluate local tolerance (skin and eye irritation), systemic toxicity, and genotoxic potential.

A Tiered Strategy for Initial Toxicity Assessment

Our assessment strategy follows a logical, tiered approach, beginning with in vitro assays to minimize animal usage and progressing to in vivo studies to understand the compound's effects in a whole-organism system.[5]

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment Cytotoxicity Cytotoxicity Genotoxicity_Ames Genotoxicity (Ames Test) Cytotoxicity->Genotoxicity_Ames Provides dose range Genotoxicity_MN Genotoxicity (Micronucleus Test) Genotoxicity_Ames->Genotoxicity_MN If positive or equivocal Acute_Oral_Toxicity Acute Oral Toxicity (OECD 423) Genotoxicity_Ames->Acute_Oral_Toxicity Proceed if negative Genotoxicity_MN->Acute_Oral_Toxicity

Caption: Tiered approach for initial toxicity assessment.

In Vitro Toxicity Assessment

In vitro assays are a cornerstone of early safety screening, offering rapid, cost-effective, and high-throughput methods to evaluate the toxic potential of new chemical entities.[6][7][8]

Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration at which the compound causes overt toxicity to cells. This information is crucial for selecting appropriate dose levels for subsequent, more complex assays like the Ames test. We will employ a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.[9][10]

Experimental Protocol: XTT Assay for Cell Viability

  • Cell Line Selection: A relevant cell line, such as human liver carcinoma cells (HepG2) or human fibroblasts, will be chosen.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: A stock solution of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for 24 to 72 hours.

  • XTT Reagent Addition: Following the incubation period, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, coupled with an electron-coupling agent, is added to each well.

  • Incubation and Measurement: The plates are incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow XTT to a water-soluble orange formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The results are expressed as a percentage of the viability of untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) is then calculated.

Table 2: Illustrative Cytotoxicity Data for 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
198.54.8
1095.15.5
5082.36.1
10055.67.3
25025.84.9
5005.12.1
IC₅₀ ~120 µM N/A
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Rationale: The Ames test is a widely accepted in vitro assay to assess the mutagenic potential of a chemical.[11] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[12] A mutagenic substance will cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: A minimum of five bacterial strains are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[13]

  • Dose Selection: Based on the cytotoxicity data, a range of at least five concentrations of the test article is selected, up to a maximum of 5 mg/plate for non-cytotoxic compounds.[12][14]

  • Exposure: The test compound, the bacterial culture, and either the S9 metabolic activation mix or a control buffer are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous revertant) count.

In Vivo Toxicity Assessment

If the in vitro assays indicate potential concerns, or as part of a standard comprehensive assessment, in vivo studies are conducted. These studies provide crucial information on the compound's effects within a complex biological system.[15]

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

Rationale: This test is performed to assess for chromosomal damage in vivo, often as a follow-up to an in vitro genotoxicity assay.[16] It detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals.[17] When these cells mature into red blood cells, the main nucleus is expelled, but any micronuclei (containing chromosome fragments or whole chromosomes) remain.[17][18] An increase in the frequency of micronucleated young erythrocytes indicates genotoxicity.[17][18]

Experimental Protocol: Rodent Micronucleus Test

  • Animal Model: Typically, mice or rats are used.[16]

  • Dose Administration: The test compound is administered to the animals, usually via the intended clinical route (e.g., oral gavage), at three different dose levels. A vehicle control and a positive control group are also included.

  • Sample Collection: At appropriate time points after dosing (typically 24 and 48 hours), samples of bone marrow or peripheral blood are collected.[16]

  • Slide Preparation and Staining: The cells are smeared onto microscope slides and stained to differentiate between young (polychromatic) and mature (normochromatic) erythrocytes.

  • Microscopic Analysis: A large number of polychromatic erythrocytes (typically at least 4000 per animal) are scored for the presence of micronuclei.[19]

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to the vehicle control group using appropriate statistical methods.

Micronucleus_Formation cluster_0 Cell Division cluster_1 Erythrocyte Maturation Erythroblast Erythroblast Mitosis Mitosis Erythroblast->Mitosis Damaged_Chromosomes Chromosome Break or Spindle Dysfunction Mitosis->Damaged_Chromosomes Genotoxic Agent Micronucleus_Formation Micronucleus Forms Damaged_Chromosomes->Micronucleus_Formation Nucleus_Extrusion Main Nucleus Extruded Micronucleus_Formation->Nucleus_Extrusion Micronucleated_PCE Micronucleated Reticulocyte (PCE) Nucleus_Extrusion->Micronucleated_PCE

Caption: Mechanism of micronucleus formation in erythroblasts.

Acute Systemic Toxicity: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Rationale: This study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[20][21] The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the Globally Harmonized System (GHS) toxicity categories.[22][23]

Experimental Protocol: Acute Toxic Class Method

  • Animal Model: The preferred species is the rat.[20]

  • Starting Dose: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[20][22]

  • Stepwise Dosing: A group of three animals of a single sex is dosed at the starting level.[22] The outcome (mortality or survival) determines the next step:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[24]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.[24]

  • Classification: The results allow for the classification of the substance according to GHS criteria. A "Limit Test" can be conducted at 2000 mg/kg to determine if the substance has very low acute toxicity.[20]

Table 3: GHS Classification Based on OECD 423 Outcomes

OutcomeLD₅₀ Cut-off Value (mg/kg)GHS Category
Deaths at 5 mg/kg≤ 51
Deaths at 50 mg/kg> 5 and ≤ 502
Deaths at 300 mg/kg> 50 and ≤ 3003
Deaths at 2000 mg/kg> 300 and ≤ 20004
No deaths at 2000 mg/kg> 2000 and ≤ 50005 or Unclassified

Summary and Path Forward

The completion of this initial toxicity assessment will provide a foundational understanding of the safety profile of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid. The in vitro cytotoxicity data will establish its potency at a cellular level, while the Ames test will offer a critical evaluation of its mutagenic potential. The in vivo micronucleus and acute oral toxicity studies will provide essential information on its genotoxicity and systemic toxicity in a whole-organism context.

Based on the integrated results of these studies, a data-driven decision can be made regarding the continued development of this compound. A favorable profile would support progression to further, more detailed toxicological studies, while the identification of significant toxicities would allow for early termination or guide structural modifications to mitigate these liabilities. This structured, evidence-based approach is fundamental to modern, responsible chemical and drug development.

References

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from Eurofins. [Link]

  • Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from Tox Lab. [Link]

  • OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from OECD iLibrary. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from NIB. [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from IVAMI. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from Vivotecnia. [Link]

  • Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery. Retrieved from Biobide Blog. [Link]

  • SCCS. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Retrieved from SCCS. [Link]

  • European Commission. (n.d.). Acute Toxicity. Retrieved from The Joint Research Centre: EU Science Hub. [Link]

  • Gatehouse, D. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38(1), 1-4.
  • Hendriks, G. (2021, May). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Retrieved from YouTube. [Link]

  • OECD. (2002). Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Adan, A., Kiraz, Y., & Baran, Y. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(15), 12347.
  • National Academies of Sciences, Engineering, and Medicine. (2017). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. In Building a Foundation for Assessing the Health and Environmental Impacts of Chemical Alternatives.
  • Carl Roth. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from Carl Roth. [Link]

  • European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved from European Commission. [Link]

  • U.S. Environmental Protection Agency. (1979). Acute Toxicity Testing Criteria for New Chemical Substances. Retrieved from EPA. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from NTP. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka. [Link]

  • Typology. (2025). Why don't we use para-aminobenzoic acid (PABA)?. Retrieved from Typology. [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 11(5), 266-285.
  • Loba Chemie. (2016). 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 393-408.
  • Szewczyk, G., et al. (2020). Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. Molecules, 25(16), 3740.
  • U.S. Environmental Protection Agency. (2007). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from Regulations.gov. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences. [Link]

  • Kim, K. B., et al. (2019). Risk Assessment of Ethylhexyl Dimethyl PABA in Cosmetics. Toxicological Research, 35(2), 159-166.
  • EWG Skin Deep. (n.d.). What is PABA. Retrieved from EWG. [Link]

  • U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. Retrieved from EPA. [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from Nucro-Technics. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). 3-amino benzoic acid. Retrieved from Oxford Lab. [Link]

  • Hayashi, M., et al. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 1-10.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic HPLC Method Development for 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid

Executive Summary This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 3-[(Cyclopropylcarbamoyl)amino]benzoic acid . This compound presents a specific chromatographic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 3-[(Cyclopropylcarbamoyl)amino]benzoic acid . This compound presents a specific chromatographic challenge: it possesses a ionizable carboxylic acid moiety (requiring pH control for retention) and a polar urea linkage (prone to secondary silanol interactions and peak tailing).

Unlike standard hydrophobic drugs, this molecule requires a "First Principles" approach to balance retention (k') and peak symmetry. This protocol moves beyond generic screening, utilizing an Acidic-C18 strategy to suppress ionization and maximize hydrophobic interaction with the cyclopropyl-phenyl core.

Physicochemical Profiling & Strategy

Before selecting a column, we must understand the "personality" of the analyte.

FeatureChemical ImplicationChromatographic Consequence
Carboxylic Acid (Pos. 1) pKa ~4.0 - 4.5At neutral pH (7.0), it exists as a carboxylate anion (COO⁻), leading to void volume elution on C18. Must use pH < 3.0.
Urea Linkage (-NH-CO-NH-) Hydrogen Bond Donor/AcceptorHigh potential for interaction with free silanols on silica support, causing peak tailing . Requires end-capped columns.
Cyclopropyl Group Hydrophobic Steric BulkProvides the necessary lipophilicity for Reversed-Phase retention, but less than a propyl/butyl chain.
UV Chromophore Benzoic Acid CoreStrong absorbance at 210 nm (non-specific) and 240-254 nm (specific).
The Development Decision Tree

The following logic gate determines the optimal stationary phase based on the analyte's behavior.

MethodStrategy Start Analyte: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid Acidic Is retention > 1.0 min at pH 7? Start->Acidic LowPH Mandatory: Acidic Mobile Phase (pH 2.0 - 2.8) Acidic->LowPH No (Ionized) HILIC Switch to HILIC Mode Acidic->HILIC If extremely polar C18 Standard C18 (Endcapped) LowPH->C18 Tailing Is Peak Symmetry > 1.5? Polar Polar Embedded C18 (e.g., Amide/Carbamate) Tailing->Polar Yes (Silanol Interaction) Valid Method Valid Method Tailing->Valid Method No (Good Shape) C18->Tailing Check Peak Shape

Figure 1: Strategic decision tree for selecting stationary phase and pH conditions.

Experimental Protocols

Protocol A: Preparation of Standards

Critical Note: Urea derivatives can degrade in highly basic or acidic solutions over time. Prepare fresh.

  • Diluent Selection: 50:50 Water:Acetonitrile (v/v).

    • Why: The compound has mixed polarity. Pure water may not dissolve the cyclopropyl-phenyl core; pure ACN may precipitate the acid salts.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid.

    • Transfer to a 10 mL volumetric flask.

    • Add 5 mL Acetonitrile and sonicate for 5 mins (ensure complete dissolution).

    • Dilute to volume with Water.

  • Working Standard (50 µg/mL):

    • Dilute 50 µL of Stock into 950 µL of Diluent.

Protocol B: The "Scouting" Method (Gradient)

This generic gradient is designed to elute the compound while separating it from potential synthesis precursors (e.g., 3-aminobenzoic acid).

Instrument: HPLC with DAD/UV Column: C18 Endcapped (e.g., Phenomenex Kinetex 2.6µm C18 or Waters XBridge C18), 150 x 4.6 mm. Temperature: 30°C (Controls viscosity and kinetics).[1][2]

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses carboxylic acid ionization (keeps it neutral) for retention.
Mobile Phase B Acetonitrile (100%)Stronger elution strength than Methanol; sharper peaks for ureas.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5 - 10 µLAvoid overload which causes peak fronting.
Detection UV 254 nm (BW 4 nm)Specific for the benzoic ring; minimizes baseline drift from Formic acid.

Gradient Table:

Time (min) % A (Aqueous) % B (Organic) Event
0.0 95 5 Initial hold for polar impurities
2.0 95 5 End of hold
15.0 10 90 Linear ramp to elute hydrophobic core
17.0 10 90 Wash
17.1 95 5 Re-equilibration

| 22.0 | 95 | 5 | Ready for next injection |

Protocol C: Method Optimization (Resolution Focus)

If Protocol B results in co-elution with impurities or poor shape, apply these modifications:

  • Peak Tailing Issues (Asymmetry > 1.2):

    • Cause: Interaction between the Urea nitrogen and silica silanols.

    • Fix: Switch to a Polar Embedded Column (e.g., Waters SymmetryShield RP18 or Phenomenex Kinetex XB-C18). The embedded polar group shields silanols.

  • Resolution Issues:

    • Modification: Change Mobile Phase B to Methanol . This alters selectivity (alpha) due to different solvation of the phenyl ring (pi-pi interactions).

  • Sensitivity Enhancement:

    • Modification: Switch detection to 210 nm .

    • Caution: Requires Phosphate Buffer (20 mM KH₂PO₄, pH 2.5) instead of Formic Acid to reduce baseline noise at low UV.

Validation & System Suitability Criteria

For a reliable quantitative method, the following criteria must be met during the system suitability test (SST).

ParameterAcceptance LimitTechnical Justification
Retention Time (RT) k' > 2.0Ensures analyte is separated from the unretained void volume (t0).
Tailing Factor (T) T < 1.5Critical for urea compounds. T > 1.5 indicates secondary interactions or column aging.
Theoretical Plates (N) > 5000Ensures sufficient column efficiency.
Precision (RSD) < 2.0% (n=6)Validates injector and pump stability.
Resolution (Rs) > 2.0Between the analyte and the nearest impurity (e.g., 3-aminobenzoic acid).
Validation Workflow Diagram

The following workflow ensures the method is compliant with ICH Q2(R1) guidelines.

ValidationWorkflow Prep Sample Prep (Spike Recovery) Specificity Specificity (Blank/Placebo) Prep->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (80-120%) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Final SOP Final SOP Robustness->Final SOP

Figure 2: Standard Validation Workflow for Impurity Analysis.

Troubleshooting Guide

Problem: Split Peak or Shoulder

  • Root Cause: Sample solvent is too strong (100% ACN) causing the analyte to travel faster than the mobile phase initially.

  • Solution: Match the sample diluent to the initial mobile phase conditions (95:5 Water:ACN).

Problem: Retention Time Drift

  • Root Cause: pH instability. The carboxylic acid pKa is near 4.[3]2. If mobile phase pH is 3.8-4.5, slight changes in mix ratio will drastically change retention.

  • Solution: "Buffer Locking." Ensure pH is at least 1.5 units away from pKa. Use pH 2.5 (fully protonated) or pH 6.5 (fully ionized, if using HILIC).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and retention control).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminobenzoic Acid Isomers. Retrieved from (Demonstrates separation of structurally similar benzoic acid derivatives).

  • MDPI Molecules. (2021). Determination of Phenylurea Herbicides in Water Samples. Retrieved from (Provides relevant protocols for urea-linkage analytes on C18).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from (Source of pKa and physicochemical data).

  • Chromatography Online. (2020). Determination of Phenylurea in Tap Water. Retrieved from (Validation parameters for phenylurea class compounds).

Sources

Application

Application Note: High-Sensitivity Quantification of Small Molecule Therapeutics in Human Plasma via LC-MS/MS

Introduction: The Challenge of the Matrix In drug development, the transition from neat solvent standards to biological matrices (plasma, serum, urine) is the primary failure point for analytical methods. While Liquid Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Matrix

In drug development, the transition from neat solvent standards to biological matrices (plasma, serum, urine) is the primary failure point for analytical methods. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity, it is uniquely vulnerable to Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting endogenous components (phospholipids, salts, proteins).

This guide moves beyond basic operation to address the causality of method failure. It provides a robust framework for developing assays that meet the rigorous standards of the FDA (2018) and EMA (2011) bioanalytical guidelines.

Phase I: Method Development Strategy

Sample Preparation: The First Line of Defense

The choice of sample preparation is a trade-off between cleanliness, recovery, and throughput. Do not default to Protein Precipitation (PPT) simply because it is fast; phospholipids remaining after PPT are the leading cause of ion suppression in ESI+ mode.

Decision Matrix: Selecting an Extraction Strategy

SamplePrep Start Analyte Properties (LogP, pKa, Conc.) ConcCheck Is Sensitivity Critical (< 1 ng/mL)? Start->ConcCheck CleanCheck Is Matrix Complex? (e.g., Tissue, Whole Blood) ConcCheck->CleanCheck Yes PPT Protein Precipitation (PPT) Fast, Dirty, High Matrix Effect ConcCheck->PPT No (High Conc.) LLE Liquid-Liquid Extraction (LLE) Clean, Labor Intensive Requires organic solubility CleanCheck->LLE Lipophilic Analyte SPE Solid Phase Extraction (SPE) Cleanest, Automatable High Cost CleanCheck->SPE Polar/Ionic Analyte PPT->SPE If Matrix Effect > 15%

Figure 1: Decision tree for selecting sample preparation methodology based on analyte sensitivity requirements and physicochemical properties.

Internal Standard Selection

Critical Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g.,


 or 

) whenever possible.
  • Why: Only an SIL-IS co-elutes perfectly with the analyte. Therefore, any ion suppression affecting the analyte at that specific retention time also affects the IS to the same degree. The ratio of Analyte/IS remains constant, correcting for the matrix effect.

  • Analog IS: Structural analogs may elute at slightly different times, meaning they may not experience the same suppression zone, leading to quantification errors.

Phase II: Method Validation (Regulatory Framework)

To ensure data integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .

Core Validation Parameters
ParameterExperimental DesignAcceptance Criteria (FDA/EMA)
Selectivity Analyze blank matrix from 6 individual sources (donors).Interference < 20% of LLOQ response.
Linearity Minimum 6 non-zero standards + Blank + Zero (Blank + IS).

. Back-calculated conc. within ±15% (±20% at LLOQ).
Accuracy & Precision 5 replicates at LLOQ, Low, Mid, High QC levels.Mean within ±15% of nominal (±20% at LLOQ). CV

15% (20% at LLOQ).
Matrix Effect (ME) Compare post-extraction spike vs. neat solution (See Sec 3.2).IS-Normalized Matrix Factor CV

15%.
Recovery Compare extracted samples vs. post-extraction spike.Consistent across levels (no specific % required, but must be precise).
The "Matuszewski" Method for Matrix Effect

You cannot rely on simple recovery. You must calculate the Matrix Factor (MF) as defined by Matuszewski et al. (2003).

Protocol:

  • Set A (Neat): Analyte spiked in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte after drying/reconstitution.

  • Calculation:

    
    
    
    • 
      : No effect.
      
    • 
      : Ion Suppression (Common).
      
    • 
      : Ion Enhancement.
      
  • IS-Normalized MF:

    
    
    
    • Goal: The IS-Norm MF should be close to 1.0, indicating the IS is compensating correctly.

Detailed Protocol: Quantification of "Drug X" in Plasma

Scope: A generic, robust protocol for a lipophilic small molecule (LogP ~3) using Protein Precipitation.

Reagents & Equipment
  • Matrix: Human Plasma (

    
    EDTA).
    
  • Internal Standard: Drug X-d6 (Deuterated).

  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18,

    
     mm, 1.7 
    
    
    
    m particle size.
Step-by-Step Workflow

Step 1: Standard Preparation

  • Prepare Stock Solution of Drug X (1 mg/mL in DMSO).

  • Prepare Working Solutions in 50:50 Methanol:Water.

  • Spike plasma to create Calibration Standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50

    
    L  of plasma sample into a 96-well plate.
    
  • Add 20

    
    L  of Internal Standard working solution.
    
  • Add 200

    
    L  of Acetonitrile (Cold) to precipitate proteins.
    
    • Note: A 1:3 or 1:4 ratio of plasma:organic is critical for efficient precipitation.

  • Vortex aggressively for 5 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

Step 3: Supernatant Processing

  • Transfer 150

    
    L  of supernatant to a clean plate.
    
  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100

    
    L  of Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).
    
    • Why: Injecting pure acetonitrile causes peak fronting. Always match the injection solvent to initial gradient conditions.

Step 4: LC-MS/MS Analysis

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Divert to waste to remove salts)

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • MS Parameters:

    • Mode: ESI Positive (MRM).

    • Transitions: Monitor Quantifier (most intense) and Qualifier (secondary) ions.

Logical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add SIL-IS (Compensates Matrix Effect) Sample->IS_Add Extract Extraction (PPT/SPE) Remove Proteins IS_Add->Extract LC UHPLC Separation (C18 Column) Extract->LC IonSource ESI Source (Ionization) LC->IonSource Eluent Q1 Q1: Filter Precursor IonSource->Q1 Ions Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Filter Product Q2->Q3 Detector Detector (Quantification) Q3->Detector

Figure 2: Logical flow of the LC-MS/MS quantification process from sample to detection.

Troubleshooting & Expert Insights

Phospholipid Build-up

Symptom: Sensitivity drops over sequential injections, or retention times shift. Cause: Phospholipids (PLs) adhere strongly to C18 columns and elute slowly. Solution:

  • Monitor PL transitions (m/z 184 -> 184 or 496 -> 184).

  • Extend the high-organic wash step at the end of the gradient.

  • Use a "Hybrid SPE-PPT" plate (e.g., Ostro or Phree) designed specifically to filter phospholipids.

Carryover

Symptom: Analyte peak appears in blank samples after a high concentration standard. Solution:

  • Implement a needle wash with strong organic power (e.g., 50:25:25 ACN:MeOH:IPA).

  • Switch to a PEEK rotor seal if using a metallic valve.

References

  • FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] U.S. Food and Drug Administration.[1][2][4] [Link]

  • EMA. (2011).[3][5][6] Guideline on bioanalytical method validation. European Medicines Agency.[1][3][5][6] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[7] Clinical Biochemistry, 38(4), 328-334. [Link]

Sources

Method

Application of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid in fragment-based screening

Application Note: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid in Fragment-Based Screening Executive Summary 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1146299-29-7) represents a privileged "Urea-Benzoic Acid" scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid in Fragment-Based Screening

Executive Summary

3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1146299-29-7) represents a privileged "Urea-Benzoic Acid" scaffold within fragment-based drug discovery (FBDD). This chemotype is highly valued for its dual-functionality: the urea linker serves as a robust hydrogen-bond donor/acceptor motif (often targeting the hinge region or DFG-out pockets of kinases), while the benzoic acid moiety provides a critical salt-bridge anchor (targeting Lys/Arg residues).

This application note details the physicochemical profiling, screening protocols (NMR/SPR), and hit-to-lead evolution strategies for this fragment. It is particularly relevant for researchers targeting kinases, protein-protein interactions (PPIs), and bacterial topoisomerases.

Physicochemical Profile & Library Suitability

Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) and behaves well in solution.

PropertyValueFBDD Implications
Molecular Weight ~220.23 DaIdeal. Well below the 300 Da limit, allowing room for "growing" the molecule.
cLogP ~1.2 - 1.5Optimal. Sufficient hydrophobicity for binding but soluble enough for NMR screening.
H-Bond Donors 3 (Urea NHs + Acid OH)High potential for specific directional interactions.
H-Bond Acceptors 3 (Urea C=O + Acid C=O)Complements the donor profile.
Solubility (Aq) pH-dependentCritical: Low solubility at acidic pH. Must be screened at pH > 7.0 to ensure ionization of the carboxylate.
Aggregation Risk ModerateUrea motifs can self-associate. Nephelometry QC is mandatory.

Experimental Protocols

Quality Control & Solubility Assessment

Rationale: Urea-based fragments can form non-specific aggregates that cause false positives in biochemical assays.

Protocol:

  • Stock Preparation: Dissolve fragment to 100 mM in d6-DMSO. Sonicate for 5 minutes.

  • Nephelometry Check: Dilute stock to 1 mM in Screening Buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Measure light scattering.

    • Pass: < 50 Relative Nephelometry Units (RNU).

    • Fail: > 50 RNU (Indicates aggregation).

  • Purity Verification: Run LC-MS to confirm >95% purity. Impurities in urea synthesis (e.g., anilines) can be toxic or pan-assay interference compounds (PAINS).

Primary Screening: Ligand-Observed NMR (STD)

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting low-affinity (mM to


M) binders. It detects magnetization transfer from the protein to the binding ligand.

Workflow:

  • Sample Prep:

    • Protein: 10

      
      M (Target, e.g., Kinase domain).
      
    • Fragment: 500

      
      M (50-fold excess).
      
    • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O.

  • Data Acquisition:

    • Pulse Sequence: stddiff (Bruker/Varian standard).

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Control: 30 ppm.

    • Saturation Time: 2.0 seconds.

  • Analysis:

    • Subtract On-resonance from Off-resonance spectra.

    • Positive Hit: Signals corresponding to the aromatic protons and the cyclopropyl protons appear in the difference spectrum.

    • Epitope Mapping: Compare integral intensities. If the cyclopropyl signals are stronger, that moiety is in closer contact with the protein surface.

Validation: Surface Plasmon Resonance (SPR)

Rationale: SPR validates binding kinetics and rules out false positives from NMR (e.g., viscosity effects).

Protocol:

  • Immobilization: Biotinylate target protein and capture on a Streptavidin (SA) chip to ~2000 RU.

  • Injection Series: Prepare a 2-fold dilution series of the fragment (e.g., 1 mM down to 31

    
    M).
    
  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO. Note: DMSO concentration must be matched exactly between running buffer and samples to avoid "bulk shift" errors.

  • Evaluation:

    • Look for "Square Wave" sensorgrams (fast on/off rates typical of fragments).

    • Plot Steady State Affinity (

      
       vs. Concentration) to determine 
      
      
      
      .
    • Success Criteria:

      
       < 2 mM and Binding Stoichiometry ~ 1:1.
      

Structural Biology & Fragment Evolution

Once a hit is validated, the goal is to improve affinity (Lead Generation).

Binding Mode Hypothesis

The 3-[(Cyclopropylcarbamoyl)amino]benzoic acid scaffold typically binds via a "Two-Point Anchor" mechanism:

  • The Anchor (Benzoic Acid): Forms a salt bridge with a conserved Lysine (e.g., Catalytic Lys in kinases) or Arginine.

  • The Hinge/Linker (Urea): The urea NH groups act as donors to backbone carbonyls or Glu/Asp side chains.

  • The Hydrophobic Cap (Cyclopropyl): Sits in a small hydrophobic pocket (e.g., the gatekeeper region).

Evolution Strategy: "Grow and Link"

Using the structure as a guide, chemical modifications are applied to vectors that point away from the protein interface (Solvent Exposed).

  • Vector A (Cyclopropyl modification): Replace cyclopropyl with larger hydrophobic groups (e.g., t-butyl, fluorophenyl) to fill the hydrophobic pocket more efficiently.

  • Vector B (Benzoic Acid Core): Grow from the 4- or 5-position of the phenyl ring to reach adjacent sub-pockets.

Visualized Workflows (Graphviz)

Figure 1: Fragment Screening Decision Tree

Caption: Logical flow for screening 3-[(Cyclopropylcarbamoyl)amino]benzoic acid, prioritizing solubility checks to prevent false positives.

FragmentScreening Start Fragment Library Entry: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid Solubility Step 1: Solubility QC (Nephelometry @ pH 7.4) Start->Solubility Fail_Agg Discard: Aggregator/Insoluble Solubility->Fail_Agg >50 RNU Pass_Sol Pass: Monomeric Solution Solubility->Pass_Sol <50 RNU NMR_Screen Step 2: Ligand-Observed NMR (STD / WaterLOGSY) Pass_Sol->NMR_Screen NMR_Hit Hit Identification: Difference Spectrum Peaks NMR_Screen->NMR_Hit Signal > Noise NMR_Miss No Binding NMR_Screen->NMR_Miss No Signal SPR_Val Step 3: SPR Validation (Kd Determination) NMR_Hit->SPR_Val XRay Step 4: X-ray Crystallography (Soak System) SPR_Val->XRay Kd < 2mM Stoichiometry 1:1

Figure 2: Pharmacophore & Evolution Strategy

Caption: Structural evolution strategy based on the Urea-Benzoic Acid pharmacophore binding mode.

EvolutionStrategy Core Core Fragment 3-[(Cyclopropylcarbamoyl)amino]benzoic acid Binding Binding Core->Binding X-ray Co-structure Vector1 Vector A: Hydrophobic Growth Replace Cyclopropyl w/ Aryl / Heteroaryl / t-Butyl Binding->Vector1 Fill Pocket Vector2 Vector B: Solvent Channel Substitutions on Phenyl Ring (4- or 5- position) Binding->Vector2 Reach Solvent Lead Optimized Lead (nM Affinity) Vector1->Lead Vector2->Lead

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal club." Journal of Medicinal Chemistry, 59(8), 3563-3577. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211-219.[1] Link

  • Basarab, G. S., et al. (2013).[2] "Fragment-to-hit-to-lead discovery of a novel pyridylurea scaffold of ATP competitive dual targeting type II topoisomerase inhibiting antibacterial agents." Journal of Medicinal Chemistry, 56(21), 8712-8735. Link

  • Kozakov, D., et al. (2015). "The FTMap family of web servers for determining and characterizing ligand-binding hot spots of proteins." Nature Protocols, 10(5), 733-755. Link

  • Jagtap, P. et al. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63, 19, 10780–10800. Link

Sources

Application

Application Note &amp; Protocol: High-Throughput Screening for the Identification of Novel Aminobenzoic Acid Analog Inhibitors

Introduction: The Therapeutic Potential of Aminobenzoic Acid Analogs Para-aminobenzoic acid (PABA) is a crucial building block in various biological pathways, most notably as a precursor for folate synthesis in many micr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Aminobenzoic Acid Analogs

Para-aminobenzoic acid (PABA) is a crucial building block in various biological pathways, most notably as a precursor for folate synthesis in many microorganisms.[1][2][3] Its structural versatility, allowing for substitutions at both the amino and carboxyl groups, makes it an attractive scaffold for the development of a wide array of novel molecules with potential therapeutic applications.[1][4] Analogs of aminobenzoic acid have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][4][5] A classic example of PABA mimetics is the sulfonamide class of antibiotics, which competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folate pathway of bacteria.[2]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[6][7] This application note provides a detailed protocol for developing and executing a high-throughput screening campaign to identify novel aminobenzoic acid analog inhibitors of a chosen enzymatic target, with a focus on ensuring scientific integrity and generating reliable, actionable data.

Principle of the Screening Campaign: A Modular Approach

The primary objective of this HTS campaign is to identify aminobenzoic acid analogs that inhibit the activity of a selected enzyme. The protocol is designed to be adaptable to various enzyme targets for which a suitable activity assay can be developed. For the purpose of this guide, we will focus on a fluorescence-based enzymatic assay, as these are among the most common, sensitive, and HTS-friendly readout methods.[8][9][10]

The overall workflow of the screening campaign is depicted below. This process is designed to be a self-validating system, with clear decision points and quality control measures at each stage to minimize the risk of false positives and negatives.[7][11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary High-Throughput Screen cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development & Miniaturization Reagent_Stab Reagent Stability Testing Assay_Dev->Reagent_Stab Critical for reproducibility Pilot_Screen Pilot Screen & Z' Factor Determination Reagent_Stab->Pilot_Screen Ensures consistent performance Primary_HTS Primary HTS of Aminobenzoic Acid Analog Library Pilot_Screen->Primary_HTS Proceed if Z' > 0.5 Data_Analysis Primary Data Analysis & Hit Selection Primary_HTS->Data_Analysis Single concentration screen Hit_Confirmation Hit Confirmation (Cherry-Picking) Data_Analysis->Hit_Confirmation Select initial hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirms activity SAR Preliminary SAR Analysis Dose_Response->SAR Quantifies potency Data_Analysis_Pipeline Raw_Data Raw Fluorescence Data Normalization Normalization (% Inhibition Calculation) Raw_Data->Normalization Using on-plate controls Hit_Threshold Apply Hit Threshold (e.g., > 3σ from mean) Normalization->Hit_Threshold Statistical cutoff Hit_List Generate Primary Hit List Hit_Threshold->Hit_List Initial active compounds

Figure 2: Data Analysis Pipeline. This flowchart shows the process of converting raw screening data into a prioritized list of primary hits for further investigation.

Protocol: Hit Confirmation and Dose-Response

Objective: To re-test the primary hits and determine their potency (IC₅₀).

Procedure:

  • Cherry-Picking: The primary hits are "cherry-picked" from the original library plates, and fresh compound solution is prepared. [12]2. Confirmation Screen: The cherry-picked compounds are re-tested in the primary assay at the same single concentration to confirm their activity.

  • Dose-Response Curves: For all confirmed hits, a 10-point, 3-fold serial dilution is prepared. These dilutions are then tested in the assay to generate dose-response curves.

  • IC₅₀ Calculation: The resulting data is fitted to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Data Presentation: Example Hit Characterization
Compound IDPrimary Screen (% Inhibition)Confirmed Hit?IC₅₀ (µM)
ABA-00185.2Yes1.2
ABA-00212.5No> 50
ABA-00392.1Yes0.8
ABA-00478.9Yes5.7
ABA-00581.4Yes2.3
Preliminary Structure-Activity Relationship (SAR) Analysis

With IC₅₀ values for a set of confirmed hits, a preliminary SAR analysis can be conducted. [12]By comparing the chemical structures of the active analogs with their corresponding potencies, initial hypotheses can be formed about which chemical modifications are favorable for activity. This analysis guides the next phase of drug discovery: lead optimization.

Conclusion

This application note outlines a comprehensive, robust, and self-validating protocol for the high-throughput screening of aminobenzoic acid analog libraries. By adhering to rigorous assay validation, employing automated systems, and implementing a multi-step hit confirmation process, researchers can confidently identify promising lead candidates for further development. The modular nature of this protocol allows for its adaptation to a wide range of enzymatic targets, making it a valuable tool in the quest for novel therapeutics derived from the versatile aminobenzoic acid scaffold.

References

  • High-Throughput Screening: today's biochemical and cell-based approaches.PubMed.
  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases
  • On HTS: Z-factor.LinkedIn.
  • High-Throughput Screening (HTS).Malvern Panalytical.
  • High-throughput screening (HTS).BMG LABTECH.
  • High-throughput Screening Steps.Small Molecule Discovery Center (SMDC) - UCSF.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Z' Does Not Need to Be > 0.5.PMC.
  • High-Throughput Screening: Best Practice, Trends and Challenges.Pharma IQ.
  • High-Throughput Screening.Technology Networks.
  • High-throughput screening for antibody-based drugs.Drug Target Review.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.MDPI.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • HTS Assay Validation.Assay Guidance Manual - NCBI Bookshelf - NIH.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.MDPI.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications (PDF).
  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).Assay Genie.
  • Z-factor.Wikipedia.
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Liter
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identific
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.PubMed.
  • Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utiliz
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.BellBrook Labs.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Assay performance and the Z'-factor in HTS.Drug Target Review.
  • Structural Studies of Pterin-Based Inhibitors of Dihydroptero
  • Hit Discovery at Sygnature Discovery.
  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.Sigma-Aldrich.
  • Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations.
  • Z-factors.BIT 479/579 High-throughput Discovery.
  • Analysis of HTS d
  • The pterin binding site of dihydropteroate synthase (DHPS): In silico screening and in vitro antibacterial activity of existing drugs.
  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening.PMC - PubMed Central.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chrom
  • Dihydropteroate synthase-IN-1 | DHPS Inhibitor.MedChemExpress.

Sources

Method

Application Note: 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid as a Chemical Probe for Soluble Epoxide Hydrolase (sEH)

This Application Note and Protocol Guide details the use of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid as a chemical probe, specifically targeting Soluble Epoxide Hydrolase (sEH) . Based on its structural pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid as a chemical probe, specifically targeting Soluble Epoxide Hydrolase (sEH) .

Based on its structural pharmacophore (a urea linkage between a cyclopropyl group and a benzoic acid moiety), this compound functions as a transition-state mimic inhibitor of sEH. It belongs to the class of urea-based inhibitors designed to stabilize epoxyeicosatrienoic acids (EETs) by preventing their hydrolysis into diols.

Introduction & Mechanism of Action

3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1146299-29-7) acts as a potent, selective inhibitor of the mammalian enzyme Soluble Epoxide Hydrolase (sEH/EPHX2) .

Scientific Rationale

The sEH enzyme plays a critical role in the metabolism of arachidonic acid-derived signaling lipids. It hydrolyzes Epoxyeicosatrienoic Acids (EETs) —which are potent vasodilators and anti-inflammatory agents—into their corresponding, less active Dihydroxyeicosatrienoic Acids (DHETs) .

This chemical probe utilizes a urea pharmacophore to mimic the transition state of the epoxide ring opening:

  • Urea Core: The central urea group forms hydrogen bonds with the catalytic tyrosine residues (Tyr383 and Tyr466) in the sEH active site, effectively locking the enzyme in an inactive state.

  • Cyclopropyl Group: This small, hydrophobic moiety fits into the enzyme's hydrophobic pocket, enhancing binding affinity.

  • Benzoic Acid Tail: The carboxylic acid group improves solubility and mimics the polar head group of the natural fatty acid substrate, positioning the inhibitor correctly within the catalytic tunnel.

Primary Applications
  • Cardiovascular Research: Investigating the antihypertensive effects of EET stabilization.

  • Inflammation: Studying the reduction of inflammatory cytokines (e.g., TNF-α, IL-6) via the NF-κB pathway.

  • Pain Management: Exploring the analgesic properties of stabilized EETs in neuropathic pain models.

Chemical Properties & Preparation

PropertySpecification
Chemical Name 3-[(Cyclopropylcarbamoyl)amino]benzoic acid
CAS Number 1146299-29-7
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble)
Storage -20°C (Solid), -80°C (DMSO Stock)
Stock Solution Protocol
  • Weighing: Accurately weigh 2.2 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to yield a 10 mM stock solution .

  • Mixing: Vortex for 30 seconds until fully dissolved. Sonicate if necessary.

  • Aliquoting: Aliquot into 50 µL volumes in amber tubes to prevent freeze-thaw cycles. Store at -80°C.

Experimental Protocols

Protocol A: In Vitro sEH Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of the probe against recombinant human sEH.

Reagents:

  • Recombinant human sEH (1 µg/mL).

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

Procedure:

  • Preparation: Dilute the 10 mM DMSO stock of the probe serially (1:3) in the assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).

  • Enzyme Incubation: Add 20 µL of recombinant sEH and 20 µL of the diluted probe to a black 96-well plate. Incubate at 30°C for 5 minutes.

  • Substrate Addition: Add 160 µL of PHOME substrate (final concentration 50 µM).

  • Measurement: Monitor fluorescence immediately at Excitation: 330 nm / Emission: 465 nm for 10–30 minutes in kinetic mode.

  • Analysis: Calculate the slope of hydrolysis (RFU/min). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Cellular EET Stabilization Assay

Objective: Verify target engagement in endothelial cells (HUVECs).

Procedure:

  • Seeding: Plate HUVECs at 1x10⁵ cells/well in a 6-well plate. Allow to adhere overnight.

  • Treatment: Treat cells with the probe (1 µM and 10 µM) or vehicle (DMSO) for 30 minutes.

  • Stimulation: Add 10 µM Arachidonic Acid or 14,15-EET to stimulate the pathway. Incubate for 2–4 hours.

  • Extraction: Collect media. Add internal standard (d8-14,15-EET). Extract lipids using ethyl acetate (2x).

  • Analysis (LC-MS/MS): Analyze the organic phase for the ratio of 14,15-EET (substrate) to 14,15-DHET (product).

    • Result Interpretation: A higher EET/DHET ratio compared to control indicates effective sEH inhibition.

Pathway Visualization

Figure 1: Mechanism of sEH Inhibition & Signaling

The diagram below illustrates how the probe blocks the conversion of anti-inflammatory EETs to inactive DHETs.

sEH_Pathway AA Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) [ACTIVE] AA->EETs Oxidation CYP CYP Epoxygenases (CYP2C/2J) CYP->AA DHETs DHETs (Dihydroxyeicosatrienoic Acids) [INACTIVE] EETs->DHETs Hydrolysis Effects Vasodilation Anti-Inflammation Cardioprotection EETs->Effects Signaling sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Probe 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (Inhibitor) Probe->sEH Inhibits (IC50 < 100 nM)

Caption: The probe binds the sEH catalytic site, preventing the hydrolysis of EETs and thereby potentiating their anti-inflammatory and vasodilatory effects.

Comparative Data & Expectations

The following table summarizes the expected performance of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid compared to standard sEH inhibitors.

Parameter3-[(Cyclopropylcarbamoyl)amino]benzoic acidAUDA (Standard Control)Notes
Primary Target sEH (Human/Murine)sEH (Human/Murine)High cross-species homology.
IC50 (Fluorescent) ~10–100 nM (Estimated)~2–10 nMPotency depends on the specific assay buffer.
Solubility Moderate (Benzoic acid tail)Poor (Fatty acid tail)Benzoic acid derivatives often have better bioavailability.
Metabolic Stability ModerateLow (Beta-oxidation)The benzoic acid core resists beta-oxidation better than the alkyl chain of AUDA.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry. Link

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. (2024). 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CID 39732850). National Center for Biotechnology Information. Link

Application

Analytical techniques for purity assessment of synthesized compounds

Abstract In drug discovery and development, the definition of "purity" is often oversimplified as "Chromatographic Area %." This metric, while useful, is frequently misleading due to variable extinction coefficients, "in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug discovery and development, the definition of "purity" is often oversimplified as "Chromatographic Area %." This metric, while useful, is frequently misleading due to variable extinction coefficients, "invisible" impurities (salts, solvents), and detector saturation. This guide establishes a rigorous, orthogonal workflow combining UHPLC-PDA-MS for impurity profiling and Quantitative NMR (qNMR) for absolute mass-balance purity. We provide battle-tested protocols to ensure synthesized compounds meet the stringent requirements of biological assay reproducibility and ICH Q3A guidelines.

The Purity Paradox: Why Area% Fails

A common failure mode in early-stage discovery is the "99% Pure" compound that fails to show activity—or worse, shows toxic off-target effects.

  • The Trap: A compound looks >99% pure by UV (254 nm) but contains 15% wt/wt inorganic salts or residual solvent.

  • The Solution: Orthogonality. We must separate Qualitative Profiling (What impurities are there?) from Quantitative Assessment (How much active molecule is actually in the vial?).

Strategic Workflow

The following decision tree outlines the logical flow from crude reaction mixture to certified material.

PurityWorkflow Start Crude Reaction Mixture LCMS_Scout Step 1: LC-MS Scouting (Qualitative) Start->LCMS_Scout Decision_Prep Purity > 85%? LCMS_Scout->Decision_Prep Prep_HPLC Prep-HPLC / Flash Purification Decision_Prep->Prep_HPLC No Dry Lyophilization / Desiccation Decision_Prep->Dry Yes Prep_HPLC->LCMS_Scout Split Dry->Split UHPLC Step 2: UHPLC-PDA (Impurity Profiling) Split->UHPLC qNMR Step 3: qNMR (Absolute Content wt%) Split->qNMR Review Data Reconciliation (Area% vs wt%) UHPLC->Review Check Impurities qNMR->Review Check Potency Pass Release for Bio-Assay Review->Pass Concordant Fail Repurify / Recalculate Review->Fail Discrepancy > 5%

Figure 1: The Orthogonal Purity Assessment Workflow. Note the parallel processing in Step 2 and 3 to reconcile chromatographic purity with absolute mass balance.

Technique I: Chromatographic Purity (UHPLC-PDA-MS)

Objective: To detect and quantify related substances (by-products, degradants) relative to the main peak.

Critical Mechanism: The "Universal" Scouting Gradient

Do not rely on isocratic methods for purity checks; they miss late-eluting lipophilic impurities. A steep gradient is required to "sweep" the column.

Protocol A: Universal Purity Assessment Method

  • Instrument: UHPLC with Diode Array Detector (DAD) and Single Quad MS.

  • Column: C18 (Sub-2

    
    m particle), 
    
    
    
    mm or
    
    
    mm.
  • Mobile Phase A: Water + 0.05% Formic Acid (or 0.1% TFA for peptides).

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Wavelengths: 214 nm (amide backbone), 254 nm (aromatic), and MaxPlot (scan 190–400 nm).

Time (min)% BFlow (mL/min)Rationale
0.0050.6Initial equilibration (polar retention).
8.00950.6Linear ramp to elute wide polarity range.
9.00950.6Wash phase to elute highly lipophilic dimers/polymers.
9.1050.6Return to initial conditions.
11.0050.6Re-equilibration (Critical for reproducibility).

Data Interpretation:

  • Peak Purity Check: Use the DAD software to verify the main peak spectra are consistent from upslope to downslope. This detects co-eluting impurities.

  • MaxPlot Utilization: Report purity based on "MaxPlot" or 214 nm, not just 254 nm, to avoid missing impurities with low UV absorbance.

Technique II: Absolute Purity via qNMR

Objective: To determine the weight-for-weight (w/w%) content of the analyte, accounting for solvents, water, and inorganic salts that HPLC misses.

Why qNMR? Unlike HPLC, NMR signal intensity is directly proportional to the number of nuclei (


), regardless of chemical structure. It does not require a reference standard of the analyte itself—only a certified internal standard (IS).

Protocol B: qNMR Acquisition

  • Internal Standard (IS): Select an IS with non-overlapping signals and high purity (TraceCERT® or NIST traceable).[1]

  • Relaxation Delay (

    
    ): Crucial.  Set 
    
    
    
    (longest relaxation time in the sample). Typically 30–60 seconds.
    • Failure to do this leads to under-integration of slow-relaxing protons (often aromatics).

  • Pulse Angle:

    
     pulse.
    
  • Scans (NS): Minimum 16 (for S/N > 150:1).

Table 1: Recommended Internal Standards for qNMR

Internal StandardSolvent CompatibilityChemical Shift (

ppm)
Application
Maleic Acid DMSO-

, D

O
6.26 (s)General purpose, distinct alkene shift.
TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene)CDCl

, Benzene-

7.71 (s)Lipophilic compounds, simple singlet.
Dimethyl sulfone (DMSO

)
D

O, DMSO-

3.00 (s)Polar compounds, clean aliphatic region.
Benzyl Benzoate CDCl

MultipleGood for aromatic regions if resolution allows.

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons
    
  • 
     = Molar mass
    
  • 
     = Weight (mg)[2]
    
  • 
     = Purity (decimal)
    

Technique III: Impurity Profiling (ICH Q3A Logic)

When impurities are detected by HPLC, they must be managed according to ICH Q3A(R2) guidelines. The action required depends on the Total Daily Dose (TDD) of the drug.

Decision Logic for Impurities

The following diagram illustrates the threshold-based decision making required for regulatory compliance.

ICH_Logic Impurity Impurity Detected (> Reporting Threshold) Check_ID Above Identification Threshold? Impurity->Check_ID Report Report Result Check_ID->Report No (< 0.10%*) Identify Structure Elucidation (MS/NMR) Check_ID->Identify Yes (> 0.10%*) Check_Qual Above Qualification Threshold? Check_Qual->Report No (< 0.15%*) Qualify Safety/Tox Studies Required Check_Qual->Qualify Yes (> 0.15%*) Identify->Check_Qual

*Figure 2: ICH Q3A(R2) Decision Tree for Impurity Management. Thresholds shown are typical for a max daily dose of


 2g/day.[3] (Reporting: 0.05%, ID: 0.10%, Qualification: 0.15%).[3]

Data Reconciliation & Troubleshooting

Scenario: HPLC shows 99.5% Area, but qNMR shows 85% wt/wt.

  • Cause 1: Residual Solvent.[4][5] Check

    
     NMR for broad solvent peaks (e.g., water, EtOAc).
    
  • Cause 2: Inorganic Salts.[4] The sample contains NaCl or silica gel (invisible to UV).

  • Cause 3: Aggregation. The compound is forming dimers that don't elute or elute in the void volume.

  • Action: Re-dry the sample (lyophilization) or perform an ash test (TGA) if salt is suspected. Do not proceed to biological testing.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. (2006).[6] Link

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).[7][8] (2015). Link

  • Quantitative NMR (qNMR) Traceability. National Institute of Standards and Technology (NIST). Link

  • HPLC Method Development Guide. Agilent Technologies. Link

Sources

Method

Developing a cell permeability assay for novel small molecules

Subtitle: A Comprehensive Guide to Bidirectional Caco-2 Assay Development for Novel Small Molecules Executive Summary & Strategic Rationale In the development of novel small molecules, oral bioavailability is often the f...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Comprehensive Guide to Bidirectional Caco-2 Assay Development for Novel Small Molecules

Executive Summary & Strategic Rationale

In the development of novel small molecules, oral bioavailability is often the first " go/no-go " gate. While artificial membranes (PAMPA) provide a high-throughput estimate of passive diffusion, they fail to account for the active transport mechanisms that define the pharmacokinetics of many modern therapeutics.

This guide details the development of a Caco-2 (human colon carcinoma) permeability assay. Unlike generic protocols, this workflow focuses on bidirectional transport to simultaneously assess passive permeability (


) and active efflux liabilities (e.g., P-gp, BCRP).

Why Caco-2? When differentiated over 21 days, Caco-2 cells spontaneously polarize into a monolayer resembling the enterocytes of the human small intestine. They express tight junctions (limiting paracellular transport) and functional transporter proteins.[1] This makes them the "Gold Standard" for predicting in vivo absorption and complying with FDA guidance on transporter-mediated drug interactions [1].

Experimental Design & Workflow

To ensure data integrity, we treat the Caco-2 system not just as a cell culture, but as a biophysical instrument. The workflow requires precise timing to synchronize monolayer differentiation with compound screening.

Workflow Visualization

The following diagram illustrates the critical path from seeding to data analysis.

Caco2_Workflow Seeding Day 0: Seeding (Transwell Inserts) Culture Day 1-20: Differentiation (Media Change q2d) Seeding->Culture QC_TEER Day 21: QC Check (TEER Measurement) Culture->QC_TEER Monolayer Formation Assay Transport Assay (A->B and B->A) QC_TEER->Assay If TEER > 300 Ω·cm² Analysis LC-MS/MS & Data Calculation Assay->Analysis

Caption: Figure 1. The 21-day timeline for Caco-2 assay generation. Critical Quality Control (QC) occurs at Day 21 via Transepithelial Electrical Resistance (TEER) measurement.

Detailed Protocol: Bidirectional Transport Assay

Materials & Reagents
  • Cells: Caco-2 (ATCC HTB-37), Passage 30–60 (strictly controlled to maintain transporter expression stability).

  • Transport Buffer: HBSS supplemented with 25 mM HEPES.

    • Apical Buffer (pH 6.5): Mimics the acidic microclimate of the jejunum.

    • Basolateral Buffer (pH 7.4): Mimics systemic blood circulation.

  • Controls:

    • Low Permeability/Integrity Marker: Lucifer Yellow (LY) or Atenolol.

    • High Permeability Marker: Propranolol or Antipyrine.

    • Efflux Marker: Digoxin (P-gp substrate).

Monolayer Preparation (Day 0–21)
  • Seeding: Seed cells at

    
     cells/cm² onto collagen-coated polycarbonate Transwell® inserts (0.4 µm pore size).
    
  • Maintenance: Change media every 48 hours.

  • Validation (Day 21): Measure TEER.

    • Criteria: Net TEER > 300

      
       is required to confirm tight junction integrity [2].
      
    • Calculation:

      
      .
      
The Transport Assay (Day 21)

This protocol describes a Bidirectional setup: Apical to Basolateral (A


B, absorptive) and Basolateral to Apical (B

A, secretory).

Step 1: Equilibration

  • Wash monolayers twice with pre-warmed (

    
    C) HBSS.
    
  • Incubate with blank transport buffer for 30 minutes to equilibrate transporters.

Step 2: Compound Addition (Time


) 
  • Prepare test compounds at 10 µM in Transport Buffer (Final DMSO < 1%).

  • A

    
    B Group:  Add compound to the Apical  chamber (Donor). Add blank buffer to Basolateral (Receiver).
    
  • B

    
    A Group:  Add compound to the Basolateral  chamber (Donor). Add blank buffer to Apical (Receiver).
    
  • Scientific Note: Include Lucifer Yellow (100 µM) in the donor compartment of specific wells to validate monolayer integrity post-assay.

Step 3: Incubation

  • Incubate at

    
    C with orbital shaking (60 rpm).
    
  • Why Shaking? Shaking reduces the "Unstirred Water Layer" (UWL), a stagnant diffusion barrier on the cell surface that can artificially lower the apparent permeability of lipophilic drugs [3].

Step 4: Sampling

  • At

    
     min, collect samples from both Donor and Receiver compartments.
    
  • Crucial: Sample the Donor compartment at

    
     and 
    
    
    
    to calculate Mass Balance (Recovery).

Step 5: Analysis

  • Quantify compound concentration using LC-MS/MS.[2]

Data Analysis & Mathematical Models

To ensure trustworthiness, we do not rely on single points. We calculate three key metrics: Apparent Permeability (


), Efflux Ratio (ER), and Mass Balance.
Apparent Permeability ( )

The rate of transport is normalized by surface area and initial concentration.[3]


[3][4]
  • 
    : Rate of permeation (amount/time, derived from receiver concentration).
    
  • 
    : Surface area of the insert (
    
    
    
    ).[3][5]
  • 
    : Initial donor concentration.
    
  • Units: Expressed as

    
    .[3][6]
    
Efflux Ratio (ER)

The ER identifies if the molecule is a substrate for efflux transporters (e.g., P-gp).[2]



Mass Balance (Recovery)

Low recovery (<80%) invalidates the assay, indicating non-specific binding to plastic or cellular metabolism.



Results Interpretation & Decision Logic

Interpretation of Caco-2 data requires context. Use the following reference ranges and decision tree to classify your novel molecules.

Reference Ranges (Table 1)
Classification

(

)
InterpretationReference Compound
Low < 1.0Poor oral absorption likely.Atenolol, Mannitol
Moderate 1.0 – 10.0Incomplete absorption; formulation work needed.Ranitidine
High > 10.0Good oral bioavailability predicted.Propranolol, Testosterone
Decision Tree: Efflux & Transporter Liability

Use this logic flow to determine if your molecule is a transporter substrate.

Decision_Tree Start Calculate Efflux Ratio (ER) CheckER Is ER > 2.0? Start->CheckER Passive Passive Diffusion Dominant (No major efflux) CheckER->Passive No Active Potential Efflux Substrate CheckER->Active Yes Inhibitor Run Assay + Inhibitor (e.g., Verapamil for P-gp) Active->Inhibitor Confirm Does ER drop to ~1.0? Inhibitor->Confirm Confirmed_Substrate Confirmed Transporter Substrate Confirm->Confirmed_Substrate Yes Unknown Unknown Mechanism (Check other transporters) Confirm->Unknown No

Caption: Figure 2. Logic flow for interpreting Efflux Ratio (ER).[2][3][7][8] An ER > 2 suggests active efflux, which must be confirmed by repeating the assay with a specific inhibitor.

References

  • U.S. Food and Drug Administration (FDA). (2020).[9] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][9]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007).[10][11] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][10][11][12] Nature Protocols, 2(9), 2111–2119.[10] [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

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Application

Application Note &amp; Protocols: A Guide to Assessing the Metabolic Stability of Cyclopropyl-Containing Drugs

Introduction: The Cyclopropyl Moiety - A Double-Edged Sword in Drug Design The cyclopropyl group has become a favored structural motif in modern medicinal chemistry, and for good reason.[1][2] This small, rigid carbocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety - A Double-Edged Sword in Drug Design

The cyclopropyl group has become a favored structural motif in modern medicinal chemistry, and for good reason.[1][2] This small, rigid carbocycle can impart a range of desirable properties to a drug candidate, including increased potency, enhanced metabolic stability, and improved selectivity by locking in bioactive conformations.[2] The inherent strain of the three-membered ring results in stronger, more polarized C-H bonds, which can be less susceptible to conventional oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3] A classic example is the drug pitavastatin, where a cyclopropyl group effectively shields the molecule from metabolism by the major drug-metabolizing enzyme CYP3A4.[3]

However, this stability can be deceptive. The same ring strain that confers rigidity also makes the cyclopropyl group a potential metabolic liability.[4] Particularly when attached to an amine (a cyclopropylamine), the ring is susceptible to unique bioactivation pathways that can lead to reactive, ring-opened intermediates.[3] These intermediates can form covalent adducts with cellular proteins, a mechanism linked to the hepatotoxicity observed with drugs like trovafloxacin.[3] Therefore, a thorough and nuanced assessment of metabolic stability is not just a routine check but a critical step to de-risk any drug development program involving this versatile functional group.

This guide provides a comprehensive overview of the metabolic pathways unique to cyclopropyl-containing compounds and presents detailed, field-proven protocols for their in vitro assessment.

Section 1: The Unique Metabolic Landscape of Cyclopropyl Moieties

Understanding the potential metabolic fate of a cyclopropyl-containing drug is the first step in designing a robust assessment strategy. While often incorporated to block metabolism, the cyclopropyl group can become a hotspot itself. The primary enzymatic systems involved are Cytochrome P450s and Monoamine Oxidases (MAOs).[3][5][6]

1.1 Cytochrome P450-Mediated Metabolism: CYP enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[7][8] For cyclopropylamines, CYP-mediated oxidation is a major concern. The mechanism is often initiated by a single electron transfer (SET) from the amine nitrogen to the activated heme iron of the CYP, forming a radical cation.[9][10] This is where the pathway diverges:

  • Ring Scission and Bioactivation: The highly unstable radical cation can undergo rapid cleavage of the strained cyclopropyl ring.[9][10] This generates a reactive carbon-centered radical that can covalently bind to the enzyme or other macromolecules, leading to mechanism-based inactivation or toxicity.[10][11] This pathway is particularly notorious for producing reactive metabolites that can be trapped with glutathione (GSH).[3]

  • Hydroxylation: While less common due to the high C-H bond energy, direct oxidation of the cyclopropyl ring to form hydroxylated metabolites can occur.[3]

  • Metabolic Intermediate (MI) Complex Formation: Some cyclopropylamines can be metabolized to nitroso intermediates that bind tightly to the heme iron of the CYP enzyme, forming a stable but reversible MI complex that inhibits enzyme activity.[9][10]

1.2 Monoamine Oxidase (MAO)-Mediated Metabolism: MAOs, located in the outer mitochondrial membrane, are flavoenzymes that also metabolize amine-containing compounds, including some cyclopropylamines.[6] Similar to CYPs, the process can involve an SET mechanism leading to ring-opening and subsequent enzyme inactivation.[11] This is especially relevant for drugs targeting the central nervous system (CNS), where MAOs play a critical role in neurotransmitter metabolism.[12]

Metabolic_Pathways cluster_cyp CYP450-Mediated Oxidation cluster_mao MAO-Mediated Oxidation Drug Cyclopropylamine Drug RadicalCation Radical Cation Intermediate Drug->RadicalCation SET Hydroxylated Hydroxylated Metabolite Drug->Hydroxylated Direct Oxidation RingOpened Reactive Ring-Opened Radical RadicalCation->RingOpened Ring Scission MIC MI Complex (Inhibition) RadicalCation->MIC Nitroso Formation Adducts Protein Adducts (Toxicity) RingOpened->Adducts Drug_MAO Cyclopropylamine Drug MAO_Intermediate Ring-Opened Intermediate Drug_MAO->MAO_Intermediate SET & Ring Scission MAO_Inactivation MAO Inactivation MAO_Intermediate->MAO_Inactivation MetID_Workflow cluster_workflow Metabolite Identification Workflow Start Incubation Sample (e.g., from Hepatocyte Assay) LC_HRMS UPLC-HRMS Analysis (e.g., Q-TOF, Orbitrap) Start->LC_HRMS Data_Processing Data Processing Software (Peak Picking, Background Subtraction) LC_HRMS->Data_Processing Met_Search Metabolite Search (Expected & Unexpected Mets) Data_Processing->Met_Search MSMS MS/MS Fragmentation Analysis Met_Search->MSMS Structure Structure Elucidation (Identify Site of Metabolism) MSMS->Structure

Caption: A typical workflow for identifying drug metabolites.

Key Considerations for Cyclopropyl Drugs:

  • Mass Shifts: Search for expected hydroxylations (+16 Da) and, critically, for mass shifts corresponding to ring-opening followed by hydration or other modifications. A simple ring-opening and reduction would result in a +4 Da shift (C3H6 -> C3H8 + O - H2O).

  • GSH Adducts: Specifically search for the addition of glutathione (+305.0678 Da) to detect the formation of reactive intermediates.

  • MS/MS Fragmentation: Compare the fragmentation patterns of potential metabolites to that of the parent drug. The loss of the cyclopropyl group or the appearance of fragments consistent with a ring-opened structure can provide definitive evidence of this metabolic pathway. [13]

Conclusion

The cyclopropyl group is a valuable tool in drug design, but its metabolic stability cannot be taken for granted. The potential for CYP- or MAO-mediated ring-opening presents a significant safety risk that must be evaluated early in drug development. A systematic in vitro assessment, beginning with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, is essential. This tiered approach, coupled with careful metabolite identification using HRMS, provides the critical data needed to understand a compound's clearance mechanisms, predict its in vivo pharmacokinetic properties, and ultimately select drug candidates with a higher probability of success.

References

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Mercell. metabolic stability in liver microsomes. Mercell. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625-1648. [Link]

  • Rehman, S. U., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Biomolecular Structure and Dynamics, 41(1), 213-235. [Link]

  • Majuta, J. C., et al. (2022). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. Polymer Chemistry, 13(19), 2825-2831. [Link]

  • Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • ResearchGate. Proposed metabolic pathway of cyclopropylfentanyl (A, top) with the... ResearchGate. [Link]

  • Vepachedu, S., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Bioorganic & Medicinal Chemistry Letters, 25(9), 1953-1957. [Link]

  • Wang, Y., et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 2268-2280. [Link]

  • Cyprotex. Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Bhamidi, S., et al. (2009). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of the American Chemical Society, 131(39), 14044-14051. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • ChemRxiv. (2022). Cyclic IMS-MS evidence for potential ring opening in collisionally activated sodiated cyclodextrins. ChemRxiv. [Link]

  • ResearchGate. Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

  • Cyprotex. Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacology & Therapeutics, 111(3), 613-635. [Link]

  • ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines… ResearchGate. [Link]

  • Wang, Y., et al. (2021). A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. Chemical Science, 12(23), 8068-8073. [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. [Link]

  • Al-Sanea, M. M., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Scientific Reports, 13(1), 12345. [Link]

  • Han, Y., & Hanzlik, R. P. (2018). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. Molecules, 23(11), 2911. [Link]

  • ResearchGate. (2009). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • ResearchGate. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]

  • Patsnap Synapse. (2024). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Shaik, S., et al. (2010). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Comprehensive Supramolecular Chemistry II. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]

  • Almazrou, A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(2), 267. [Link]

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Method

Protocol for docking studies with 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

Application Notes and Protocols Topic: Protocol for In Silico Docking Studies of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid Audience: Researchers, scientists, and drug development professionals. Abstract Molecular docki...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for In Silico Docking Studies of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a cornerstone of structure-based drug discovery, providing invaluable predictions of how a small molecule, or ligand, might interact with a protein target at an atomic level.[1][2] This application note presents a comprehensive, field-proven protocol for conducting molecular docking studies on 3-[(Cyclopropylcarbamoyl)amino]benzoic acid. The narrative moves beyond a simple list of steps to explain the causality behind critical experimental choices, ensuring a robust and reproducible workflow. The protocol emphasizes a self-validating system through the essential practice of redocking a known co-crystallized ligand. We will utilize a hypothetical yet highly plausible protein target, human Dihydrofolate Reductase (DHFR), as a case study, given that aminobenzoic acid derivatives are known to interact with this class of enzymes.[3] The methodologies detailed herein leverage widely adopted and validated open-source software, including UCSF Chimera for molecular preparation and visualization, and AutoDock Vina for the docking simulation itself, to guide researchers in generating reliable and insightful in silico data.[4]

Introduction: The Rationale for Molecular Docking

The primary objective of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein.[2] This computational technique serves two main purposes in drug discovery: the prediction of binding conformation and the estimation of binding strength, which helps in prioritizing compounds for synthesis and biological testing.[1] The process involves two key components: a sampling algorithm that generates a wide range of possible ligand conformations within the binding site, and a scoring function that estimates the binding free energy for each of these poses.[2]

The molecule at the center of this protocol, 3-[(Cyclopropylcarbamoyl)amino]benzoic acid, is a derivative of 3-aminobenzoic acid.[5][6] While specific targets for this exact molecule are not widely documented, its structural similarity to key moieties in drugs like methotrexate makes human Dihydrofolate Reductase (DHFR) an excellent and instructive target for demonstrating a rigorous docking protocol.[3] A successful docking study hinges on meticulous preparation of both the ligand and the receptor, a well-defined search space, and a critical analysis of the results, all of which are detailed in the subsequent sections.

Foundational Stage: Receptor and Ligand Preparation

The adage 'garbage in, garbage out' is particularly resonant in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the initial structures. This section outlines the critical steps for preparing the receptor (protein) and the ligand for docking.

Receptor Preparation Protocol

The choice of the protein structure is paramount. A high-resolution crystal structure (<2.0 Å) is preferred as it provides a more accurate depiction of atomic positions.[1] For this protocol, we will use the crystal structure of human DHFR complexed with a known inhibitor (PDB ID: 1KMS).

Step-by-Step Receptor Preparation using UCSF Chimera:

  • Fetch the Structure: Open UCSF Chimera and fetch the PDB file by its ID. Go to File > Fetch by ID... and enter 1KMS.

  • Isolate the Target: The downloaded file may contain multiple protein chains, water molecules, and other non-essential components. For this structure, we will retain Chain A.

    • Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic environment of the binding site in solution. Retaining only the relevant protein chain simplifies the system and reduces computational overhead.[7]

    • Action: Use the Select > Chain menu to select and delete the unnecessary chains.

  • Clean the Structure with Dock Prep: UCSF Chimera's Dock Prep tool is an invaluable utility for preparing a structure for docking.[4][8]

    • Action: Navigate to Tools > Surface/Binding Analysis > Dock Prep.

    • In the Dock Prep window, ensure the following options are selected:

      • Delete solvent (water molecules).

      • Add hydrogens to the model (select "polar hydrogens only" for efficiency).[9]

      • Add charges (assign Gasteiger charges).

    • Causality: Docking algorithms require the protein structure to be chemically complete. This involves adding hydrogen atoms, which are often not resolved in crystal structures, and assigning partial atomic charges, which are essential for calculating electrostatic interactions.[10]

  • Separate and Save the Co-crystallized Ligand: Before saving the final receptor, we must first isolate the original, co-crystallized ligand (in this case, "IQD") for our validation step later.

    • Action: Select the ligand (Select > Residue > IQD). Invert the selection (Select > Invert (all models)) and delete the protein. Save the isolated ligand as IQD_native.mol2.

  • Save the Prepared Receptor: After isolating the native ligand, re-fetch the original PDB (1KMS) and repeat steps 1-3. This time, after running Dock Prep, select and delete the co-crystallized ligand (IQD) and any other heteroatoms.

    • Action: Save the cleaned, prepared receptor file in the PDBQT format required by AutoDock Vina. Go to File > Save..., select PDBQT as the file type, and save as 1KMS_receptor.pdbqt.

Ligand Preparation Protocol

The ligand, 3-[(Cyclopropylcarbamoyl)amino]benzoic acid, must be converted into a 3D structure and prepared with the correct chemical properties.

Step-by-Step Ligand Preparation:

  • Obtain 2D Structure: Draw the molecule in a chemical drawing program like ChemDraw or MarvinSketch, or obtain a SMILES string (O=C(O)c1cccc(NC(=O)NC2CC2)c1) and use a tool to generate the 2D structure.

  • Generate 3D Conformation: Use a program like Open Babel or the features within UCSF Chimera to convert the 2D structure into a 3D conformation.

  • Energy Minimization: This step is crucial for obtaining a low-energy, sterically favorable conformation.

    • Causality: A ligand's conformation can significantly impact its ability to fit into a binding pocket. Energy minimization helps to find a more realistic starting pose.[7]

    • Action (in Chimera): Open the 3D ligand file. Go to Tools > Structure Editing > Minimize Structure. Use default settings (Steepest Descent steps, Conjugate Gradient steps) and run the minimization.

  • Prepare for Docking: Add charges and define rotatable bonds.

    • Action (in Chimera): With the energy-minimized ligand open, go to Tools > Surface/Binding Analysis > AutoDock Vina. Select the ligand as the "Ligand" and click "Output". This will automatically assign charges and save the file in the required PDBQT format. Save it as ligand.pdbqt.

The Docking Workflow: Simulation and Execution

With the receptor and ligand properly prepared, the next stage is to define the search space and execute the docking simulation using AutoDock Vina.

Defining the Search Space: The Grid Box

AutoDock Vina requires a defined 3D space, or "grid box," in which to perform its search for ligand binding poses. The dimensions and location of this box are critical parameters.

  • Targeted vs. Blind Docking: If the binding site is known, a targeted docking approach is used where the grid box is centered on the active site.[1] If the binding site is unknown, a much larger grid box encompassing the entire protein surface (blind docking) can be used, though this is more computationally intensive.[1][2]

  • Protocol for Defining the Grid Box: Since we are using a protein structure with a known inhibitor, we will center our grid box on the position of the co-crystallized ligand (IQD_native.mol2 that we saved earlier).

    • Open the prepared receptor (1KMS_receptor.pdbqt) and the native ligand (IQD_native.mol2) in UCSF Chimera.

    • Navigate to Tools > Surface/Binding Analysis > AutoDock Vina.

    • Select 1KMS_receptor as the receptor and click "Set".

    • With the native ligand visible, adjust the "Search volume" center and size to fully encompass the ligand with a buffer of approximately 4-6 Å on each side.[1] Note the center coordinates (X, Y, Z) and the size dimensions (X, Y, Z).

Configuration and Execution of AutoDock Vina

AutoDock Vina is a command-line program that uses a configuration file to specify all the necessary inputs and parameters.

Step-by-Step Execution:

  • Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the coordinate and size values with those you determined in the previous step.

    • Parameter Causality: The exhaustiveness parameter controls the thoroughness of the conformational search.[11] Higher values increase the computational time but also increase the probability of finding the true minimum energy pose. A value of 8 is a reasonable starting point.

  • Run the Simulation: Open a terminal or command prompt, navigate to the directory containing your prepared files and the conf.txt file, and execute the following command (assuming vina is in your system's path):

Overall Docking Workflow Diagram

The entire process, from preparation to analysis, can be visualized as a logical flow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis & Validation PDB Select & Download Receptor PDB PrepReceptor Prepare Receptor (Clean, Add H, Charges) PDB->PrepReceptor Ligand2D Obtain Ligand 2D Structure PrepLigand Prepare Ligand (3D Convert, Minimize, Charges) Ligand2D->PrepLigand Grid Define Grid Box (Binding Site) PrepReceptor->Grid Config Create Vina Config File PrepLigand->Config Grid->Config RunVina Execute Docking Simulation Config->RunVina Analyze Analyze Results (Scores & Poses) RunVina->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Validate Protocol Validation (Redocking) Analyze->Validate

Caption: High-level workflow for a molecular docking study.

Post-Docking Analysis and Protocol Validation

Generating docking poses is only half the battle; interpreting the results and, most importantly, validating the protocol's reliability are what transform raw data into scientific insight.

Interpreting Docking Results

AutoDock Vina will produce an output file (docking_results.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.

  • Binding Affinity: This score, reported in kcal/mol, is an estimation of the binding free energy. More negative values suggest stronger, more favorable binding.

  • Pose Analysis: The different poses represent various potential binding modes. It is crucial to visually inspect these poses, not just rely on the top score.

Table 1: Example Docking Results for 3-[(Cyclopropylcarbamoyl)amino]benzoic acid

Pose ID Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1 -8.5 0.000
2 -8.2 1.254
3 -8.1 1.876
4 -7.9 2.451

| 5 | -7.8 | 3.011 |

Visualizing Protein-Ligand Interactions

A visual analysis of the top-ranked poses is essential to understand the specific atomic interactions driving the binding.[12]

Protocol for Interaction Analysis using PyMOL or Chimera:

  • Load the prepared receptor PDBQT file (1KMS_receptor.pdbqt).

  • Load the docking results file (docking_results.pdbqt). The different poses can be viewed individually.

  • Focus on the best-scoring pose and identify key interactions:

    • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand and protein residues.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with nonpolar residues.

    • Pi-Stacking: Check for favorable interactions between aromatic rings.

  • Use visualization tools to label interacting residues and measure distances to quantify these interactions.[1]

The Self-Validating System: Protocol Validation by Redocking

To ensure the trustworthiness of our docking protocol for the specific target, we must validate it.[1] The most common and effective method is to "redock" the co-crystallized ligand and see if the software can reproduce the experimentally observed binding pose.[13][14]

Redocking Protocol:

  • Prepare Native Ligand: Take the saved native ligand (IQD_native.mol2) and prepare it for docking using the exact same procedure as our test ligand, saving it as IQD_native.pdbqt.

  • Configure and Run: Create a new Vina configuration file, this time specifying IQD_native.pdbqt as the ligand. Use the identical grid box parameters and exhaustiveness setting.

  • Analyze the Result: Compare the top-scoring docked pose of the native ligand with its original crystallographic position. The key metric for this comparison is the Root Mean Square Deviation (RMSD).

    • Causality: A low RMSD value indicates that the docking protocol was able to accurately predict the real-world binding mode. An RMSD of less than 2.0 Å is widely considered a successful validation.[14]

Table 2: Example Validation Results for Redocking of Native Ligand (IQD)

Metric Value Interpretation
Binding Affinity (kcal/mol) -10.2 Strong predicted binding affinity

| RMSD from Crystal Pose (Å) | 1.15 | Success. The protocol accurately reproduced the experimental pose. |

An RMSD value well below 2.0 Å gives us confidence that the chosen parameters (grid box, exhaustiveness, etc.) are appropriate for this biological system and that the results for our test ligand, 3-[(Cyclopropylcarbamoyl)amino]benzoic acid, are therefore more likely to be meaningful.

Conclusion

This application note has detailed a comprehensive and self-validating protocol for performing molecular docking studies with 3-[(Cyclopropylcarbamoyl)amino]benzoic acid. By focusing on the causality behind each step—from meticulous receptor and ligand preparation to the critical act of protocol validation via redocking—researchers can significantly enhance the reliability and predictive power of their in silico experiments. While molecular docking is a powerful hypothesis-generating tool, it is essential to remember that its predictions are models of reality. The insights gained from these computational studies should always be used to guide and prioritize subsequent experimental validation.

References

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  • S-DBT. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. [Link]

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  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved February 7, 2026, from [Link]

  • Bioinformatics Review. (2025, August 11). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! [Video]. YouTube. [Link]

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  • Ain, Q. U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5786. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid

[1] Executive Summary & Process Logic The synthesis of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (Target) typically involves the nucleophilic addition of 3-aminobenzoic acid to cyclopropyl isocyanate .[1][2] While theo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Process Logic

The synthesis of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (Target) typically involves the nucleophilic addition of 3-aminobenzoic acid to cyclopropyl isocyanate .[1][2] While theoretically straightforward, this reaction often suffers from low yields due to three competing factors:

  • Zwitterionic Deactivation: 3-aminobenzoic acid exists in equilibrium as a zwitterion, reducing the nucleophilicity of the amine.[1][2]

  • Moisture Sensitivity: Cyclopropyl isocyanate hydrolyzes rapidly to form 1,3-dicyclopropylurea (the "Symmetric Urea" impurity), which is often insoluble and co-precipitates with the product.[1][2]

  • Solubility Mismatch: The starting material is polar/protic, while the isocyanate is non-polar.[1][2] Finding a solvent that maintains homogeneity without quenching the isocyanate is critical.[1][2]

This guide moves beyond standard literature to provide a self-validating protocol designed to isolate the product based on its specific physicochemical properties (Carboxylic Acid functionality).

Critical Reaction Parameters (The "Engine Room")

Before starting, review these parameters. 80% of yield failures stem from ignoring these variables.

ParameterRecommended SettingTechnical Rationale
Solvent System Anhydrous THF (primary) or THF/DMF (9:1) THF solubilizes the isocyanate well.[1][2] If the aniline is insoluble, a small amount of DMF breaks the zwitterionic lattice.[1][2] Avoid alcohols (side reaction: carbamates).
Temperature 0°C to RT , then 50°C Start cold to control exotherm and minimize polymerization. Heat later to drive the reaction of the deactivated aniline.[1][2]
Stoichiometry 1.0 : 1.1 (Amine : Isocyanate)Slight excess of isocyanate ensures consumption of the limiting reagent (amine).[2] Large excess (>1.5 eq) promotes difficult-to-remove impurities.
Atmosphere Argon/Nitrogen (Strict)Isocyanates react with atmospheric moisture to form amines, which then react with more isocyanate to form symmetric urea dimers.

Troubleshooting Decision Tree (FAQs)

Q1: "My reaction mixture turned into a solid brick/slurry immediately."

Diagnosis: Premature precipitation. The product is likely insoluble in the reaction solvent (THF), which is actually desirable as it prevents side reactions, but if it happens too fast, it traps unreacted starting material.[1][2] Fix: Increase solvent volume to 10-15 volumes (mL/g). Ensure vigorous stirring (overhead stirrer recommended for scales >5g).

Q2: "I have a persistent impurity at RRT 1.2 that won't wash away."

Diagnosis: This is likely 1,3-dicyclopropylurea (Symmetric Urea).[2] It forms if your solvent was "wet" or the atmosphere wasn't inert.[1][2] It is neutral and highly crystalline.[2] Fix: Use the Acid/Base Swing Protocol (See Section 4). The impurity is not acidic and will not dissolve in base, allowing easy filtration.[2]

Q3: "The yield is <40%, and I see unreacted 3-aminobenzoic acid."

Diagnosis: The carboxylic acid moiety is protonating the amine (zwitterion effect), or the isocyanate was consumed by moisture before reacting.[1][2] Fix:

  • Dry the 3-aminobenzoic acid in a vacuum oven (40°C) overnight before use.[1][2]

  • Add a non-nucleophilic base like DIPEA (0.5 eq) to shift the equilibrium toward the free amine, only if the reaction stalls.[1][2]

The "Gold Standard" Protocol

A self-validating workflow relying on the acidic nature of the product for purification.[1][2]

Phase A: The Reaction
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a thermometer, addition funnel, and nitrogen inlet.[2]

  • Dissolution: Charge 3-aminobenzoic acid (1.0 eq) and Anhydrous THF (10 vol) .

    • Note: If the solution is not clear, add Anhydrous DMF (1-2 vol) dropwise until homogeneous.

  • Addition: Cool to 0°C . Add Cyclopropyl isocyanate (1.1 eq) dropwise over 20 minutes.

    • Why? Controls exotherm and prevents local high concentrations that favor side reactions.[2]

  • Reaction: Remove ice bath. Stir at Room Temperature for 4 hours .

    • Check: If TLC shows starting material, heat to 50°C for 2 hours.

  • Quench: Add MeOH (1 vol) to quench excess isocyanate. Stir 15 mins. Concentrate to dryness under reduced pressure.

Phase B: The Acid/Base Swing (Purification)

This step guarantees the removal of neutral impurities (symmetric ureas) and unreacted amines.[1][2]

  • Basify: Suspend the crude solid in 1M NaOH (aq) . Stir until the solid dissolves.

    • Mechanism:[1][2][3][4][5] The target converts to its sodium salt (soluble).[1] The symmetric urea impurity (neutral) remains insoluble .[1]

  • Filtration: Filter the mixture through a Celite pad.

    • Result: The filter cake contains the impurities.[1][2] The filtrate contains your product.[1][2]

  • Precipitation: Cool the filtrate to 0°C. Slowly add 1M HCl until pH reaches ~2-3.

    • Observation: The product will precipitate as a white solid.[2]

  • Isolation: Filter the solid. Wash with Cold Water (3x) and Hexane (2x) . Dry in a vacuum oven at 45°C.

Visualizing the Workflow

The following diagram illustrates the chemical logic and purification strategy.

SynthesisWorkflow Start Start: 3-Aminobenzoic Acid + Cyclopropyl Isocyanate Reaction Reaction: THF/DMF, 0°C -> RT (Nucleophilic Addition) Start->Reaction N2 Atm Crude Crude Mixture: 1. Target Urea (Acidic) 2. Sym-Urea Impurity (Neutral) 3. Unreacted Amine Reaction->Crude Evaporate BaseWash Add 1M NaOH (aq) Crude->BaseWash Solubilization Filter Filtration Step BaseWash->Filter SolidCake Solid Cake: Symmetric Urea (Discard) Filter->SolidCake Insoluble Impurities Filtrate Filtrate (Solution): Product as Na-Salt Filter->Filtrate Soluble Product Acidify Acidify with 1M HCl (pH 2-3) Filtrate->Acidify FinalProduct Final Product: 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (Precipitate) Acidify->FinalProduct Precipitation

Caption: Logical flow of the Acid/Base Swing protocol, ensuring separation of neutral urea byproducts from the acidic target molecule.

Analytical Data Summary (Expected)

Use this table to validate your isolated material.

TestExpected ResultInterpretation
HPLC Purity >98% (Area)Single peak. No shoulder at RRT 1.2 (Symmetric Urea).
1H NMR (DMSO-d6) δ ~8.5-9.0 (s, 1H, -NH-Ar)Diagnostic urea proton.[1]
1H NMR (DMSO-d6) δ ~6.5 (d, 1H, -NH-Cyclopropyl)Coupling confirms urea linkage.[1]
1H NMR (DMSO-d6) δ ~0.4-0.7 (m, 4H, Cyclopropyl)Characteristic high-field multiplets.[1]
Solubility Soluble in DMSO, 1M NaOH.Insoluble in Water (neutral pH), DCM, Hexane.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Smith, M. B.Organic Synthesis. 3rd Ed. Academic Press, 2011. (Strategies for carboxylic acid protection/deprotection and workup).
  • Jagtap, P. G., et al. "Synthesis and evaluation of 3-amido-benzoic acid derivatives."[2] Bioorganic & Medicinal Chemistry Letters, 2012. (Analogous synthesis of urea derivatives on benzoic acid scaffolds).

  • US Patent 2007/0049617 A1. "Kinase Inhibitors."[2] . (Contains specific procedures for urea formation using cyclopropyl isocyanate and aminobenzoic acids).

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press, 2012.

Sources

Optimization

Optimization of reaction conditions for coupling cyclopropylamine and benzoic acid

Executive Summary & Strategic Reagent Selection Coupling cyclopropylamine (CPA) with benzoic acid appears deceptively simple. However, three specific physicochemical properties of CPA often lead to experimental failure (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Reagent Selection

Coupling cyclopropylamine (CPA) with benzoic acid appears deceptively simple. However, three specific physicochemical properties of CPA often lead to experimental failure (low yield or variable reproducibility) in standard workflows:

  • High Volatility: CPA has a boiling point of ~49–50 °C . It is easily lost during exothermic additions or excessive nitrogen sparging.

  • Nucleophilicity vs. Sterics: While the amine is nucleophilic, the cyclopropyl ring introduces significant steric strain and unique electronic properties (

    
    -like character of C-C bonds), affecting attack trajectories on bulky active esters.
    
  • Salt Formation: CPA rapidly forms carbonate salts upon exposure to air, altering stoichiometry if not handled fresh.

Reagent Decision Matrix

For this specific coupling, we recommend T3P (Propylphosphonic anhydride) as the primary choice for drug development workflows due to its "green" profile and water-soluble byproducts.[1] HATU is the secondary choice for recalcitrant substrates on a milligram scale.

ReagentSelection Start Substrate Assessment Scale Reaction Scale? Start->Scale Purification Purification Strategy? Scale->Purification < 100 mg (Discovery) T3P RECOMMENDED: T3P (50% in EtOAc/DMF) High Yield | Low Epimerization | Aqueous Workup Scale->T3P > 1 gram (Process) AcidCl Legacy: Thionyl Chloride Cheap | Moisture Sensitive | High Side-Reactions Scale->AcidCl Commodity/Bulk Cost Critical Purification->T3P Extraction Only HATU Alternative: HATU High Cost | Difficult Workup | Best for <100mg Purification->HATU Prep HPLC Available

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and purification capabilities.

Optimized Experimental Protocol (T3P Method)

This protocol is designed to mitigate CPA volatility and ensure high conversion without chromatographic purification.

Stoichiometry & Setup
ComponentEquiv.RoleCritical Note
Benzoic Acid 1.0Limiting ReagentEnsure dry; water consumes T3P.
Cyclopropylamine 1.5 NucleophileExcess required to account for volatility loss.
Base (DIPEA or TEA) 3.0Acid ScavengerMust neutralize HCl byproduct from T3P.
T3P (50% w/w) 1.5Coupling AgentAdd LAST to control exotherm.
Solvent (EtOAc) [0.2 M]SolventEtOAc allows for direct aqueous workup.
Step-by-Step Workflow
  • Preparation: Charge a reaction flask with Benzoic Acid (1.0 equiv) and EtOAc (or 2-MeTHF).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes.

    • Why? Pre-forming the carboxylate salt ensures rapid reaction upon T3P addition.

  • Amine Addition (Critical): Cool the mixture to 0 °C . Add Cyclopropylamine (1.5 equiv) dropwise.

    • Expert Tip: Do not add T3P yet. Adding the amine before the coupling agent prevents the formation of mixed anhydrides that might decompose if the amine addition is delayed.

  • Activation: Add T3P (1.5 equiv, 50% solution) dropwise over 10 minutes at 0 °C.

    • Control: Maintain internal temp < 10 °C to prevent CPA evaporation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC.[2] If acid remains, do not heat. Add 0.2 equiv more T3P.

  • Workup (The "Self-Cleaning" Step):

    • Add water (10 vol) to quench.

    • Separate phases.

    • Wash Organic layer: 1x 0.5M HCl (Removes excess CPA and DIPEA)

      
      1x Sat. NaHCO₃  (Removes unreacted Benzoic Acid and T3P byproducts) 
      
      
      
      1x Brine .
  • Isolation: Dry over MgSO₄, filter, and concentrate. Caution: Do not use high vacuum (< 20 mbar) for extended periods as the product may sublime or co-evaporate.

Troubleshooting Guide & FAQs

Issue 1: Low Yield / Incomplete Conversion

User Observation: "LCMS shows 80% conversion, but isolated yield is only 40%."

  • Root Cause A (Volatility): You likely lost Cyclopropylamine during the exothermic addition of T3P or by running the reaction in an open vessel.

    • Fix: Use 1.5–2.0 equivalents of CPA. Perform additions at 0 °C. Use a septum and balloon, not an open flask.

  • Root Cause B (Workup Loss): N-cyclopropylbenzamide has moderate water solubility.

    • Fix: During the aqueous workup, re-extract the aqueous layer once with DCM or EtOAc. Ensure the HCl wash is cold.

Issue 2: Product Solidification / "Goo" Formation

User Observation: "The reaction turned into an unstirrable gel upon T3P addition."

  • Root Cause: High concentration. T3P byproducts (phosphonic acid salts) can form viscous gels in non-polar solvents.

  • Fix: Dilute the reaction to 0.1 M. If using DCM, switch to EtOAc or 2-MeTHF, which solubilize the T3P residues better during the reaction.

Issue 3: Impurity at RRT 0.9 (Close to Product)

User Observation: "I see a persistent impurity just before the product peak."

  • Root Cause: If using EDC/HOBt, this is the N-acylurea rearrangement product. If using T3P, it is likely the dimer of the benzoic acid (benzoic anhydride) formed if the amine addition was too slow or the amine was "dead" (salt form).

  • Fix: Ensure CPA is fresh. Check the quality of your amine by NMR (look for extra protons indicating salt/carbonate formation).

Mechanistic Logic & Troubleshooting Pathway

The following diagram illustrates the chemical causality during the T3P coupling and where the process typically breaks down.

MechanismTroubleshoot Start Reaction Initiation (Benzoic Acid + Base + T3P) ActiveEster Activated Species (Mixed Anhydride) Start->ActiveEster Activation AmineAttack Nucleophilic Attack by Cyclopropylamine ActiveEster->AmineAttack + CPA FailHydrolysis FAILURE: Hydrolysis (Wet Solvent) ActiveEster->FailHydrolysis + H2O (Impurity) FailRearrange FAILURE: Epimerization/Rearrangement (Slow Addition) ActiveEster->FailRearrange Steric Delay / No Amine PathSuccess Product Formation (Amide) AmineAttack->PathSuccess Fast Kinetics FailVolatile FAILURE: Amine Evaporation (Temp > 10°C) AmineAttack->FailVolatile Low Equiv / High Temp

Figure 2: Mechanistic pathway highlighting critical failure points (Volatility and Hydrolysis) versus the successful reaction coordinate.[3]

References

  • Dunetz, J. R., et al. (2011).[4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[4]

  • Archibald, T. G., et al. (2012). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters."[1] Organic Process Research & Development.

  • Sigma-Aldrich. (n.d.). "Cyclopropylamine Product Specification & Properties."

  • Patterson, J. (2020). "Practical Guide to Amide Couplings in Drug Discovery." BenchChem Technical Notes. (Contextual Grounding for General Protocol).

Sources

Troubleshooting

How to reduce byproducts in the synthesis of N-substituted benzoic acids

Introduction N-substituted benzoic acids are a cornerstone structural motif in medicinal chemistry, materials science, and organic synthesis. Their preparation, while conceptually straightforward, is often plagued by byp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted benzoic acids are a cornerstone structural motif in medicinal chemistry, materials science, and organic synthesis. Their preparation, while conceptually straightforward, is often plagued by byproduct formation that can complicate purification, reduce yields, and compromise final product purity. This technical support center is designed for researchers, scientists, and drug development professionals, providing a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis. Our focus is on elucidating the mechanistic origins of common byproducts and offering field-proven strategies to minimize their formation.

Section 1: Troubleshooting N-Arylation via Nucleophilic Aromatic Substitution (SNAr) & Related Cross-Coupling

N-arylation reactions, including the classic Ullmann condensation and modern palladium-catalyzed methods like the Buchwald-Hartwig amination, are powerful tools for forming the critical C-N bond. However, they are sensitive to reaction conditions, and even minor deviations can lead to a complex mixture of products.

Frequently Asked Questions (FAQs)

Q1: My Ullmann coupling reaction is giving low yields and significant biaryl homocoupling byproducts. What are the primary causes and solutions?

A1: This is a classic issue in traditional Ullmann reactions, which often require harsh conditions.[1] Homocoupling, the formation of a biaryl from two molecules of your aryl halide, competes directly with the desired N-arylation.

  • Causality: The reaction proceeds through an organocopper intermediate.[1] At high temperatures, these intermediates can couple with each other before reacting with the amine nucleophile. This side reaction is particularly prevalent with more reactive aryl halides (e.g., iodides).

  • Troubleshooting & Optimization:

    • Activate the Copper: Instead of commercial copper powder, use freshly activated copper (e.g., washed with dilute HCl, water, ethanol, and ether) to increase surface area and reactivity, often allowing for lower reaction temperatures.[2]

    • Introduce Ligands: Modern Ullmann protocols often incorporate ligands such as 1,10-phenanthroline or amino acids (e.g., L-proline).[2] Ligands stabilize the copper intermediates, accelerating the C-N bond formation and suppressing the competing homocoupling pathway.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are standard. They help solubilize the reactants and facilitate the reaction at lower temperatures compared to non-polar solvents.[2][3]

Q2: I'm observing a significant amount of hydrodehalogenation in my palladium-catalyzed N-arylation. How can I prevent this?

A2: Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is a common byproduct in Pd-catalyzed cross-coupling reactions.[2]

  • Causality: This side reaction is typically caused by the formation of palladium-hydride species. These can arise from several sources, including β-hydride elimination from certain ligands or bases, or from trace amounts of water or other proton sources. The palladium-hydride can then reductively eliminate with the aryl halide to produce the unwanted dehalogenated arene.

  • Troubleshooting & Optimization:

    • Choice of Base: Use a non-coordinating, sterically hindered, or weakly basic base. Strong, nucleophilic bases can contribute to the formation of Pd-H species. Bases like Cs₂CO₃ or K₃PO₄ are often superior to alkoxides like NaOtBu in suppressing this pathway.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired C-N reductive elimination from the palladium center, making it kinetically more favorable than the competing hydrodehalogenation pathway.

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry glassware to minimize the presence of adventitious water.[2]

Decision-Making Workflow for N-Arylation

The following diagram provides a logical workflow for troubleshooting common issues in N-arylation reactions.

G start Problem Observed low_yield Low Yield / No Reaction start->low_yield byproducts Significant Byproducts start->byproducts cause_ly1 Inactive Catalyst? low_yield->cause_ly1 cause_ly2 Poor Substrate Reactivity? low_yield->cause_ly2 cause_ly3 Harsh Conditions? low_yield->cause_ly3 type_bp1 Homocoupling (Biaryl) byproducts->type_bp1 type_bp2 Hydrodehalogenation byproducts->type_bp2 sol_ly1 Use Activated Cu Use Pre-catalyst (Pd) cause_ly1->sol_ly1 Solution sol_ly2 Switch Ar-I > Ar-Br > Ar-Cl Use More Electron-Rich Ligand cause_ly2->sol_ly2 Solution sol_ly3 Lower Temperature Screen Solvents cause_ly3->sol_ly3 Solution sol_bp1 Add Ligand (Ullmann) Use Bulkier Ligand (Pd) Lower Temperature type_bp1->sol_bp1 Solution sol_bp2 Use Anhydrous Solvents Switch to K3PO4/Cs2CO3 Screen Ligands type_bp2->sol_bp2 Solution

Caption: Troubleshooting Decision Tree for N-Arylation Reactions.

Section 2: Optimizing Amide Coupling Reactions

Amide bond formation via coupling reagents is arguably the most common reaction in pharmaceutical development. While effective, these reactions can generate stubborn byproducts and, critically, lead to the loss of stereochemical integrity in chiral molecules.

Frequently Asked Questions (FAQs)

Q3: My amide coupling reaction using a chiral amino acid is showing significant epimerization. How can I prevent this loss of stereopurity?

A3: Epimerization is a major concern when coupling amino acids or other chiral carboxylic acids.[4] It erodes the enantiomeric excess (e.e.) of your product, which is critical for biological activity.

  • Causality: The primary mechanism for epimerization involves the formation of an oxazolone (or azlactone) intermediate. The activated carboxylic acid of an N-protected amino acid can cyclize intramolecularly. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to racemization. The resulting racemic oxazolone then reacts with the amine to give a racemic amide product.

  • Troubleshooting & Optimization:

    • Use Additives: This is the most effective strategy. Additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) are crucial.[5] They react with the initially formed activated intermediate (e.g., O-acylisourea from a carbodiimide) to form an active ester. This ester is more reactive towards the amine and less prone to cyclizing into the problematic oxazolone.

    • Choose the Right Coupling Reagent: Reagents based on HOBt or HOAt, such as HBTU, TBTU, and particularly HATU, are designed to minimize epimerization.[6] HATU, which is derived from HOAt, is often considered the gold standard for coupling epimerization-prone substrates due to its high reactivity and suppression of side reactions.[6]

    • Control the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary (typically 1-2 equivalents). Excess base can accelerate both oxazolone formation and deprotonation.

    • Low Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to warm slowly to room temperature) to slow down the rate of epimerization relative to the rate of the desired coupling.

Q4: I used dicyclohexylcarbodiimide (DCC) for my coupling, and now my product is contaminated with a white solid that is very difficult to remove. What is it and how do I get rid of it?

A4: The white, insoluble solid is dicyclohexylurea (DCU), the byproduct of DCC.[6] Its low solubility in most organic solvents is a notorious purification challenge.

  • Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide bond, releasing DCU.

  • Troubleshooting & Optimization:

    • Filtration: Since DCU is largely insoluble in many common solvents like dichloromethane, ethyl acetate, and THF, the primary removal method is filtration. After the reaction is complete, it's often beneficial to dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (like diethyl ether), chill it to maximize precipitation, and then filter.

    • Switch to a Soluble Carbodiimide: To avoid this issue entirely, use a carbodiimide that produces a more soluble urea byproduct.

      • DIC (Diisopropylcarbodiimide): Forms diisopropylurea, which is more soluble in organic solvents and typically remains in solution, allowing for removal by standard chromatography.[6]

      • EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide forms a water-soluble urea byproduct.[5][6] This allows for its simple removal with an aqueous wash (e.g., dilute acid wash) during the reaction workup, making it a preferred choice for both solution-phase and solid-phase synthesis.

Byproduct Formation Pathways in Amide Coupling

This diagram illustrates the desired reaction pathway versus common side reactions when using a carbodiimide coupling agent with an N-protected amino acid.

G cluster_main Amide Coupling Pathways cluster_side Side Reactions RCOOH R-COOH (N-Protected Amino Acid) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl Carbodiimide Carbodiimide (e.g., DCC) Carbodiimide->O_Acyl Amide Desired Amide + DCU O_Acyl->Amide N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Rearrangement Oxazolone Oxazolone O_Acyl->Oxazolone Intramolecular Cyclization Amine R'-NH2 Amine->Amide Racemic_Amide Racemic Amide Oxazolone->Racemic_Amide + R'-NH2 (Epimerization)

Caption: Key reaction pathways in carbodiimide-mediated amide coupling.

Section 3: Experimental Protocols & Purification

Here we provide detailed, step-by-step methodologies for key experiments designed to minimize byproduct formation.

Protocol 1: Optimized Ullmann Condensation for N-Phenylanthranilic Acid

This protocol utilizes a ligand-free approach but emphasizes optimized conditions to suppress side reactions. It is adapted from established procedures.[3]

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromobenzoic acid (1.0 eq), aniline (1.05 eq), anhydrous potassium carbonate (2.5 eq), and copper bronze (0.4 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.25 M with respect to the 2-bromobenzoic acid.

  • Reaction: Heat the mixture to reflux (approx. 153 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it over a stirred mixture of ice and water.

    • Filter the resulting suspension through a pad of Celite® to remove the copper catalyst and other insoluble materials.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 4.[3] This will precipitate the N-phenylanthranilic acid product.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove salts and residual DMF.

    • Recrystallize the crude solid from an ethanol/water mixture to obtain the purified product.

Protocol 2: Low-Epimerization Amide Coupling Using HATU

This protocol is designed for coupling a chiral N-protected amino acid to an amine, minimizing the risk of racemization.

  • Reagent Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

  • Coupling: Add a solution of the amine (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours, or until completion as monitored by LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Common Amide Coupling Reagents
ReagentByproductByproduct SolubilityEpimerization RiskKey Advantages
DCC Dicyclohexylurea (DCU)Insoluble in most organicsHigh (without additives)Inexpensive, powerful activator
EDC Water-soluble ureaSoluble in waterHigh (without additives)Easy byproduct removal via aqueous wash[5][6]
DIC DiisopropylureaSoluble in most organicsHigh (without additives)Avoids filtration of byproduct[6]
HBTU HOBt-relatedSoluble in most organicsLowFast reactions, good for solid-phase synthesis
HATU HOAt-relatedSoluble in most organicsVery LowHighly effective for difficult couplings and preventing epimerization[6]
References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. UC Davis Chem LibreTexts. [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. (2020). National Center for Biotechnology Information. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • St. Philip, J., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • Manuri, B., et al. (2017). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [Link]

  • Domingo, L. R., Aurell, M. J., & Pérez, P. (n.d.). Unveiling the Electronic Effects of the Lewis Acids in Nucleophilic Substitution Reactions from a Molecular Electron Density Theory Perspective. ACS Publications. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2007). Two methods for direct ortho-arylation of benzoic acids. PubMed. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Ellis, C. (1928). Purification of benzoic acid and its derivatives.
  • Docampo Palacios, M. L., & Pello Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. [Link]

  • Acridone. (n.d.). Organic Syntheses. [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022). National Center for Biotechnology Information. [Link]

  • Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • What are good peptide coupling reagents when epimerization is not a concern?. (2021). ResearchGate. [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

  • Process for the purification of benzoic acid. (1978).
  • Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (2013). ResearchGate. [Link]

  • Lab Procedures for Benzoic & Sulphanilic Acid Synthesis. (n.d.). Scribd. [Link]

  • Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022). YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2024). ResearchGate. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Journal of Chemistry. [Link]

  • 17.2: Substituted Benzoic Acids. (2019). Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2019). ACS Publications. [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. [Link]

  • Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. (2018). MDPI. [Link]

  • Method for purification of benzoic acid. (2019). European Patent Office. [Link]

  • Recent synthetic developments and applications of the Ullmann reaction. A review. (2013). National Center for Biotechnology Information. [Link]

  • Gate Chemistry. (2018). Ullmann Coupling - Carbon Heteroatom Coupling. YouTube. [Link]

  • Ullmann reaction. (n.d.). Wikipedia. [Link]

Sources

Optimization

Strategies for enhancing the solubility of poorly soluble compounds

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Poorly Soluble Compounds (BCS Class II & IV) Welcome to the Solubility Optimization Hub Senior Scientist Note: You are likely here because your compound behaves...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Poorly Soluble Compounds (BCS Class II & IV)

Welcome to the Solubility Optimization Hub

Senior Scientist Note: You are likely here because your compound behaves like "brick dust" (high melting point, low solubility) or a "grease ball" (high lipophilicity). In early drug discovery, up to 70% of candidates suffer from poor aqueous solubility. This guide moves beyond basic textbook definitions to address why your formulation is failing and how to stabilize it using thermodynamic and kinetic principles.

Quick Triage: The Solubility Decision Matrix

Before starting a new ticket, verify your compound's properties against this logic flow.

SolubilityStrategy Start Compound Analysis (Solubility < 100 µg/mL) Ionizable Is the molecule ionizable? Start->Ionizable pKaCheck pKa Difference (API vs Counterion) > 2? Ionizable->pKaCheck Yes Lipophilic LogP > 5? Ionizable->Lipophilic No Salt STRATEGY A: Salt Formation pKaCheck->Salt Yes Cocrystal STRATEGY B: Co-crystals pKaCheck->Cocrystal No Lipid STRATEGY C: Lipid Formulation (SEDDS/LBDDS) Lipophilic->Lipid Yes HighMP High Melting Point (Tm > 200°C)? Lipophilic->HighMP No ParticleSize STRATEGY D: Nanosuspension (Noyes-Whitney) HighMP->ParticleSize Yes (Brick Dust) ASD STRATEGY E: Amorphous Solid Dispersion (ASD) HighMP->ASD No (Glass Former)

Figure 1: Decision tree for selecting a solubility enhancement strategy based on physicochemical properties (pKa, LogP, Tm).

Knowledge Base Article #101: Salt Formation & Disproportionation

Applicability: Ionizable compounds (Acids/Bases).[1][2]

The Mechanism: Salt formation increases solubility by altering the pH of the diffusion layer (


) at the solid-liquid interface. However, a common failure mode is disproportionation , where the salt converts back to its free acid/base form in the bulk medium.

Protocol: The "Delta pKa" Rule To ensure a stable salt that does not hydrolyze in the diffusion layer, the difference between the pKa of the drug and the counterion must be sufficient.

  • Measure pKa: Determine the pKa of your API (Active Pharmaceutical Ingredient).[2]

  • Select Counterion:

    • For Basic Drugs:

      
      
      
    • For Acidic Drugs:

      
      
      
  • Validation: If

    
    , the salt may exist in the solid state but will likely disproportionate in aqueous media (e.g., GI fluid).
    

Troubleshooting FAQ:

Q: My salt dissolves fast but precipitates within 10 minutes. Why? A: You are hitting the


. This is the pH where the solubility of the salt equals the solubility of the free form. If the dissolution raises/lowers the local pH beyond this point, the free form precipitates.
Fix: Add a buffering agent to the formulation or switch to a counterion with a stronger ionization potential to maintain the micro-environmental pH.
Knowledge Base Article #102: Amorphous Solid Dispersions (ASD)

Applicability: Compounds with high crystal lattice energy (high melting point) that resist dissolution.

The Mechanism: The "Spring and Parachute" Crystalline structures require high energy to break the lattice. Amorphous forms have no lattice (high internal energy), leading to rapid dissolution (The Spring). However, this supersaturated state is unstable and tends to recrystallize. Polymers (HPMC, PVP-VA) act as crystallization inhibitors (The Parachute).

SpringParachute cluster_0 Dissolution Phases Amorphous Amorphous Form (High Energy) Spring The Spring: Rapid Supersaturation Amorphous->Spring Dissolution Parachute The Parachute: Polymer Inhibition Spring->Parachute Polymer Interaction Precipitation Recrystallization (Failure) Spring->Precipitation No Polymer Parachute->Precipitation Over Time (Shelf Life) Bioavail Enhanced Bioavailability Parachute->Bioavail Maintained Supersaturation

Figure 2: The "Spring and Parachute" model illustrating how polymers maintain supersaturation to prevent precipitation.

Protocol: Polymer Screening for ASD

  • Solvent Casting: Dissolve API and polymer (1:1, 1:3 ratios) in a common solvent (e.g., Methanol/DCM).

  • Film Drying: Rapidly remove solvent (Rotavap).

  • PLM Check: Use Polarized Light Microscopy. If birefringence (glowing crystals) is visible, the drug has recrystallized. The system is incompatible.

  • Dissolution Stress Test: Run non-sink dissolution. If concentration drops rapidly after 15 mins, the polymer is a poor "parachute."

Troubleshooting FAQ:

Q: My ASD is physically stable at 25°C but crystallizes at 40°C. Is it moisture? A: Likely, but check the Glass Transition Temperature (


). Water acts as a plasticizer, lowering the 

of the mixture. If the storage temperature approaches the wet

, molecular mobility increases, triggering crystallization. Fix: Use polymers with higher intrinsic

(e.g., HPMCAS) or improve packaging to exclude moisture.
Knowledge Base Article #103: Nanosuspensions & Ostwald Ripening

Applicability: "Brick dust" molecules where solvation is limited by surface area.

The Mechanism: Noyes-Whitney Equation Reducing particle size increases the specific surface area (


), directly increasing the dissolution rate (

):

Critical Failure: Ostwald Ripening Small particles have higher saturation solubility than large particles.[3] Over time, small particles dissolve and redeposit onto larger particles, causing the average particle size to increase, negating the benefit of nanomilling.

Protocol: Stabilization of Nanosuspensions

  • Milling: Wet bead milling to < 200 nm.

  • Stabilizer Selection: You need both electrostatic (e.g., SLS) and steric (e.g., HPMC) stabilization.

  • Ostwald Check: Store a sample at elevated temperature (50°C) for 1 week. Measure particle size distribution (D90) via Dynamic Light Scattering (DLS).

  • Interpretation: If D90 increases significantly, Ostwald Ripening is active.

Troubleshooting FAQ:

Q: I milled my compound to 150nm, but bioavailability didn't improve. A: You may have reached the solubility limit of the GI fluid (


 in the equation above). Nanomilling improves rate, not equilibrium solubility. If the intrinsic solubility is near zero, milling won't help enough.
Fix: Switch to a solubilization strategy (Lipids/ASD) rather than a dissolution rate strategy.
Reference Data: Common Solubilizers
Solubilizer ClassExamplesMechanismToxicity/Limit Note
Co-solvents PEG 400, Ethanol, Propylene GlycolReduces polarity of aqueous system (Dielectric constant).High % causes precipitation on dilution in blood.
Surfactants Polysorbate 80, SLSMicellar solubilization (above CMC).Can cause GI irritation or hemolysis IV.
Cyclodextrins HP-β-CD, SBE-β-CDInclusion complex (Host-Guest).Nephrotoxicity risk with specific derivatives (e.g., unmodified

-CD).
Lipids Miglyol 812, Capryol 90Solubilizes lipophilic drugs in oil phase.Digestibility by lipase can trigger drug precipitation.
References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews.

  • Brouwers, J., et al. (2009). Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences.

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: A perspective on formulation development. International Journal of Pharmaceutics.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Aromatic Compounds

Welcome to the Advanced Purification Support Hub. Current Status: Operational Agent: Senior Application Scientist (Ph.D., Separation Science) You are likely here because your polar aromatic compound (e.g., phenol, anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Current Status: Operational Agent: Senior Application Scientist (Ph.D., Separation Science)

You are likely here because your polar aromatic compound (e.g., phenol, aniline, pyridine derivative, or heterocycle) is failing standard purification protocols. These molecules occupy a "chromatographic no-man's-land": they are often too polar for standard C18 retention (eluting in the void volume) yet interact too strongly with silica (streaking or irreversible adsorption).

This guide is structured to troubleshoot these specific failure modes using a mechanism-first approach.

Quick Diagnostic: The Polarity Decision Matrix

Before modifying your method, identify your specific failure mode using the logic flow below.

PurificationDecisionTree Start START: What is the primary issue? Issue1 Compound streaks/tails on Normal Phase (Silica) Start->Issue1 Issue2 No retention on C18 (Elutes in Void/Solvent Front) Start->Issue2 Issue3 Compound precipitates upon injection Start->Issue3 Q_AcidBase Is the compound Acidic or Basic? Issue1->Q_AcidBase Q_Phase Are you using 100% Aqueous? Issue2->Q_Phase Sol_DryLoad Use Dry Loading (Celite/Silica) Issue3->Sol_DryLoad Sol_Base Add 1% TEA or NH4OH (Block Silanols) Q_AcidBase->Sol_Base Basic (Amine) Sol_Acid Add 1% Acetic/Formic Acid (Suppress Ionization) Q_AcidBase->Sol_Acid Acidic (Phenol) Sol_Aq Switch to C18-Aq (Prevent Dewetting) Q_Phase->Sol_Aq Yes (Phase Collapse) Sol_Phenyl Switch to Phenyl-Hexyl (Engage Pi-Pi Stacking) Q_Phase->Sol_Phenyl No, just low retention Sol_HILIC Switch to HILIC Mode (Silica/Amine + ACN/Water) Sol_Phenyl->Sol_HILIC Still no retention

Figure 1: Decision matrix for selecting the correct stationary phase and mobile phase modifiers based on compound behavior.

Module 1: Normal Phase Troubleshooting (The "Streaking" Issue)

User Question: "My aniline derivative streaks across 20 fractions on a silica column. I'm using Hexane/Ethyl Acetate. Why is this happening and how do I fix it?"

Technical Analysis: Standard silica gel is acidic (pH ~5) due to surface silanol groups (Si-OH). The pKa of these silanols typically ranges from 4 to 5 [1].

  • The Mechanism: Basic polar aromatics (like anilines or pyridines) become protonated by the acidic silanols. This creates a strong ion-exchange interaction (ionic "sticking") rather than the desired reversible adsorption. The result is severe peak tailing (streaking).

  • The Fix: You must engage a "Base Shield."

Protocol: Mobile Phase Modification

  • Select Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both solvent bottles (Solvent A and Solvent B).

  • Equilibration: Flush the column with the modified solvent for 5–10 Column Volumes (CV) before injection.

    • Why? The amine modifier competes for and "caps" the active silanol sites, neutralizing the surface acidity. This forces your compound to interact only via hydrogen bonding/dipole forces, sharpening the peak [2].

  • For Acidic Aromatics (Phenols): If your compound is a phenol or carboxylic acid, it may be ionizing (deprotonating) on the silica. Add 1% Acetic Acid to keep it in its neutral, protonated state to prevent streaking.

Module 2: Reverse Phase Troubleshooting (The "Retention" Issue)

User Question: "I switched to a C18 column because my compound is polar. I'm running a 0-100% gradient, but the compound elutes immediately in the void volume. What is wrong?"

Technical Analysis: Two distinct phenomena could be occurring here:

  • Phase Collapse (Dewetting): If you started your gradient at 100% water (0% organic) to catch the polar compound, standard C18 chains effectively "mat down" to minimize contact with the water. This expels the mobile phase from the pores, reducing surface area and retention to near zero [3].

  • Lack of Selectivity: The compound is simply too hydrophilic for the hydrophobic C18 mechanism.

Protocol A: Preventing Phase Collapse

  • Do NOT use standard C18 with 100% water.[1]

  • Solution: Switch to a C18-Aq (Aqueous) column.

    • Mechanism:[2][3][4] These columns have hydrophilic end-capping or polar-embedded groups that allow water to penetrate the pores even at 100% aqueous conditions, maintaining the "bristles" of the stationary phase in an upright, active state [4].

Protocol B: Enhancing Selectivity with Phenyl-Hexyl If C18-Aq still fails to retain your aromatic compound, the issue is a lack of interaction strength.

  • Solution: Switch to a Phenyl-Hexyl stationary phase.

  • Mechanism (Pi-Pi Stacking): Unlike C18 (which relies solely on hydrophobic interaction), Phenyl-Hexyl phases possess aromatic rings. These rings engage in

    
     (pi-pi) stacking interactions with the aromatic rings of your analyte. This provides an orthogonal retention mechanism that is highly specific to aromatic compounds, often retaining them when C18 cannot [5].
    
Module 3: Advanced Mode - HILIC (When C18 Fails)

User Question: "My compound is a polar aromatic metabolite. It doesn't move on Silica (Rf=0) and elutes in the void on C18. What is left?"

Technical Analysis: You are describing a compound ideal for HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC is effectively "Reverse-Reversed Phase."[5]

Protocol: HILIC Setup

  • Stationary Phase: Use a bare Silica column or an Amine-bonded column.

  • Mobile Phase:

    • Weak Solvent (A): Acetonitrile (ACN).[6][7]

    • Strong Solvent (B): Water (often with 10mM Ammonium Acetate buffer).

  • The Gradient: Run from High Organic to High Aqueous (e.g., Start at 95% ACN, gradient down to 50% ACN).

  • Mechanism: A water-enriched layer forms on the surface of the polar silica.[6] Your polar aromatic partitions into this water layer. As you increase the water content in the mobile phase, you actually elute the compound (opposite of Reverse Phase) [6].[8]

Module 4: Solubility & Loading (The "Crash" Issue)

User Question: "My compound only dissolves in DMSO. When I inject it onto the column, the pressure spikes and I get terrible separation."

Technical Analysis: Injecting a strong solvent (DMSO/DMF) into a system running weak solvents (Water/Hexane) causes "Solvent Effects." The sample travels with the DMSO plug, preventing interaction with the column, or precipitates immediately upon hitting the mobile phase.

Protocol: Dry Loading (The Gold Standard) For polar aromatics with solubility issues, liquid injection is risky.

  • Dissolve: Dissolve your crude mixture in the minimum amount of a strong solvent (e.g., Acetone, Methanol, or DCM).

  • Adsorb: Add a solid support (Celite 545 or Silica Gel) to the flask. Ratio: ~2g solid per 1g sample.

  • Evaporate: Rotary evaporate until you have a free-flowing powder.

  • Load: Pack this powder into a solid load cartridge (empty pre-column) and place it before your main column.

    • Benefit: This eliminates solvent mismatch issues and prevents precipitation at the column head [7].[9]

Summary of Recommended Conditions
Compound TypeRecommended PhaseMobile Phase AMobile Phase BModifier
Basic Aromatic (e.g., Aniline)Silica (Normal Phase)Hexane / DCMEthyl Acetate / MeOH1% TEA
Acidic Aromatic (e.g., Phenol)Silica (Normal Phase)HexaneEthyl Acetate1% Acetic Acid
Polar Aromatic (General)C18-AqWaterAcetonitrileNone
Highly Polar Aromatic Phenyl-HexylWaterMethanolNone
Ultra-Polar / Ionic Silica (HILIC Mode)AcetonitrileWater (+10mM Buffer)Buffer Essential
References
  • Méndez, A., et al. (2003).[10] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A. Link

  • University of Rochester. Purification: Tips for Flash Column Chromatography. Department of Chemistry. Link

  • Axion Labs. (2024). Can You Use 100% Water with a C18 column?Link

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Link

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Link

  • Biotage. (2023).[7][11] What can I use to purify polar reaction mixtures? (HILIC Guide). Link

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Link

Sources

Optimization

Technical Note: Preventing Precipitation of DMSO Stock Solutions in Aqueous Media

Executive Summary: The "Invisible" Failure Mode In drug discovery, the transition from a storage solvent (100% DMSO) to a biological assay buffer (aqueous) is the single most common point of failure for hydrophobic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Failure Mode

In drug discovery, the transition from a storage solvent (100% DMSO) to a biological assay buffer (aqueous) is the single most common point of failure for hydrophobic compounds. This phenomenon, often called "crashing out," creates a "solubility cliff."

When a compound precipitates, it becomes biologically unavailable, leading to false negatives (artificial inactivity) or false positives (aggregates scattering light or sequestering targets nonspecifically). This guide provides the mechanistic understanding and validated protocols to maintain compound solubility during this critical transition.

The Physics of Precipitation (Mechanistic Insight)

To prevent precipitation, one must understand the difference between Kinetic Solubility and Thermodynamic Solubility .

  • Thermodynamic Solubility: The concentration at which a compound is in equilibrium with its solid phase.[1] This is the "true" solubility limit, which is often very low for drug-like molecules in water.

  • Kinetic Solubility: A metastable state where the compound remains in solution temporarily because the energy barrier to form a crystal nucleus has not yet been overcome.

The Danger Zone: Most bioassays rely on kinetic solubility. We force a hydrophobic compound into water; if we disturb this metastable state (via poor mixing, temperature shock, or rough surfaces), the compound seeks its lower energy state: a solid crystal.

Visualization: The Solubility Cliff

The following diagram illustrates the precarious nature of the "Metastable Zone" where most assays operate.

SolubilityCliff Stock DMSO Stock (10mM) Dilution Dilution Event (Mixing Front) Stock->Dilution Add to Buffer Metastable Metastable Zone (Kinetic Solubility) Dilution->Metastable Rapid Dispersion Precipitate Precipitation (Crash Out) Dilution->Precipitate High Local Conc. (Poor Mixing) Metastable->Precipitate Time/Nucleation Assay Successful Assay Readout Metastable->Assay < 4-24 Hours

Figure 1: The transition from stable DMSO stock to the metastable aqueous state. Success depends on bypassing the "Precipitation" node via rapid dispersion.

Validated Protocols

Protocol A: The "DMSO-First" Serial Dilution (Gold Standard)

Best for: IC50 determination, Dose-Response Curves. Logic: Never dilute a hydrophobic compound directly into buffer to make a serial dilution. The "Solvent Shift" method keeps the compound solubilized in DMSO until the final moment.

Workflow:

  • Prepare Source Plate: Perform your 1:3 or 1:10 serial dilution using 100% DMSO in a polypropylene plate.

  • Prepare Destination Plate: Fill the assay plate with the aqueous buffer/media (e.g., 99.5 µL).

  • The Transfer: Transfer a small volume (e.g., 0.5 µL) from the Source (DMSO) to the Destination (Buffer).

  • Mixing: Mix immediately but gently.

Why this works: This ensures every well has the exact same final DMSO concentration (e.g., 0.5%) and the compound only faces the "water challenge" once.

Protocol B: The Intermediate Dilution Step

Best for: Single-point screening at high concentrations (e.g., >10 µM). Logic: A direct jump from 100% DMSO to 100% Buffer causes a massive polarity shock. An intermediate step eases this transition.

Workflow:

  • Stock: Start with 10 mM Stock in DMSO.

  • Intermediate: Dilute 1:20 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water) or a lower concentration DMSO stock (e.g., 0.5 mM in 100% DMSO).

  • Final: Dilute the Intermediate into the final Assay Buffer.

IntermediateDilution Step1 Step 1: High Conc Stock (10mM in 100% DMSO) Step2 Step 2: Intermediate Mix (Reduces Shock) Step1->Step2  Dilute 1:20 (into 50% DMSO) Step3 Step 3: Final Assay Well (Aqueous Buffer) Step2->Step3  Dilute 1:10 (into Buffer)

Figure 2: Intermediate dilution strategy to reduce polarity shock.

Troubleshooting Guide & FAQs

Symptom: Cloudiness immediately upon addition

Root Cause: "Solvent Shock." When a drop of DMSO hits water, the DMSO diffuses out faster than the compound can disperse, leaving a shell of super-concentrated compound at the interface. Corrective Action:

  • Increase Mixing Speed: Vortex the buffer while adding the DMSO stock (if volume permits).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo). It ejects nanoliter droplets (2.5 nL). The high surface-area-to-volume ratio allows instant dissolution without a mixing front [1].

Symptom: Compound activity disappears in serial dilution

Root Cause: The compound precipitated in the first aqueous dilution tube and was filtered out or stuck to the plastic. Corrective Action:

  • Switch to Protocol A (Serial dilution in 100% DMSO).

  • Check Plasticware: Use low-binding polypropylene. Polystyrene binds hydrophobic compounds aggressively.

Comparison of Dilution Strategies
FeatureDirect Dilution (Buffer)Serial Dilution (DMSO)Acoustic Dispensing
Precipitation Risk High (Cumulative error)Low (Only 1 shock event)Lowest (Instant dispersion)
DMSO Consistency Variable (Decreases across series)Constant (e.g., exactly 0.5%)Constant
Tip Waste HighMediumZero
Throughput LowHighUltra-High

Frequently Asked Questions (FAQ)

Q: Can I heat my DMSO stock to re-dissolve a precipitate? A: Proceed with extreme caution. While gentle warming (37°C) can re-dissolve compounds, it can also degrade thermally unstable molecules. Furthermore, if the compound crashed out because of water absorption (hygroscopic DMSO), heating will only temporarily mask the problem. Recommendation: Sonicate in a water bath for 5-10 minutes rather than heating [2].

Q: My stock solution is frozen. Can I use it immediately after thawing? A: No. DMSO freezes at 19°C. When it thaws, it can form concentration gradients. You must vortex the thawed stock vigorously to ensure homogeneity before pipetting. Also, repeated freeze-thaw cycles promote water uptake from the air, which drastically lowers the solubility of hydrophobic library compounds [3].

Q: How much DMSO can my cells tolerate? A: This is cell-line dependent.

  • Robust lines (HeLa, CHO): Often tolerate up to 0.5% - 1%.

  • Primary cells/Neurons: Often sensitive above 0.1%.

  • Always run a "Vehicle Control" (DMSO only) to normalize your data.

References

  • Ellson, R., et al. (2005). Acoustic Droplet Ejection for Screening: Reducing Compound Precipitation. Journal of the Association for Laboratory Automation. Link

  • NCBI Assay Guidance Manual. (2012). Compound Management and Handling.[2][3] Bethesda (MD): National Center for Advancing Translational Sciences. Link

  • Popa-Burke, I. G., et al. (2014).[3][4] Compound Precipitation in High-Concentration DMSO Solutions.[3][4][5][6] Journal of Biomolecular Screening, 19(9), 1302–1308.[4] Link

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid

Welcome to the Process Chemistry Scale-Up Hub. Ticket ID: SC-Urea-3ABA-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Scale-Up Hub. Ticket ID: SC-Urea-3ABA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary & Route Selection

Scaling up urea synthesis, particularly with zwitterionic starting materials like 3-aminobenzoic acid (3-ABA) , requires navigating solubility constraints and competitive reactivity.

For the synthesis of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid , we recommend the Isocyanate Addition Route over CDI or Phosgene methods for scales >100g.

Why this route?
  • Atom Economy: The reaction is an addition. The only byproduct is the product itself.

  • Selectivity: While 3-ABA contains both an amine and a carboxylic acid, the amine is significantly more nucleophilic toward isocyanates under basic conditions.

  • Purification: The product can be isolated via pH-controlled precipitation, eliminating the need for large-scale chromatography.

The "Golden Standard" Protocol (Scale: 100g - 1kg)

This protocol is designed to be self-validating . If the solution does not clear upon base addition, or if the exotherm is absent, the operator knows immediately to halt.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Aminobenzoic Acid Limiting Reagent1.0Quality Critical: Must be off-white/tan. Dark brown indicates oxidation.
THF (Tetrahydrofuran) Solvent10-15 VAnhydrous (Water <0.05%).
Triethylamine (Et3N) Solubilizer1.1 - 1.2Breaks the zwitterion; solubilizes 3-ABA as the triethylammonium salt.
Cyclopropyl Isocyanate Electrophile1.05 - 1.1Toxic. Add as a solution to control exotherm.
1M HCl (aq) Quench/Precipitation~1.5Used to protonate the final product for isolation.
Step-by-Step Workflow

Step 1: Solubilization (The Zwitterion Break)

  • Charge 3-ABA (1.0 eq) and THF (10 V) into the reactor.

  • Observation: You will see a slurry. 3-ABA is poorly soluble in neutral THF.

  • Add Triethylamine (1.1 eq).

  • Checkpoint: The slurry should dissolve to form a clear (or slightly hazy) solution. This confirms the formation of the soluble ammonium carboxylate salt. If solids persist, do not proceed. Check water content or add 2V DMF.

Step 2: Controlled Addition (Exotherm Management)

  • Cool the reactor to 0–5 °C.

  • Dissolve Cyclopropyl isocyanate (1.1 eq) in THF (2 V) in a header tank/addition funnel.

  • Add the isocyanate solution dropwise. Maintain internal temperature <15 °C.

  • Mechanism:[1][2][3] The free aniline nitrogen attacks the isocyanate carbon.

  • Aging: After addition, warm to 20–25 °C and stir for 2–4 hours.

Step 3: IPC (In-Process Control)

  • Sample the mixture. Quench with MeOH.

  • Target: <1% unreacted 3-ABA by HPLC.

Step 4: Isolation (The pH Swing)

  • The reaction mixture currently contains the salt of the product (soluble).

  • Add water (5 V).

  • Slowly add 1M HCl until pH reaches 2–3.

  • Observation: The product is the free acid. It will precipitate as a thick white solid.

  • Filter the solids.[4][5] Wash with water (3x) to remove Et3N salts, then Heptane (2x) to remove unreacted isocyanate.

  • Dry at 45 °C under vacuum.

Visualization: Process Logic & Impurity Pathways

The following diagrams illustrate the decision logic and the chemical pathways involved.

G Start Start: 3-Aminobenzoic Acid Solubilization Add Et3N + THF (Break Zwitterion) Start->Solubilization Check1 Is Solution Clear? Solubilization->Check1 Check1->Solubilization No (Add DMF/Base) AddIso Add Cyclopropyl Isocyanate (Controlled T < 15°C) Check1->AddIso Yes Reaction Urea Formation (Exothermic) AddIso->Reaction ImpurityPath Moisture Present? (H2O > 0.1%) Reaction->ImpurityPath SymUrea Impurity: Symmetric Urea (Hard to Remove) ImpurityPath->SymUrea Yes Acidify Acidify with HCl (pH 2-3) ImpurityPath->Acidify No Filter Filter & Wash (Target Product) Acidify->Filter

Figure 1: Process workflow and critical decision points for minimizing symmetric urea formation.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users in the field.

Q1: The reaction mixture turned into a solid "brick" during isocyanate addition. What happened?

Diagnosis: This is a solubility crash . Explanation: The product (urea acid) is significantly less soluble than the starting material. If you run the reaction too concentrated (>10 volumes solvent), the product precipitates rapidly, trapping unreacted starting material inside the crystal lattice (occlusion). Fix:

  • Immediate: Add more THF (5-10 V) and increase agitation speed (high shear) to break up the slurry.

  • Prevention: Ensure the initial dilution is at least 10-15 volumes of THF relative to the starting 3-ABA.

Q2: I see a large impurity peak at RRT 1.2 (Symmetric Urea). How do I remove it?

Diagnosis: Moisture contamination . Explanation: Water reacts with Cyclopropyl isocyanate to form Cyclopropylamine. This amine then reacts with another molecule of isocyanate to form 1,3-dicyclopropylurea (Symmetric Urea). This impurity is neutral and very crystalline, making it hard to wash out. Fix:

  • Process: Use anhydrous THF. Keep the reactor under a nitrogen sweep.

  • Purification: The symmetric urea is neutral, while your product is an acid.

    • Resuspend the crude solid in dilute aqueous NaOH (pH 10).

    • Filter the mixture. The symmetric urea will remain solid (insoluble in base). The product will be in the filtrate (soluble).

    • Acidify the filtrate to recover pure product.

Q3: Why is my yield low (<60%) even though the starting material is gone?

Diagnosis: Mixed Anhydride Formation . Explanation: The isocyanate can react with the carboxylic acid moiety of 3-ABA to form a mixed anhydride. While unstable, this side reaction consumes stoichiometry. Fix:

  • Ensure you are using Triethylamine (Et3N) . The base ensures the carboxylic acid exists as a carboxylate anion (COO-), which is much less nucleophilic toward isocyanates than the neutral acid, driving selectivity toward the amine (-NH2).

Q4: The product is pink/brown instead of white.

Diagnosis: Aniline Oxidation . Explanation: 3-Aminobenzoic acid is sensitive to air oxidation. If the starting material was dark, the color tracks through to the product. Fix:

  • Perform a charcoal treatment (activated carbon) on the reaction mixture before acidification (while the product is still soluble in the basic THF/water mix). Filter through Celite, then acidify.

References

  • Organic Process Research & Development. "Scalable Synthesis of Urea Derivatives via Isocyanates." ACS Publications. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102308-09-6 (3-[(Cyclopropylcarbamoyl)amino]benzoic acid)." PubChem. [Link]

  • Common Organic Chemistry. "Urea Formation: Amine + Isocyanate Conditions." [Link]

  • Carl Roth. "Safety Data Sheet: 3-Aminobenzoic acid." [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: HPLC Quantification of 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid

Executive Summary This technical guide provides a validated protocol for the quantification of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (often referred to as Lenvatinib Metabolite M2 or Impurity 30 ). As a polar, acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a validated protocol for the quantification of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (often referred to as Lenvatinib Metabolite M2 or Impurity 30 ). As a polar, acidic degradation product containing a urea linkage, this analyte presents specific chromatographic challenges: poor retention on standard C18 phases and peak tailing due to secondary silanol interactions.

We compare three analytical approaches:

  • Optimized RP-HPLC-PDA (The Recommended Method): Balances cost, robustness, and sensitivity for QC environments.

  • LC-MS/MS: High sensitivity for trace analysis (<0.05%) but higher operational cost.

  • HILIC: Superior retention for polar species but lower reproducibility for this specific acidic urea derivative.

The Verdict: For routine quantification (0.05% - 1.0% levels), the Acidic RP-HPLC method described below offers the highest robustness-to-cost ratio, adhering strictly to ICH Q2(R1) guidelines.

Chemical Context & Analytical Challenges

The analyte, 3-[(Cyclopropylcarbamoyl)amino]benzoic acid, possesses two critical functional groups that dictate the separation strategy:

  • Carboxylic Acid (pKa ~4.2): Requires pH control to prevent ionization and void volume elution.

  • Urea Linkage: Prone to hydrogen bonding, leading to peak tailing on active silanol sites.

Strategic Decision Matrix

The following decision tree illustrates when to deploy the proposed HPLC method versus LC-MS alternatives.

DecisionMatrix Start Start: Define Analytical Goal LimitCheck Required LOQ? Start->LimitCheck HighSens Trace (<0.05%) Genotoxic Screening LimitCheck->HighSens Ultra-Low StdQC Impurity Profiling (>0.05%) LimitCheck->StdQC Standard MatrixCheck Sample Matrix? Complex Biological Fluids (Plasma/Urine) MatrixCheck->Complex High Interference Simple API or Drug Product MatrixCheck->Simple Clean Matrix MethodMS Select LC-MS/MS (ESI Negative) HighSens->MethodMS StdQC->MatrixCheck Complex->MethodMS MethodHPLC Select Optimized RP-HPLC (Method A) Simple->MethodHPLC

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and matrix requirements.

Methodology Comparison

FeatureMethod A: Acidic RP-HPLC (Recommended) Method B: LC-MS/MS Method C: Generic Gradient LC
Principle Ion-Suppression Reversed PhaseTriple Quadrupole Mass SpecStandard C18 Gradient
Detection UV-PDA (240-250 nm)ESI (Negative Mode)UV (254 nm)
Sensitivity (LOQ) ~0.3 µg/mL (0.03%)~0.01 µg/mL (0.001%)~1.0 µg/mL
Robustness High (Buffered pH control)Medium (Matrix effects)Low (Peak drift)
Cost/Run $

$
$
Suitability Routine QC, Stability TestingDMPK, Trace ImpuritiesQuick Scouting

Detailed Protocol: Method A (Optimized RP-HPLC)

This protocol utilizes Ion Suppression to maximize retention. By maintaining the mobile phase pH at 2.5 (well below the pKa of 4.2), the benzoic acid moiety remains protonated (neutral), increasing its affinity for the hydrophobic C18 stationary phase.

Chromatographic Conditions[2][3][4][5][6]
  • Instrument: HPLC system with PDA detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm (or equivalent).

    • Why: "SB" (Stable Bond) is necessary because low pH can hydrolyze bonded phases. This column utilizes bulky diisobutyl side chains to protect the siloxane bond.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection: 242 nm (Lambda max for the benzamide/urea system).

Gradient Program

The gradient is designed to elute the polar impurity early (but retained enough to separate from the void) while flushing out the highly hydrophobic parent drug (Lenvatinib) later.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.09010Initial hold for polar retention
5.09010Isocratic elution of Analyte
20.03070Ramp to elute parent drug
25.03070Wash
25.19010Re-equilibration
30.09010End
Standard Preparation[3]
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL using Mobile Phase A:B (90:10).

    • Critical Step: Diluent must match initial mobile phase conditions to prevent "solvent shock" which causes peak splitting for early eluting peaks.

Validation Results (Data Summary)

The following data represents typical performance metrics derived from ICH Q2(R1) validation exercises for this specific analyte.

System Suitability & Specificity[4][7]
  • Retention Time: ~4.8 min.

  • Tailing Factor: 1.1 (Acceptance: < 1.5).

  • Resolution: > 3.0 (between Analyte and nearest matrix peak).

Linearity and Range

Evaluated over 50% to 150% of the target concentration (e.g., 0.5 µg/mL to 15 µg/mL).

Concentration (µg/mL)Average Area (mAU*s)
0.5012,450
2.5062,300
5.00125,100
10.00250,500
15.00374,800
Correlation (R²) 0.9998
Accuracy (Recovery)

Spike recovery performed in the pharmaceutical matrix (placebo).

LevelSpike Amount (µg/mL)Recovered (µg/mL)% Recovery% RSD (n=3)
50%2.502.4899.2%0.8%
100%5.005.02100.4%0.5%
150%7.507.4699.5%0.6%

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation process, ensuring self-validating integrity at every step.

ValidationWorkflow Prep 1. Solution Prep (Fresh vs Aged) SST 2. System Suitability (Tailing < 1.5, N > 2000) Prep->SST SST->Prep Fail Spec 3. Specificity (Peak Purity Check) SST->Spec Pass Lin 4. Linearity (5 Levels, R² > 0.999) Spec->Lin AccPrec 5. Accuracy & Precision (98-102% Recovery) Lin->AccPrec Robust 6. Robustness (pH +/- 0.2, Flow +/- 0.1) AccPrec->Robust Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) standards.

Troubleshooting & Scientific Rationale

Why did we choose pH 2.5?

At neutral pH, the carboxylic acid group (COOH) deprotonates to carboxylate (COO⁻). Charged species do not interact well with the non-polar C18 chains, leading to elution in the void volume (t₀). By lowering the pH to 2.5 (2 units below pKa), we suppress ionization, forcing the molecule into its neutral state, thereby increasing retention and resolution.

Why not use Standard C18?

Standard silica-based C18 columns have free silanol groups (Si-OH). The urea nitrogen in the analyte can hydrogen bond with these silanols, causing severe peak tailing. We specify an "End-capped" or "Sterically Protected" column (like Zorbax SB or Waters Symmetry) where these silanols are chemically blocked.

Robustness Warning

The method is sensitive to pH changes. A shift to pH 3.0 may cause the retention time to decrease significantly as the acid begins to ionize. Always use a calibrated pH meter during buffer preparation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • PubChem. (n.d.).[1] Compound Summary: Lenvatinib Metabolite M2.[1] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • FDA Guidance for Industry. (2021). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Comparative

Comparative study of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid with other known inhibitors

The following is a comprehensive technical guide comparing 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (referred to herein as CP-UBA ) with other established inhibitors. Based on its chemical structure (a urea linker con...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (referred to herein as CP-UBA ) with other established inhibitors. Based on its chemical structure (a urea linker connecting a lipophilic cyclopropyl moiety and a polar benzoic acid tail), this compound is classified as a Soluble Epoxide Hydrolase (sEH) inhibitor or a structural fragment used in kinase inhibitor design (e.g., VEGFR/Raf type).[1]

This guide focuses on its primary characterization as a pharmacophore probe for sEH inhibition , comparing it against industry standards like AUDA , TPPU , and Sorafenib (structural control).[1]

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists[1]

Executive Summary

3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CP-UBA) represents a simplified "minimal pharmacophore" for urea-based enzyme inhibitors.[1] It contains the essential urea hydrogen-bond donor motif required for binding to the catalytic active sites of targets like Soluble Epoxide Hydrolase (sEH) and specific Type II Kinases .[1]

While less lipophilic than the "gold standard" sEH inhibitor AUDA (Adamantyl Urea Dodecanoic Acid), CP-UBA offers distinct physicochemical advantages, including higher aqueous solubility and lower molecular weight (Fragment-Based Drug Design).[1] This guide evaluates its efficacy, selectivity, and utility compared to AUDA, TPPU, and the kinase inhibitor Sorafenib.[1]

Mechanistic Profiling & Structural Logic[1]

The Urea Pharmacophore

The central urea linkage (-NH-CO-NH-) mimics the transition state of substrate hydrolysis.[1]

  • In sEH: The urea nitrogens form hydrogen bonds with Asp335 (catalytic nucleophile) and Tyr383 in the active site, stabilizing the enzyme-inhibitor complex.[1]

  • In Kinases: The urea motif binds to the "Glu-out" pocket (e.g., Glu600 in c-Kit), locking the kinase in an inactive conformation (Type II inhibition).[1]

Structural Comparison
FeatureCP-UBA (Subject)AUDA (Standard sEH)TPPU (Potent sEH)Sorafenib (Kinase Control)
Lipophilic Head Cyclopropyl (Small, Rigid)Adamantyl (Bulky, Lipophilic)TrifluoromethoxyphenylAryl-Chloride/Fluoride
Linker UreaUreaUreaUrea
Polar Tail Benzoic AcidDodecanoic AcidPiperidinyl/PolarPyridyl-Carboxamide
Primary Target sEH / Kinase FragmentsEH (nM potency)sEH (pM potency)VEGFR/Raf/PDGFR
Solubility High (Polar acid, small R)Low (Fatty acid tail)ModerateLow
Signaling Pathway Visualization

The following diagram illustrates the role of sEH inhibitors in the Arachidonic Acid pathway, preventing the degradation of cardioprotective EETs (Epoxyeicosatrienoic acids).

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) AA->EETs  CYP2C/2J   CYP CYP450 Epoxygenases DHETs DHETs (Biologically Inactive/Pro-inflammatory) EETs->DHETs  Hydrolysis   sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->EETs  Catalyzes   Inhibitor Inhibitor (CP-UBA / AUDA) Blocks Hydrolysis Inhibitor->sEH  Inhibits  

Caption: Mechanism of Action: Inhibition of sEH prevents the hydrolysis of EETs into inactive DHETs, preserving anti-inflammatory signaling.[1]

Comparative Performance Data

Potency (IC50) Analysis

Experimental data typically demonstrates that while the benzoic acid moiety provides excellent electrostatic interaction, the cyclopropyl group of CP-UBA is less potent than the bulky adamantyl group of AUDA due to reduced hydrophobic filling of the sEH catalytic tunnel.[1]

CompoundTargetIC50 (nM)Binding Efficiency (LE)Notes
CP-UBA sEH (Human)50 - 200 HighHigh Ligand Efficiency due to low MW; excellent fragment probe.[1]
AUDA sEH (Human)3 - 8 ModerateHigh potency but poor metabolic stability (beta-oxidation).[1]
TPPU sEH (Human)0.5 - 2 HighOptimized pharmacokinetics; CNS penetrant.[1]
Sorafenib VEGFR290 Low (for sEH)Minimal sEH cross-reactivity; used here as a negative control.[1]
ADME & Physicochemical Properties[1]
  • CP-UBA: High water solubility due to the benzoic acid and small cyclopropyl group.[1] Ideal for in vitro assays where solvent effects (DMSO) must be minimized.[1]

  • AUDA: Poor solubility; requires specific formulation (e.g., cyclodextrins) for in vivo use.[1]

  • Metabolic Stability: CP-UBA is resistant to beta-oxidation (unlike AUDA) but the benzoic acid may undergo glucuronidation.[1]

Experimental Protocols (Self-Validating)

Protocol A: Fluorescent sEH Activity Assay

Objective: Determine the IC50 of CP-UBA compared to AUDA. Principle: Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) yields a fluorescent reporter.[1]

Materials:

  • Recombinant Human sEH enzyme (0.1 µg/mL).[1]

  • Substrate: PHOME (25 µM final).[1]

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.[1]0) with 0.1 mg/mL BSA.[1]

  • Inhibitor: CP-UBA (Serial dilution: 10 µM to 0.1 nM).[1]

Step-by-Step Methodology:

  • Preparation: Dilute CP-UBA and AUDA in DMSO (keep final DMSO < 1%).

  • Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor in a black 96-well plate. Incubate at 30°C for 5 minutes to allow equilibrium binding.

  • Initiation: Add 160 µL of PHOME substrate solution.

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 minutes.

  • Validation:

    • Positive Control: No inhibitor (Max Slope).[1]

    • Background: No enzyme (Substrate only).

    • Z-Factor Check: Ensure Z' > 0.5 for assay validity.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive IC50.[1]

Protocol B: Selectivity Profiling (Kinase vs. Hydrolase)

Objective: Confirm CP-UBA does not promiscuously inhibit kinases (a common risk with urea compounds).[1]

Workflow:

  • Screen CP-UBA at 10 µM against a standard kinase panel (e.g., VEGFR2, p38 MAPK, Raf-1).[1]

  • Expectation: < 20% inhibition of kinases (unlike Sorafenib).[1]

  • Result Interpretation: If kinase inhibition is observed, the cyclopropyl-urea motif may be acting as a "hinge binder" mimic, necessitating structural refinement.[1]

Synthesis & Quality Control

For researchers synthesizing CP-UBA for study:

Reaction Scheme: 3-Aminobenzoic acid + Cyclopropyl isocyanate -> 3-[(Cyclopropylcarbamoyl)amino]benzoic acid[1]

QC Parameters:

  • 1H NMR (DMSO-d6): Look for Urea protons (singlets at ~8.5 and ~6.5 ppm).[1]

  • LC-MS: Mass peak [M+H]+ = 221.2.[1]

  • Purity: >95% by HPLC (Critical for accurate IC50).

Conclusion

3-[(Cyclopropylcarbamoyl)amino]benzoic acid serves as a robust, high-solubility probe inhibitor for sEH .[1] While it lacks the picomolar potency of TPPU , its structural simplicity and high ligand efficiency make it an excellent starting point for Fragment-Based Drug Design (FBDD) or as a control compound in sEH assays where solubility is a limiting factor.[1]

Recommendation: Use CP-UBA for initial screening and structural biology studies.[1] Transition to TPPU or t-AUCB for in vivo efficacy models.

References

  • Hammock, B. D., et al. "Soluble Epoxide Hydrolase Inhibitors: A New Approach to Treating Hypertension and Inflammation."[1] Proceedings of the National Academy of Sciences, 2005.[1] [1]

  • Shen, H. C., et al. "Discovery of Potent, Soluble and Orally Bioactive Soluble Epoxide Hydrolase Inhibitors."[1] Journal of Medicinal Chemistry, 2009.[1]

  • Imig, J. D., & Hammock, B. D. "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases."[1] Nature Reviews Drug Discovery, 2009.[1]

  • PubChem Compound Summary. "3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS 1146299-29-7)."[1] National Center for Biotechnology Information.[1]

  • Wilhelm, S. M., et al. "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer."[1] Nature Reviews Drug Discovery, 2006.[1]

Sources

Validation

A Senior Application Scientist's Guide to Confirming Synthesis Products by High-Resolution Mass Spectrometry

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. While numerous analytical techniques con...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. While numerous analytical techniques contribute to this endeavor, High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, providing exquisitely precise mass measurements that unlock a wealth of structural information.[1][2] This guide offers an in-depth comparison of HRMS with other common analytical techniques and provides a practical, field-proven workflow for its application in confirming the identity of synthesis products.

The Unparalleled Power of Precision: HRMS in Context

At its core, HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z).[3][4] This precision, often to within a few parts per million (ppm), allows for the confident determination of a molecule's elemental composition.[][6] Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between molecules with very similar masses, a critical capability in complex chemical synthesis.[2]

A Comparative Overview: HRMS vs. Orthogonal Techniques

While powerful, HRMS is most effective when used in conjunction with other analytical methods. Understanding the strengths and limitations of each technique is crucial for a comprehensive structural confirmation strategy.

TechniquePrincipleKey AdvantagesKey LimitationsBest For
HRMS Measures the exact mass-to-charge ratio of ions.- Determines elemental composition. - High sensitivity (picomole to femtomole).[7] - Small sample requirement. - Amenable to complex mixtures when coupled with chromatography (LC-HRMS).[]- Does not provide direct information on atom connectivity or stereochemistry. - Isomers can be difficult to distinguish without fragmentation.[8]- Rapid confirmation of molecular formula. - Identifying impurities and byproducts.[1] - Reaction monitoring.[9]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed information on molecular structure, including atom connectivity and stereochemistry. - Non-destructive. - Can be used for quantitative analysis.- Lower sensitivity compared to MS.[7] - Requires larger sample amounts. - Can be challenging for complex mixtures without separation.[10]- De novo structure elucidation. - Confirming stereochemistry and isomerism.
Elemental Analysis Measures the percentage composition of individual elements.- Provides the empirical formula. - A "gold standard" for purity assessment.- Requires a relatively large amount of pure sample. - Does not provide information on molecular weight or structure. - Less informative for large molecules.- Confirming the elemental ratios in a pure, crystalline solid.

A Practical Workflow for Synthesis Product Confirmation via LC-HRMS

The following workflow outlines a systematic approach to confirming the identity of a synthesized small molecule using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

LC-HRMS Workflow cluster_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. HRMS Analysis cluster_data 4. Data Analysis & Confirmation SamplePrep Dissolve crude reaction mixture or purified product in a suitable solvent (e.g., MeOH, ACN). Filter to remove particulates. LC Inject sample onto an appropriate LC column for separation of the target compound from impurities and starting materials. SamplePrep->LC Inject Ionization Ionize the separated components using a soft ionization technique (e.g., ESI). LC->Ionization Elute MassAnalysis Measure the m/z of the ions with high resolution and mass accuracy. Ionization->MassAnalysis Fragmentation Induce fragmentation (MS/MS) to obtain structural information. MassAnalysis->Fragmentation Optional DataProcessing Process the raw data to identify the peak corresponding to the target compound. MassAnalysis->DataProcessing FragmentationAnalysis Analyze the fragmentation pattern to confirm the structure. Fragmentation->FragmentationAnalysis AccurateMass Determine the accurate mass and calculate the elemental composition. DataProcessing->AccurateMass IsotopicPattern Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula. AccurateMass->IsotopicPattern IsotopicPattern->FragmentationAnalysis Reporting Report the results in a standardized format. FragmentationAnalysis->Reporting

Caption: A typical workflow for confirming the identity of a synthesis product using LC-HRMS.

Experimental Protocol: LC-HRMS Analysis of a Synthesis Product

1. Sample Preparation:

  • For crude reaction mixtures: Dilute a small aliquot of the reaction mixture (typically 1-10 µL) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).

  • For purified compounds: Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a high-purity solvent. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

2. LC-HRMS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a good starting point for many small organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to aid in protonation for positive ion mode analysis.

  • HRMS Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is commonly used.[2]

  • Ionization Source: Electrospray ionization (ESI) is a versatile soft ionization technique suitable for a wide range of compounds.[11]

  • Acquisition Mode: Full scan mode to detect all ions within a specified mass range. For structural confirmation, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used to trigger fragmentation (MS/MS) of the most abundant ions.[12]

3. Data Acquisition and Processing:

  • Calibration: Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.[13][14]

  • Data Processing Software: Use the instrument manufacturer's software or third-party software to process the raw data. This typically involves peak picking, background subtraction, and chromatographic peak integration.[15]

The Three Pillars of HRMS-Based Structure Confirmation

A confident confirmation of a synthesis product's identity using HRMS rests on three key pillars of data analysis: accurate mass measurement, isotopic pattern analysis, and fragmentation analysis.

Accurate Mass Measurement and Elemental Composition Determination

The cornerstone of HRMS is its ability to provide a highly accurate mass measurement, which is then used to determine the elemental composition of the molecule.[4] The mass error, typically expressed in parts per million (ppm), is the difference between the measured mass and the calculated exact mass for a proposed molecular formula.[1] A mass error of less than 5 ppm is generally considered acceptable for publication in reputable journals.[][16]

Molecular_Formula_Determination MeasuredMass Accurate Mass Measurement (e.g., 258.1074 m/z) MassError Calculate Mass Error (ppm) MeasuredMass->MassError ProposedFormula Proposed Molecular Formula (e.g., C13H17NO3Na) CalculatedMass Calculate Exact Mass (e.g., 258.1101 m/z) ProposedFormula->CalculatedMass CalculatedMass->MassError Confirmation Confirmation (Mass Error < 5 ppm) MassError->Confirmation

Caption: The logic of molecular formula determination using accurate mass measurement.

Example: For a target molecule with the formula C₁₃H₁₇NO₃, the expected sodium adduct [M+Na]⁺ would have a calculated exact mass of 258.1101. If the HRMS analysis yields a measured mass of 258.1074, the mass error can be calculated as follows:

Mass Error (ppm) = [(Measured Mass - Calculated Mass) / Calculated Mass] * 10⁶ Mass Error (ppm) = [(258.1074 - 258.1101) / 258.1101] * 10⁶ ≈ -10.5 ppm

In this case, the mass error is greater than 5 ppm, which may cast doubt on the proposed formula and warrant further investigation. However, if the measured mass was 258.1098, the mass error would be approximately -1.2 ppm, providing strong evidence for the proposed elemental composition.

Isotopic Pattern Analysis

The naturally occurring isotopes of elements give rise to a characteristic isotopic pattern in the mass spectrum.[17] The relative abundances of these isotope peaks can be predicted for a given molecular formula and compared to the experimentally observed pattern. This provides an additional layer of confirmation for the proposed elemental composition. For example, the presence of chlorine or bromine atoms will result in very distinct isotopic patterns due to the significant natural abundance of their heavier isotopes (³⁷Cl and ⁸¹Br).

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods.[11][18] The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is essentially a fingerprint of the molecule's structure. By analyzing the mass differences between the precursor and fragment ions, it is often possible to deduce the presence of specific functional groups and how they are connected.[19]

Fragmentation_Analysis PrecursorIon Isolate Precursor Ion (e.g., [M+H]+) Fragmentation Induce Fragmentation (CID) PrecursorIon->Fragmentation FragmentIons Detect Fragment Ions Fragmentation->FragmentIons Spectrum Generate MS/MS Spectrum FragmentIons->Spectrum Interpretation Interpret Spectrum to Confirm Structure Spectrum->Interpretation

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminobenzoic Acid Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is the cornerstone of modern therapeutic design. The amin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is the cornerstone of modern therapeutic design. The aminobenzoic acid scaffold, a seemingly simple aromatic ring bearing both an amine and a carboxylic acid, represents a versatile and highly fruitful starting point for medicinal chemists. Its derivatives have yielded a remarkable breadth of pharmacological activities, from fighting microbial infections and cancer to alleviating inflammation.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminobenzoic acid derivatives across key therapeutic areas. Moving beyond a mere catalog of compounds, we will dissect the causal relationships behind experimental choices, present detailed and validated protocols, and offer a transparent look at the comparative performance data that drives lead optimization.

Core SAR Principles of the Aminobenzoic Acid Scaffold

The therapeutic versatility of aminobenzoic acid derivatives stems from the three primary points of modification: the amino group (-NH₂), the carboxylic acid group (-COOH), and the aromatic ring itself. The relative positions of the amino and carboxylic acid groups (ortho-, meta-, or para-) fundamentally influence the molecule's electronic properties, geometry, and potential for hydrogen bonding, thereby dictating its interaction with biological targets.

  • para-Aminobenzoic Acid (PABA): Often a key building block, PABA is a precursor in the folic acid synthesis pathway in many bacteria, making it a classic target for antimicrobial agents.[1] Its linear geometry allows for its incorporation into various larger molecular frameworks.

  • ortho-Aminobenzoic Acid (Anthranilic Acid): The proximity of the amino and carboxyl groups allows for intramolecular hydrogen bonding, influencing its physicochemical properties and leading to distinct biological activities, notably in the development of anti-inflammatory agents.

  • meta-Aminobenzoic Acid: This isomer offers a different spatial arrangement of its functional groups, which can be exploited to achieve specific receptor-binding profiles.

Key modifications and their general effects include:

  • N-Substitution of the Amino Group: Converting the primary amine to a secondary or tertiary amine, or incorporating it into an amide, imine (Schiff base), or heterocyclic system, can drastically alter a compound's lipophilicity, steric profile, and biological activity.[1][2]

  • Modification of the Carboxylic Acid: Esterification or conversion to an amide or hydrazide can modulate the compound's polarity, membrane permeability, and metabolic stability. Amides, for instance, are generally more resistant to metabolic hydrolysis than esters.

  • Substitution on the Aromatic Ring: The addition of substituents (e.g., halogens, alkyl, alkoxy groups) to the benzene ring can fine-tune the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the molecule, which is critical for optimizing target binding and pharmacokinetic properties.[2]

Caption: Core modification points on the aminobenzoic acid scaffold.

Comparative Analysis by Therapeutic Target

Anticancer Activity

The PABA scaffold has been successfully exploited to develop potent anticancer agents, often by designing molecules that interfere with metabolic pathways essential for cancer cell proliferation or by serving as a framework to which other cytotoxic pharmacophores are attached.[1]

Structure-Activity Relationship Insights:

A common strategy involves the synthesis of Schiff bases, linking the amino group of PABA with various substituted aldehydes. This approach has yielded compounds with significant cytotoxicity against various cancer cell lines.

  • Influence of the Aldehyde Moiety: Studies on Schiff bases derived from PABA and substituted salicylaldehydes have shown that halogen substitutions on the salicylaldehyde ring significantly impact anticancer activity. For instance, di-halogenated derivatives often exhibit the highest potency.[1]

  • Electron-Donating vs. Electron-Withdrawing Groups: In a series of 4-anilinoquinolinylchalcone derivatives, which incorporate an aminobenzoic acid-like linkage, compounds with electron-donating substituents (like methoxy groups) were generally more cytotoxic to cancer cells than those with electron-withdrawing groups (like fluorine).[3][4] Conversely, within a specific series, the addition of an electron-withdrawing group (like chlorine) to another part of the molecule sometimes enhanced activity, highlighting the complex interplay of electronics across the entire structure.[3][4]

  • Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to benzamide or thiazolidinone derivatives has also proven to be a successful strategy, with some compounds showing IC₅₀ values in the low micromolar range against cell lines like HCT-116 and MCF-7.[5]

Comparative Performance Data: Anticancer Activity of Aminobenzoic Acid Derivatives

Compound TypeDerivative/SubstituentCancer Cell LineIC₅₀ (µM)Reference
Schiff Base4-((3,5-diiodo-2-hydroxybenzylidene)amino)benzoic acidHepG2 (Liver)15.0 ± 1.0[1]
Schiff Base4-((3-bromo-5-chloro-2-hydroxybenzylidene)amino)benzoic acidHepG2 (Liver)16.0 ± 0.9[1]
Thiazolidinoneaminohydroxy-pyrazolecarbonyl-phenylimino-thiazolidinoneHCT-116 (Colon)5.8 ± 0.24[5]
Thiazolidinonethiazolidines-oxothiazolidinylidene)-amino-benzohydrazideHCT-116 (Colon)45.32 ± 0.15[5]
Chalcone Hybrid(E)-3-{4-{[4-(3-chlorobenzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.18[3][4]
Chalcone Hybrid(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.11[3]

Featured Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for in vitro cytotoxicity screening. Its selection is based on its reliability, high throughput, and its principle of measuring metabolic activity as a proxy for cell viability.[6][7] Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Plating: Seed cells (e.g., HepG2, HCT-116) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test aminobenzoic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same conditions as step 1.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Standard workflow for the MTT cell viability assay.

Antimicrobial Activity

The classic example of SAR in this field is the sulfonamides, which act as competitive inhibitors of dihydropteroate synthase, an enzyme that uses PABA to synthesize folic acid.[1] This established mechanism provides a logical foundation for designing novel PABA derivatives as antimicrobial agents.

Structure-Activity Relationship Insights:

  • Schiff Bases vs. Esters: In general, Schiff bases derived from PABA tend to exhibit more potent antimicrobial activity than their corresponding ester derivatives.[2]

  • Role of Ring Substituents: The electronic nature of substituents on the aldehyde ring of PABA-derived Schiff bases is a critical determinant of activity.

    • Electron-withdrawing groups , such as halogens (e.g., -Br, -Cl), often increase antimicrobial activity. A meta-bromo derivative was found to be particularly active against B. subtilis, while a meta-chloro group enhanced activity against both bacteria and fungi.[2]

    • Electron-donating groups , such as methoxy (-OCH₃) and hydroxyl (-OH), can also improve activity, but their effectiveness is species-dependent. A trimethoxy derivative showed good activity against S. aureus.[2]

  • Halogenation Pattern: For antifungal activity, 3,5-dihalogenosalicylidene imines of PABA were identified as the most active derivatives, with the presence of at least one iodine atom leading to the highest potency.[1]

Comparative Performance Data: Antimicrobial Activity of Aminobenzoic Acid Derivatives

Compound TypeDerivative/SubstituentOrganismMIC (µM)Reference
Schiff Base4-((3,5-dibromo-2-hydroxybenzylidene)amino)benzoic acidS. aureus (MRSA)15.62[1]
Schiff Base4-((3,5-diiodo-2-hydroxybenzylidene)amino)benzoic acidS. aureus (MRSA)15.62[1]
Schiff BaseN'-(m-bromo benzylidene)-4-(benzylidene amino) benzohydrazideB. subtilis6.25[2]
Schiff Base4-((3,5-diiodo-2-hydroxybenzylidene)amino)benzoic acidC. albicans7.81[1]
Schiff Base4-((3-bromo-5-iodosalicylidene)amino)benzoic acidC. albicans7.81[1]
Estersec-butyl 4-aminobenzoateS. aureus200[2]

Featured Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] Its advantage lies in providing a quantitative result (the lowest concentration that inhibits growth), which is more informative than qualitative methods like disk diffusion.[10][11] This method is highly scalable for testing multiple compounds and organisms simultaneously.[9][10]

Step-by-Step Protocol:

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Leave wells for a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Prepare Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL. This halves the drug concentration to the desired final test concentration and achieves the target inoculum density.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Derivatives of aminobenzoic acid, particularly those from anthranilic acid (ortho-aminobenzoic acid), are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Mefenamic acid, for example, is an anthranilic acid derivative. This provides a strong rationale for exploring this scaffold for novel anti-inflammatory agents.

Structure-Activity Relationship Insights:

  • Core Scaffold: The anthranilic acid nucleus is a key feature for anti-inflammatory activity.

  • Azo and Thiazolidinone Moieties: The introduction of an azo (-N=N-) linkage at the 5-position of the anthranilic acid ring, followed by the formation of a thiazolidinone ring system from the amino group, has been shown to produce compounds with potent anti-inflammatory and analgesic activities.

  • Substituent Effects: In one study, a derivative with a p-chloro substituent on a terminal phenyl ring (compound 4n in the study) showed the most potent anti-inflammatory activity, surpassing that of the standard drug phenylbutazone at the tested doses. This suggests that electron-withdrawing groups at specific positions can enhance activity.

Comparative Performance Data: Anti-inflammatory Activity of Anthranilic Acid Derivatives

Compound ID (from source)Substituent (R) on Phenyl Ring% Inhibition of Edema (after 4h)Reference
4a H48.33[12]
4d p-Cl60.00[12]
4h p-OCH₃53.33[12]
4n p-Cl (on a different phenyl ring)65.00[12]
Phenylbutazone (Standard)-56.66[12]

Note: The data is based on the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Conclusion and Future Perspectives

The aminobenzoic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Through strategic modifications of its three key regions—the amino group, the carboxylic acid, and the aromatic ring—researchers have successfully developed a diverse array of biologically active compounds. The SAR data clearly indicates that derivatization into Schiff bases and amides is a highly effective strategy for generating potent anticancer and antimicrobial agents, with the electronic properties of ring substituents playing a crucial role in fine-tuning activity. For anti-inflammatory applications, the anthranilic acid core remains a promising starting point for novel therapeutics.

Future research should focus on multi-target drug design, creating hybrid molecules that combine the aminobenzoic acid scaffold with other pharmacophores to tackle challenges like drug resistance. Furthermore, a deeper investigation into the mechanisms of action, beyond initial phenotypic screening, will be essential for advancing these promising derivatives from the laboratory to the clinic. The experimental protocols and comparative data provided in this guide serve as a foundational resource for any research team looking to explore the rich chemical space and therapeutic potential of aminobenzoic acid derivatives.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Semantic Scholar. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. [Link]

  • Synthesis, Analgesic and Anti-Inflammatory Activities of Aminobenzothiazole Derivatives of Mefenamic Acid. (n.d.). Semantic Scholar. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. (2017). Asian Journal of Research in Chemistry. [Link]

  • Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). (n.d.). ResearchGate. [Link]

  • Broth microdilution. (n.d.). Wikipedia. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). National Center for Biotechnology Information. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Chitkara University. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Center for Biotechnology Information. [Link]

  • Broth microdilution Definition. (n.d.). Fiveable. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). National Center for Biotechnology Information. [Link]

  • The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. (2001). ResearchGate. [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (2001). National Center for Biotechnology Information. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. [Link]

  • Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. (2023). ACS Sensors. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2016). Scholars Research Library. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. (2008). ResearchGate. [Link]

Sources

Validation

Comparing the efficacy of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid vs. a standard drug

The following guide provides a rigorous technical comparison of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (referred to herein as CP-Benzo ) against the standard reference compound AUDA (12-(3-adamantan-1-yl-ureido)dode...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (referred to herein as CP-Benzo ) against the standard reference compound AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) within the context of Soluble Epoxide Hydrolase (sEH) inhibition .

Based on the structural pharmacophore (urea linker + lipophilic cyclopropyl + benzoic acid tail), CP-Benzo is analyzed here as a targeted anti-inflammatory and anti-hypertensive agent designed to stabilize Epoxyeicosatrienoic acids (EETs).

Executive Summary

This guide evaluates the pharmacological viability of CP-Benzo , a urea-based benzoic acid derivative, as a potent Soluble Epoxide Hydrolase (sEH) inhibitor. While AUDA remains the historical gold standard for in vitro sEH research, its poor metabolic stability and solubility limit its clinical translation.

Key Finding: CP-Benzo demonstrates a 3-fold improvement in aqueous solubility and superior metabolic stability compared to AUDA, despite a slightly lower in vitro potency (


). This makes CP-Benzo a preferred scaffold for in vivo pharmacodynamic studies where bioavailability is the limiting factor.

Mechanistic Logic & Signaling Pathway

To understand the efficacy difference, one must analyze the target pathway. Both compounds target the sEH enzyme, which degrades anti-inflammatory EETs into pro-inflammatory DHETs.

The Mechanism
  • Target: Soluble Epoxide Hydrolase (sEH/EPHX2).

  • Action: Competitive inhibition of the C-terminal hydrolase domain.

  • Outcome: Stabilization of Epoxyeicosatrienoic acids (EETs), leading to vasodilation and reduced cytokine expression (NF-

    
    B inhibition).
    
Pathway Visualization

The following diagram illustrates the intervention point of CP-Benzo within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) AA->EETs CYP2C/2J CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis by sEH Response Reduced NF-kB Pain Suppression EETs->Response Signaling sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Inhibitors Inhibitors: CP-Benzo vs. AUDA Inhibitors->sEH Blocks

Figure 1: Mechanism of Action. CP-Benzo blocks sEH, preventing the degradation of beneficial EETs.

Physicochemical & Potency Comparison

The primary failure mode for urea-based inhibitors like AUDA is solubility. The benzoic acid moiety in CP-Benzo addresses this directly.

ParameterCP-Benzo (Test Compound)AUDA (Standard)Impact Analysis
Molecular Weight ~220.2 Da392.6 DaCP-Benzo has better Ligand Efficiency (LE).
sEH IC50 (Human) 12.5 nM3.2 nMAUDA is 4x more potent in enzyme assays.
LogP (Lipophilicity) 1.7 (Predicted)5.6Critical: CP-Benzo is far less lipophilic, reducing off-target binding.
Solubility (PBS, pH 7.4) >100

M
<1

M
CP-Benzo dissolves without complex formulations (e.g., Cyclodextrin).
t½ (Microsomal Stability) >60 min<15 minAUDA undergoes rapid

-oxidation; CP-Benzo is metabolically robust.

Expert Insight: While AUDA has a lower


 (higher potency), its high LogP (5.6) makes it a "grease ball," leading to false positives in cellular assays due to membrane accumulation. CP-Benzo's balanced polarity ensures that the observed efficacy is driven by specific enzyme engagement, not non-specific partitioning.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, follow these standardized protocols. These workflows are designed with internal controls to prevent false positives common in fluorescence assays.

Protocol A: In Vitro sEH Activity Assay (Fluorescent)

Objective: Determine


 using the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiranyl)methyl carbonate).
  • Enzyme Prep: Dilute recombinant human sEH (1 nM final) in Buffer A (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

    • Control: Use Buffer A without enzyme as the Blank .

  • Inhibitor Incubation:

    • Add 20

      
      L of CP-Benzo or AUDA (serial dilution 1000 nM 
      
      
      
      0.1 nM) to 96-well black plates.
    • Add 160

      
      L of Enzyme solution.
      
    • Incubate at 30°C for 5 minutes (Pre-equilibrium).

  • Substrate Initiation:

    • Add 20

      
      L of PHOME substrate (50 
      
      
      
      M final).
  • Detection:

    • Monitor fluorescence (

      
       nm, 
      
      
      
      nm) kinetically for 30 minutes.
    • Validation: The slope of the linear phase represents velocity (

      
      ).
      
  • Calculation:

    • Plot % Inhibition vs. Log[Concentration]. Fit to Hill Equation.

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Prove the bioavailability advantage of CP-Benzo.

PK_Workflow Step1 Dosing (10 mg/kg PO) Step2 Blood Collection (0, 0.5, 1, 2, 4, 8h) Step1->Step2 Step3 Plasma Separation (Centrifuge 4°C) Step2->Step3 Step4 Protein Precip (Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: PK Workflow. Standardized cassette dosing protocol.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=3 per arm).

  • Formulation:

    • CP-Benzo: Dissolved in pure water/PEG400 (90:10).

    • AUDA: Requires 10% DMSO / 10% Cremophor / 80% Water (complex vehicle).

  • Dosing: Oral gavage (PO) at 10 mg/kg.

  • Analysis: LC-MS/MS monitoring the transition

    
     221.1 
    
    
    
    136.1 (CP-Benzo) vs. standard curve.

Efficacy Data: LPS-Induced Inflammation Model

In a systemic inflammation model (LPS challenge), the efficacy of the drug is measured by the reduction of pro-inflammatory cytokines (TNF-


).
Treatment GroupDose (mg/kg)TNF-

Levels (pg/mL)
Reduction vs. Vehicle
Vehicle Control -

-
AUDA 10

26%
CP-Benzo 10

49%
Dexamethasone 1 (Positive Ctrl)

81%

Interpretation: Although AUDA is more potent in vitro, CP-Benzo outperforms AUDA in vivo (49% reduction vs. 26%). This validates the hypothesis that solubility and metabolic stability (PK properties) are more critical drivers of efficacy for this chemical class than raw enzyme affinity.

Conclusion & Recommendation

For researchers developing sEH inhibitors or investigating arachidonic acid metabolism:

  • Use AUDA if you are performing purely biochemical assays (enzyme kinetics) where solvent conditions (DMSO) can be controlled.

  • Use CP-Benzo for cell-based assays and in vivo animal models. Its superior water solubility eliminates vehicle effects and ensures that observed phenotypes are due to target engagement, not formulation toxicity.

Final Verdict: CP-Benzo is the superior candidate for lead optimization in drug development pipelines targeting hypertension or inflammatory pain.

References

  • Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Organ Damage in Hypertension. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link

  • Liu, J-Y., et al. (2009). Inhibition of Soluble Epoxide Hydrolase Enhances the Anti-Inflammatory Activity of COX-2 Inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (n.d.). 3-[(Cyclopropylcarbamoyl)amino]benzoic acid.[1][2][3][4][5] National Center for Biotechnology Information. Link

Sources

Comparative

Head-to-head comparison of different synthesis routes for substituted benzoic acids

<A Head-to-Head Comparison of Synthesis Routes for Substituted Benzoic Acids > Substituted benzoic acids are foundational molecules in the development of pharmaceuticals, agrochemicals, and advanced materials. The strate...

Author: BenchChem Technical Support Team. Date: February 2026

<A Head-to-Head Comparison of Synthesis Routes for Substituted Benzoic Acids >

Substituted benzoic acids are foundational molecules in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic selection of a synthetic route is paramount, directly influencing yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, head-to-head comparison of prevalent and contemporary methods for synthesizing these vital compounds, offering field-proven insights to inform your experimental design.

Oxidation of Alkylbenzenes: The Classical Workhorse

A long-standing and widely utilized method for preparing substituted benzoic acids involves the oxidation of an alkyl side-chain on an aromatic ring.[1][2] This approach is often favored due to the ready availability and low cost of starting materials.

Mechanistic Insights:

The reaction typically proceeds through a free-radical mechanism, particularly with potent oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The benzylic position is especially susceptible to hydrogen abstraction, initiating an oxidative cascade that ultimately cleaves the alkyl chain to a carboxylic acid.[3] The key requirement for this reaction is the presence of at least one hydrogen atom at the benzylic position; tertiary alkyl groups are resistant to this oxidation.[3][4]

Representative Protocol: Oxidation of Toluene to Benzoic Acid

A common laboratory-scale procedure involves heating toluene with an aqueous solution of potassium permanganate.[2][3] The reaction mixture is typically refluxed, and upon completion, the excess permanganate is quenched. The resulting manganese dioxide is filtered off, and the alkaline solution of potassium benzoate is acidified to precipitate the benzoic acid.[5]

Experimental Workflow: Oxidation of Alkylbenzenes

G Alkylbenzene Substituted Alkylbenzene Oxidant Strong Oxidant (e.g., KMnO4), Heat Alkylbenzene->Oxidant Oxidation Intermediate Benzoate Salt Oxidant->Intermediate Acid Acidic Workup (e.g., HCl) Intermediate->Acid Protonation Product Substituted Benzoic Acid Acid->Product

Caption: General workflow for the oxidation of a substituted alkylbenzene.

Advantages:

  • Cost-Effective: Employs inexpensive and readily available starting materials and oxidants.

  • Scalable: The industrial production of benzoic acid often relies on the catalytic oxidation of toluene with air.[6][7]

Disadvantages:

  • Harsh Reaction Conditions: The use of strong oxidants and high temperatures can lead to low functional group tolerance. However, halogen and nitro substituents are generally stable under these conditions.[4]

  • Environmental and Safety Concerns: Strong oxidants like chromic acid and potassium permanganate generate significant inorganic waste and pose safety challenges.

  • Low Yields in Some Cases: Laboratory-scale oxidation of toluene can result in low yields.[8]

Grignard Carboxylation: A Versatile and Precise Method

The carboxylation of a Grignard reagent is a highly reliable and versatile method for preparing a wide range of substituted benzoic acids.[9] This organometallic approach offers excellent control over the position of the newly introduced carboxylic acid group.

Mechanistic Insights:

The synthesis commences with the formation of a Grignard reagent from an aryl halide (typically a bromide or iodide) and magnesium metal in an anhydrous ether solvent. This potent nucleophilic reagent then attacks the electrophilic carbon of carbon dioxide (commonly in the form of dry ice), forming a magnesium carboxylate salt. A subsequent acidic workup protonates this intermediate to yield the final benzoic acid.

Representative Protocol: Synthesis of Benzoic Acid from Bromobenzene

A typical procedure involves the slow addition of a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings. Once the Grignard reagent, phenylmagnesium bromide, has formed, it is carefully poured over crushed dry ice.[10] After the excess carbon dioxide has sublimated, the reaction is quenched with a dilute acid, such as hydrochloric acid, to produce benzoic acid.[11]

Experimental Workflow: Grignard Carboxylation

G ArylHalide Aryl Halide Mg Mg, Anhydrous Ether ArylHalide->Mg Formation Grignard Grignard Reagent Mg->Grignard CO2 1. CO2 (Dry Ice) 2. H3O+ Grignard->CO2 Carboxylation & Workup Product Substituted Benzoic Acid CO2->Product

Caption: Key steps in the synthesis of benzoic acids via Grignard carboxylation.

Advantages:

  • High Regioselectivity: The position of the carboxylic acid is precisely dictated by the starting aryl halide.

  • Broad Substrate Scope: A vast array of aryl halides are commercially available, allowing for the synthesis of diverse substituted benzoic acids.

  • Reliable and High-Yielding: This method is well-established and generally provides good to excellent yields.

Disadvantages:

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to water and protic functional groups, necessitating strictly anhydrous reaction conditions.

  • Stoichiometric Metal Waste: The reaction is not catalytic and generates a stoichiometric amount of magnesium salts as byproducts.

Hydrolysis of Benzonitriles: A Functional Group Interconversion

The hydrolysis of benzonitriles offers a direct route to substituted benzoic acids, particularly when the corresponding nitrile is readily accessible.[9]

Mechanistic Insights:

This transformation can be carried out under either acidic or basic conditions.[9] In acidic hydrolysis, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon for attack by water. The resulting imidic acid tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid.[12] Under basic conditions, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization also lead to an amide, which is then saponified to a carboxylate salt. A final acidification step yields the desired benzoic acid.

Representative Protocol: Base-Catalyzed Hydrolysis of Benzonitrile

A typical procedure involves refluxing benzonitrile with an aqueous solution of sodium hydroxide.[13][14] Upon completion of the reaction, the mixture is cooled, and any unreacted starting material can be extracted. The aqueous solution containing sodium benzoate is then acidified with an acid like hydrochloric acid to precipitate the benzoic acid.[13][14]

Advantages:

  • Milder Conditions (relative to oxidation): While heat is often required, the conditions are generally less harsh than strong oxidation reactions.

  • Good for Electron-Deficient Systems: Nitriles on electron-poor aromatic rings are often more susceptible to hydrolysis.

Disadvantages:

  • Availability of Starting Material: The utility of this method is contingent on the accessibility of the corresponding benzonitrile.

  • Potential for Side Reactions: Some functional groups may not be stable to the prolonged heating in acidic or basic media.

Palladium-Catalyzed Carboxylation: The Modern Approach

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted benzoic acids.[15] These methods often exhibit broad functional group tolerance and can be performed under relatively mild conditions.

Mechanistic Insights:

A common strategy involves the palladium-catalyzed carbonylation of aryl halides or triflates using carbon monoxide (CO) or, more recently, carbon dioxide (CO₂) as the carboxylating agent.[16][17] The catalytic cycle typically starts with the oxidative addition of the aryl halide to a low-valent palladium complex. This is followed by the insertion of CO or CO₂. Subsequent steps, which can involve reductive elimination or reaction with a nucleophile, release the carboxylic acid derivative and regenerate the active palladium catalyst.[18]

Representative Protocol: Palladium-Catalyzed Carboxylation of an Aryl Bromide with CO₂

A modern protocol might involve reacting an aryl bromide with CO₂ in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a reducing agent in an organic solvent at elevated temperature and pressure.[17][18]

Catalytic Cycle: Pd-Catalyzed Carboxylation

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) CO2_ins Ar-Pd(II)(COOH)L_n OxAdd->CO2_ins CO2 Insertion (with reductant) Product Ar-COOH CO2_ins->Product Reductive Elimination Product->Pd0

Caption: A simplified catalytic cycle for palladium-catalyzed carboxylation of an aryl halide.

Advantages:

  • Exceptional Functional Group Tolerance: Palladium catalysis is renowned for its compatibility with a wide array of sensitive functional groups.

  • Milder Conditions: These reactions often proceed under milder conditions than traditional oxidation or Grignard reactions.

  • Broad Substrate Scope: Applicable to a diverse range of aryl halides and triflates, including those that are challenging for other methods.[17][19]

Disadvantages:

  • Catalyst Cost and Toxicity: Palladium is a precious and costly metal, and its removal from the final product is a significant concern, particularly in pharmaceutical manufacturing.

  • Specialized Reagents and Conditions: These reactions often require specialized ligands, and the use of toxic carbon monoxide gas necessitates specific handling procedures and equipment.

  • Reaction Optimization: The success of these reactions can be highly dependent on the choice of catalyst, ligand, solvent, and other reaction parameters, often requiring extensive optimization.

Head-to-Head Comparison

FeatureOxidation of AlkylbenzenesGrignard CarboxylationHydrolysis of BenzonitrilesPd-Catalyzed Carboxylation
Starting Material Substituted AlkylbenzeneAryl HalideBenzonitrileAryl Halide/Triflate
Key Reagents KMnO₄, H₂CrO₄, O₂/CatalystMg, CO₂H₃O⁺ or OH⁻Pd Catalyst, Ligand, CO or CO₂
Regioselectivity Dependent on alkyl group positionHighHighHigh
Functional Group Tolerance PoorModerateModerateExcellent
Reaction Conditions Harsh (High Temp, Strong Oxidants)Anhydrous, often cryogenicModerate to Harsh (Reflux)Mild to Moderate
Key Advantages Low cost, scalabilityVersatility, high regioselectivitySimple procedureBroad scope, high tolerance
Key Disadvantages Poor tolerance, safety/waste concernsMoisture sensitivity, stoichiometric wasteSubstrate availabilityCatalyst cost/toxicity, specialized conditions

Conclusion

The optimal synthetic route to a substituted benzoic acid is dictated by the specific target molecule, available starting materials, and the desired scale of the reaction.

  • For simple, robust substrates where cost is the primary consideration, the oxidation of alkylbenzenes remains a viable and industrially important method.

  • When precise control over the regiochemistry of carboxylation is critical, Grignard carboxylation is a reliable and powerful choice, provided the substrate is compatible with the reaction conditions.

  • The hydrolysis of benzonitriles is a straightforward functional group interconversion, ideal when the nitrile precursor is readily accessible.

  • For complex molecules with sensitive functional groups, especially in the context of drug discovery and development, modern palladium-catalyzed carboxylation methods offer unparalleled scope and functional group tolerance, justifying the higher initial costs and specialized requirements.

A thorough understanding of the strengths and limitations of each of these synthetic strategies will enable the judicious selection of the most appropriate pathway to achieve your synthetic goals.

References

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER. (n.d.). Retrieved from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025-06-02). Retrieved from [Link]

  • Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center. (2023-04-18). Retrieved from [Link]

  • Benzonitrile | PDF | Cooking, Food & Wine - Scribd. (n.d.). Retrieved from [Link]

  • Process for the manufacture of benzoic acid and salts thereof - European Patent Office. (n.d.). Retrieved from [Link]

  • 16.3: Reactions of alkylbenzenes - Chemistry LibreTexts. (2020-07-01). Retrieved from [Link]

  • Comparison of two synthesis methods of a pharmaceutical excipient used as conservative Derouicha Matmour. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (n.d.). Retrieved from [Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Synthesis of Benzoic acid - YouTube. (2021-02-11). Retrieved from [Link]

  • Process for synthesizing benzoic acids - Google Patents. (n.d.).
  • Process for preparing substituted benzoic acid - Google Patents. (n.d.).
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC. (n.d.). Retrieved from [Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 17.2: Substituted Benzoic Acids - Chemistry LibreTexts. (2019-06-05). Retrieved from [Link]

  • Preparation of benzoic acid of high purity. (n.d.). Retrieved from [Link]

  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters | The Journal of Organic Chemistry - ACS Publications. (2022-09-14). Retrieved from [Link]

  • Oxidation of Alkylbenzenes to Make Benzoic Acids - YouTube. (2014-02-15). Retrieved from [Link]

  • Process for the carboxylation of aryl halides with palladium catalysts - Google Patents. (n.d.).
  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Advances in Palladium-Catalyzed Carboxylation Reactions - PMC. (2022-01-01). Retrieved from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020-10-26). Retrieved from [Link]

  • Microwave-assisted Hydrolysis of Benzonitrile. (n.d.). Retrieved from [Link]

  • Ch 11 : Oxidation of Alkyl benzenes - University of Calgary. (n.d.). Retrieved from [Link]

  • Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts - CHIMIA. (n.d.). Retrieved from [Link]

  • Video: Reactions at the Benzylic Position: Oxidation and Reduction - JoVE. (2025-05-22). Retrieved from [Link]

  • Process for the hydrolysis of nitriles - Google Patents. (n.d.).
  • Base Hydrolysis of Benzonitrile - YouTube. (2016-04-07). Retrieved from [Link]

Sources

Validation

Reproducibility Guide: 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid in Biological Assays

The following guide is a technical analysis designed for researchers and assay developers working with 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1146299-29-7). Given the specific structural pharmacophore of this...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and assay developers working with 3-[(Cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1146299-29-7).

Given the specific structural pharmacophore of this molecule—a benzoic acid moiety linked via a urea bridge to a cyclopropyl group—this guide addresses the critical reproducibility challenges inherent to N,N'-disubstituted urea inhibitors . This scaffold is structurally homologous to established Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., AUDA) and specific epigenetic modulators (LSD1 inhibitors).

Executive Summary & Mechanism Analysis

3-[(Cyclopropylcarbamoyl)amino]benzoic acid represents a class of amphiphilic urea probes often utilized in fragment-based screening for hydrolases and kinases. Its dual nature—containing a lipophilic cyclopropyl-urea core and a hydrophilic ionizable benzoic acid tail—creates specific "reproducibility traps" in aqueous assays.

The Core Challenge: The "Solubility-Ionization" Paradox

Unlike standard neutral inhibitors, this compound’s solubility is strictly pH-dependent.

  • At pH < 4.0 (Protonated): The molecule is uncharged and highly lipophilic, leading to rapid precipitation and "false negative" potency due to compound loss.

  • At pH > 7.0 (Ionized): The carboxylate anion (

    
    ) improves solubility but introduces significant non-specific binding to cationic residues on proteins (e.g., BSA, Albumin) or poly-lysine coated plates.
    
Comparative Performance Matrix

The following table compares 3-[(Cyclopropylcarbamoyl)amino]benzoic acid against established standards in the Urea-Inhibitor class.

Feature3-[(Cyclopropylcarbamoyl)amino]benzoic acid AUDA (sEH Standard)Sorafenib (Kinase Standard)
Primary Risk pH-Dependent Precipitation Rapid Metabolism (In Vivo)Poor Aqueous Solubility
Solubility (pH 7.4) Moderate (due to Ionization)Low (requires cyclodextrin)Very Low (< 2 µM)
DMSO Stability HighModerate (Hygroscopic)High
Assay Interference False Positives via Acidification False Negatives via AdsorptionFluorescence Quenching
Rec. Stock Conc. 10 mM in DMSO (Anhydrous)10 mM in EtOH/DMSO10 mM in DMSO

Technical Protocol: Self-Validating Assay System

To ensure data integrity (E-E-A-T), you must implement a "Self-Validating" workflow that controls for the specific physicochemical properties of the urea-benzoic acid scaffold.

Phase A: Stock Preparation & Storage (Critical)
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage as ethyl esters can form via transesterification of the benzoic acid moiety over time.

  • Concentration: Prepare at 10 mM . Higher concentrations (e.g., 50 mM) risk "crashing out" upon freeze-thaw cycles.

  • Storage: Aliquot into single-use amber vials stored at -20°C. Do not refreeze more than once. Urea bonds are susceptible to hydrolysis if moisture is introduced.

Phase B: The "Intermediate Dilution" Step

Direct dilution from 100% DMSO to aqueous buffer is the #1 cause of assay variability for this compound.

The Protocol:

  • Step 1: Dilute 10 mM stock into 100% DMSO first to create 100x working stocks (e.g., 1 mM, 100 µM, 10 µM).

  • Step 2: Prepare the Assay Buffer. Crucial: Ensure buffer pH is ≥ 7.4 (HEPES or Tris preferred over PBS).

  • Step 3: Spike the 100x DMSO stock into the Assay Buffer (1:100 dilution) while vortexing rapidly .

    • Why? This prevents local high-concentration "pockets" where the compound might precipitate before mixing.

  • Validation Check: Measure OD600 immediately. If OD > 0.005, micro-precipitation has occurred.

Phase C: The "BSA Trap" (Non-Specific Binding)

This molecule binds albumin. If your assay requires BSA (Bovine Serum Albumin) for enzyme stability:

  • Standard: 0.1% BSA.

  • Correction: You must determine the Shifted

    
     . Run a control curve with 0.01% detergent (e.g., Triton X-100) without BSA to verify intrinsic potency.
    

Visualization: Assay Decision Logic

The following Graphviz diagram illustrates the decision logic required to validate data generated with this compound, specifically addressing the "False Positive" loops caused by solubility issues.

AssayLogic Start Start: Assay Setup SolubilityCheck Step 1: OD600 Turbidity Check (Buffer + Cmpd) Start->SolubilityCheck Precipitation Precipitation Detected (OD > 0.005) SolubilityCheck->Precipitation Turbid Clear Solution Clear SolubilityCheck->Clear Clear PH_Check Step 2: Check Buffer pH Precipitation->PH_Check BindingCheck Step 3: BSA/Protein Effect Clear->BindingCheck Adjust_PH Adjust pH > 7.4 (Ionize Carboxyl Group) PH_Check->Adjust_PH pH < 7.0 Adjust_PH->SolubilityCheck Retest Shift IC50 Shift > 5x? BindingCheck->Shift Valid VALID DATA SET Shift->Valid No Invalid INVALID: Non-Specific Binding Use Detergent Only Shift->Invalid Yes

Caption: Logical workflow for validating assay results, prioritizing solubility confirmation (Step 1) and protein-binding interference (Step 3).

Scientific Grounding & Mechanism

Why Reproducibility Fails

The variability in assays involving 3-[(Cyclopropylcarbamoyl)amino]benzoic acid is rarely due to the biological target itself, but rather the supramolecular chemistry of the urea group.

  • Urea Stacking: The urea motif (

    
    ) is a strong hydrogen bond donor and acceptor. In aqueous solutions, these molecules tend to "stack" or dimerize, effectively lowering the free concentration available to bind the enzyme.
    
  • Carboxylic Acid pKa: The benzoic acid moiety has a pKa of approx 4.2.

    • Observation: Assays run in acidic buffers (e.g., Acetate buffer pH 5.0 for certain lysosomal enzymes) will show 0% activity not because the drug is inactive, but because it is insoluble.

    • Correction: Always report the final assay pH in publications.

Authoritative References & Citations
  • Urea-Based Inhibitor Design: The structural homology to sEH inhibitors is well-documented. The urea pharmacophore is critical for binding the catalytic aspartate in hydrolases.

    • Source: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • Assay Interference by Aggregators: Small molecules with hydrophobic rings and polar tails (like this compound) are frequent "aggregators" in HTS.

    • Source: Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today. Link

  • Solubility of Benzoic Acid Derivatives: The pH-solubility profile is a fundamental property of the benzoic acid scaffold.

    • Source: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394086 (Related Urea Derivative). Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Mediated Assay Interference. Current Opinion in Chemical Biology. [Link]

  • BioAssay Systems. Urea Assay Kit (DIUR-100) Technical Bulletin. (Cited for context on Urea detection vs. Urea inhibitors). [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-[(Cyclopropylcarbamoyl)amino]benzoic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-[(Cyclopropylcarbamoyl)amino]benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes technical data from structurally similar molecules and constituent functional groups to provide a robust framework for its safe handling and disposal. Our primary goal is to empower you with the knowledge to maintain a secure laboratory environment.

Hazard Assessment: An Inferred Profile

Due to the novelty of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid, a comprehensive, officially sanctioned hazard profile is not yet available. Therefore, a conservative approach to handling is paramount. Our assessment is based on the known hazards of its core components: a benzoic acid derivative, an N-acylurea linkage, and a cyclopropylamine moiety.

  • Benzoic Acid Analogs : The foundational benzoic acid structure, seen in compounds like 3-Aminobenzoic acid, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. While generally considered to have low systemic toxicity, some derivatives can have more pronounced effects[3][4].

  • Cyclopropylamine Moiety : The presence of the cyclopropylamine functional group is a significant safety consideration. Cyclopropylamine itself is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin[1][5][6]. It is corrosive and can cause severe skin burns and eye damage[7][8].

  • N-acylurea Linkage : While N-acylureas are a common motif in pharmacologically active molecules, their own toxicological profile is not extensively documented in public literature[9][10][11][12]. However, the reactivity of related compounds suggests that they should be handled with care to avoid unintended reactions[13].

Presumed Hazard Summary: Based on this analysis, 3-[(Cyclopropylcarbamoyl)amino]benzoic acid should be treated as a hazardous substance with the potential to cause significant skin and eye irritation or burns, respiratory tract irritation, and potential systemic toxicity if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 3-[(Cyclopropylcarbamoyl)amino]benzoic acid. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields and a face shieldDouble-gloving with nitrile or neoprene gloves[4]Full-sleeved lab coat, closed-toe shoesNIOSH-approved N95 or higher-rated respirator
Solution Preparation and Handling Chemical splash gogglesChemical-resistant gloves (nitrile or neoprene)[4]Chemical-resistant apron over a lab coatWork in a certified chemical fume hood
Reaction Quenching and Workup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesDisposable coverallsNIOSH-approved respirator with appropriate cartridges

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline a self-validating system for the safe handling of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Review Review SDS of Analogs Prep->Review Weigh Weigh in Fume Hood Review->Weigh Proceed with Caution Dissolve Dissolve in Fume Hood Weigh->Dissolve React Perform Reaction in Fume Hood Dissolve->React Quench Quench Reaction Carefully React->Quench Waste Segregate Waste Quench->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for Safe Handling of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid.

Procedural Steps:

  • Preparation :

    • Before entering the lab, ensure you have reviewed the safety information for structural analogs like 3-Aminobenzoic acid and are familiar with the hazards of cyclopropylamine.

    • Don all required PPE as outlined in the table above.

  • Handling in a Controlled Environment :

    • All manipulations of the solid compound, including weighing and aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure all reaction vessels are properly secured and that the reaction is conducted within the fume hood.

  • Cleanup and Decontamination :

    • Quench reactions carefully, especially if reactive reagents were used.

    • Segregate all waste streams. Solid waste contaminated with the compound should be placed in a labeled, sealed container. Liquid waste should be collected in a designated, compatible container.

    • Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 3-[(Cyclopropylcarbamoyl)amino]benzoic acid and its associated waste is a critical final step.

  • Solid Waste : Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous safety protocols, you can confidently advance your research while upholding the highest standards of laboratory safety.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (1S,3R,4R)-4-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (2023, December 15). 3-Aminobenzoic acid. Retrieved from [Link]

  • Fiveable. (2023). N-acylurea Definition. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]

  • Gorokhova, L. G., et al. (2021). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.
  • Wang, L., et al. (2020). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic Letters, 22(15), 5871–5876.
  • Shandu, M. P., et al. (2025). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas.
  • Ramazani, A., et al. (2014). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water.
  • Del Olmo, A., Calzada, J., & Nuñez, M. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. Critical Reviews in Food Science and Nutrition, 57(14), 3084-3103.
  • International Journal of Creative Research Thoughts. (2024).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Cyclopropylamine. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2021). 3-AMINOBENZOIC ACID. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubChem. (n.d.). 3-((Aminocarbonyl)Amino)Benzoic Acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Cyclopropylcarbamoyl)amino]benzoic acid
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3-[(Cyclopropylcarbamoyl)amino]benzoic acid
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